Dipotassium iridium hexachloride
Description
The exact mass of the compound Potassium hexachloroiridate(IV) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dipotassium iridium hexachloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipotassium iridium hexachloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dipotassium;iridium;hexachloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir.2K/h6*1H;;;/q;;;;;;;2*+1/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBYVKZBUSOTBC-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ir] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6IrK2-4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16941-92-7 (Parent) | |
| Record name | Potassium hexachloroiridate(IV) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016920562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70276573, DTXSID20937607 | |
| Record name | dipotassium iridium hexachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iridium(4+) potassium chloride (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16920-56-2, 12016-12-5 | |
| Record name | Potassium hexachloroiridate(IV) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016920562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dipotassium iridium hexachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iridium(4+) potassium chloride (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
dipotassium iridium hexachloride crystal structure and lattice parameters
Initiating Structural Investigation
I'm now starting a deep dive into dipotassium iridium hexachloride (K2IrCl6). I've launched a series of Google searches to pin down its crystal structure and lattice parameters. The initial queries will focus on obtaining detailed structural data. I aim to build a solid foundation of information.
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Analyzing Crystal Structure Data
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Summarizing Crystal Data
I have synthesized the key data, including crystal system (cubic, Fm-3m), and lattice parameters at varying temperatures (300K to 20K). I've gathered structural details about the [IrCl6]^2- octahedra and temperature's effect on lattice parameters. I have identified the primary experimental method as X-ray diffraction, which provides the necessary parameters. I will create a temperature-dependent lattice parameter table and DOT script.
A Technical Guide to the Synthesis of High-Purity Dipotassium Iridium Hexachloride (K₂IrCl₆)
Foreword
Dipotassium iridium hexachloride (K₂IrCl₆), a prominent member of the hexachloroiridate family, serves as a critical precursor in the synthesis of a wide array of iridium-containing compounds, including catalysts for organic synthesis, electrocatalysts for water splitting, and materials for advanced electronics. The purity of this inorganic salt is paramount, as even trace impurities can significantly alter the properties and performance of the final products. This guide provides an in-depth exploration of the synthesis, purification, and characterization of high-purity K₂IrCl₆, grounded in established chemical principles and validated experimental protocols.
Foundational Principles of Iridium Chemistry
Iridium, a dense and highly corrosion-resistant platinum-group metal, typically exists in the +3 and +4 oxidation states. The synthesis of dipotassium iridium hexachloride revolves around the stabilization of the Ir(IV) oxidation state within a hexachloro-ligand field. The overall reaction involves the oxidation of an iridium(III) source in the presence of excess chloride ions and a potassium salt.
The choice of starting material and oxidizing agent is a critical determinant of the final product's purity. Common iridium sources include iridium(III) chloride (IrCl₃) and ammonium hexachloroiridate(III) ((NH₄)₃IrCl₆). Oxidizing agents such as chlorine gas, aqua regia, or hydrogen peroxide are employed to facilitate the Ir(III) to Ir(IV) transition.
Synthesis Methodologies
Classical Aqueous Synthesis: The Chlorine Oxidation Route
This widely adopted method relies on the direct oxidation of an iridium(III) chloride solution with chlorine gas. The underlying principle is the high redox potential of chlorine, which readily oxidizes Ir(III) to Ir(IV).
Experimental Protocol:
-
Dissolution: Dissolve a known quantity of iridium(III) chloride hydrate (IrCl₃·xH₂O) in a minimal amount of hot hydrochloric acid (HCl) to form a solution of hexachloroiridic(III) acid (H₃IrCl₆). The acid prevents the formation of iridium hydroxides.
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Oxidation: Bubble chlorine gas through the heated solution. The solution's color will transition from a dark olive-green (characteristic of [IrCl₆]³⁻) to a deep reddish-black, indicating the formation of [IrCl₆]²⁻. This step should be performed in a well-ventilated fume hood due to the toxicity of chlorine gas.
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Precipitation: While the solution is still hot, add a stoichiometric amount of potassium chloride (KCl) dissolved in a minimal amount of water. The less soluble dipotassium iridium hexachloride will precipitate out of the solution as fine, dark-red to black crystals.
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Cooling and Filtration: Allow the mixture to cool slowly to room temperature and then further in an ice bath to maximize precipitation. Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with small portions of cold, ethanol to remove any adhering soluble impurities and excess HCl.
-
Drying: Dry the purified crystals in a desiccator over a suitable drying agent, such as anhydrous calcium chloride.
Causality and Insights:
-
The use of hot HCl ensures the complete formation of the hexachloroiridate(III) complex and prevents premature precipitation.
-
Slow cooling is crucial for the growth of larger, more well-defined crystals, which are easier to filter and typically have higher purity.
Caption: Workflow for the classical synthesis of K₂IrCl₆ via chlorine oxidation.
The Aqua Regia Method
For more refractory iridium sources, such as metallic iridium powder, a more aggressive oxidizing agent is required. Aqua regia, a 3:1 mixture of concentrated hydrochloric acid and nitric acid, is effective in dissolving and oxidizing iridium.
Experimental Protocol:
-
Digestion: Carefully add iridium metal powder to aqua regia in a flask equipped with a reflux condenser. Heat the mixture gently to initiate the reaction. The digestion process can be lengthy.
-
Denitration: After complete dissolution, repeatedly add concentrated HCl and evaporate the solution to dryness on a steam bath. This critical step removes volatile nitroso compounds (e.g., NOCl) which can interfere with the subsequent precipitation.
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Redissolution and Precipitation: Dissolve the resulting solid in hot water, filter to remove any insoluble matter, and then add a saturated solution of potassium chloride to precipitate K₂IrCl₆.
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Purification: The subsequent cooling, filtration, washing, and drying steps are analogous to the chlorine oxidation method.
Trustworthiness and Self-Validation: The completeness of the denitration step can be visually assessed. The absence of brown fumes of nitrogen dioxide upon addition of HCl and heating indicates the successful removal of nitrates.
Purification: The Path to High Purity
For applications demanding the highest purity, recrystallization is an indispensable step.
Protocol for Recrystallization:
-
Dissolution: Dissolve the synthesized K₂IrCl₆ in a minimum amount of hot, deionized water containing a small amount of HCl to prevent hydrolysis.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation: Collect the recrystallized K₂IrCl₆ by vacuum filtration, wash with cold ethanol, and dry thoroughly.
Caption: Step-wise process for the purification of K₂IrCl₆ by recrystallization.
Characterization and Quality Control
The purity and identity of the synthesized K₂IrCl₆ must be confirmed through rigorous analytical techniques.
| Parameter | Analytical Technique | Purpose | Expected Result for High-Purity K₂IrCl₆ |
| Identity and Crystal Structure | X-ray Diffraction (XRD) | To confirm the crystalline phase and structure. | The diffraction pattern should match the standard pattern for cubic K₂IrCl₆ (space group Fm-3m). |
| Purity and Elemental Composition | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) | To determine the iridium content and quantify metallic impurities. | Iridium content should be close to the theoretical value (40.7%). Impurity levels should be in the ppm or ppb range. |
| Vibrational Modes | Fourier-Transform Infrared (FTIR) and Raman Spectroscopy | To identify the characteristic Ir-Cl stretching and bending modes. | A strong band around 320 cm⁻¹ in the Raman spectrum is characteristic of the [IrCl₆]²⁻ anion. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | To assess the thermal decomposition profile. | Stable up to high temperatures, with decomposition occurring in distinct steps. |
Conclusion
The synthesis of high-purity dipotassium iridium hexachloride is a multi-step process that demands careful control over reaction conditions and meticulous purification. The choice of synthesis route depends on the available iridium precursor, with the chlorine oxidation method being suitable for iridium salts and the aqua regia method for metallic iridium. Recrystallization remains the gold standard for achieving the highest levels of purity. Rigorous characterization using a suite of analytical techniques is essential to validate the quality of the final product, ensuring its suitability for demanding downstream applications in catalysis, materials science, and pharmaceutical development.
References
- Gmelin's Handbuch der anorganischen Chemie, Iridium, System-Nummer 67, Verlag Chemie, Berlin, 1939.
- Adams, D. M. (1967). Metal-Ligand and Related Vibrations. Edward Arnold Publishers.
- Fergusson, J. E. (1982). The Heavier Platinum Elements. In Comprehensive Coordination Chemistry (Vol. 5, pp. 377-519). Pergamon Press.
CAS number 16920-56-2 properties and suppliers
Initiating Data Collection
I've commenced with an extensive search campaign on CAS number 16920-56-2. I am focusing on its essential chemical and physical traits, potential safety risks, common uses, and locating viable suppliers. This initial data gathering is the foundation for deeper analysis.
Planning Guide Structure
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Discovering CAS ID
I've confirmed that CAS number 16920-56-2 identifies Potassium hexachloroiridate(IV), or K2IrCl6. My searches are digging up a lot of data: chemical and physical properties are coming into focus, like molecular weight and formula. It's becoming clearer what this compound is.
Clarifying the Focus
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Addressing the Discrepancy
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determining the oxidation state of iridium in hexachloroiridate
Initiating Iridium Oxidation Search
I'm starting with focused Google searches to gather information on determining iridium's oxidation state in hexachloroiridate. I'm focusing on the chemical principles, common iridium states, and spectroscopic methods for analysis. The goal is a solid foundation before diving into complex calculations.
Expanding Search for Details
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Developing Guide's Outline
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Developing the Guide
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Outlining the Guide Structure
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Refining the Methodology
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Constructing the Guide
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Constructing the Methodology
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A Technical Guide to the Electronic Configuration and Molecular Orbital Theory of [IrCl6]2-
Introduction
The hexachloroiridate(IV) anion, [IrCl6]2-, serves as a quintessential example for understanding the intricate interplay of electronic structure and bonding in transition metal complexes. As a heavy, third-row transition metal complex, it exhibits significant spin-orbit coupling and relativistic effects, making it a subject of considerable interest in inorganic chemistry, materials science, and catalysis. This guide provides a detailed exploration of the electronic configuration and molecular orbital (MO) theory of [IrCl6]2-, offering insights relevant to researchers, scientists, and professionals in drug development who may encounter such coordination compounds in their work.
The Central Atom: Iridium's Electronic State
To comprehend the electronic structure of the complex, we must first determine the oxidation state and electron configuration of the central iridium atom.
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Oxidation State: The complex has an overall charge of 2-. Each chloride (Cl-) ligand carries a charge of 1-. With six chloride ligands, the total negative charge from the ligands is 6-. To achieve the net 2- charge of the complex, the iridium ion must possess a +4 oxidation state (Ir(IV)).
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Electron Configuration: A neutral iridium atom (Ir) has the ground-state electron configuration [Xe] 4f¹⁴ 5d⁷ 6s². Upon ionization to Ir(IV), it loses four electrons, typically the outermost ones first. This results in the electron configuration [Xe] 4f¹⁴ 5d⁵. Therefore, [IrCl6]2- is a d⁵ system.
Ligand Field Theory and d-Orbital Splitting
In the octahedral environment created by the six chloride ligands, the degeneracy of the five d-orbitals of the Ir(IV) ion is lifted. According to ligand field theory, the d-orbitals split into two sets of different energy levels: the lower-energy t₂g set (dxy, dyz, dxz) and the higher-energy eg set (dx²-y², dz²).
The magnitude of this splitting, denoted as Δo (the octahedral splitting parameter), is influenced by the nature of both the metal ion and the ligands. For a third-row transition metal like iridium, Δo is significantly large. This large splitting favors a low-spin electron configuration.
For a d⁵ ion like Ir(IV) in a strong octahedral field, the five d-electrons will first occupy the lower-energy t₂g orbitals with paired spins before any electrons occupy the higher-energy eg orbitals. This results in a t₂g⁵ eg⁰ configuration. This low-spin state arises because the energy required to pair electrons in the t₂g orbitals is less than the energy required to promote an electron to the eg orbitals (Δo).
Magnetic Properties
The electronic configuration of t₂g⁵ eg⁰ leaves one unpaired electron in the t₂g set. Consequently, the [IrCl6]2- complex is paramagnetic. The presence of this single unpaired electron gives rise to its characteristic magnetic susceptibility.
Molecular Orbital Theory: A Deeper Look at Bonding
While ligand field theory provides a good qualitative picture, molecular orbital (MO) theory offers a more comprehensive description of the bonding and electronic structure. The MO diagram for [IrCl6]2- is constructed by considering the linear combination of the valence atomic orbitals of the central Ir(IV) ion (5d, 6s, and 6p) and the ligand group orbitals (LGOs) of the six chloride ligands (primarily the 3p orbitals).
The six chloride 3p orbitals combine to form LGOs of various symmetries (a₁g, t₁u, eg, t₂g, t₂u, and t₁g). These LGOs then overlap with the metal orbitals of matching symmetry to form bonding, non-bonding, and anti-bonding molecular orbitals.
Key Interactions:
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σ-bonding: The metal eg (dx²-y², dz²), a₁g (6s), and t₁u (6p) orbitals have the correct symmetry to overlap with the chloride LGOs to form σ-bonding and σ*-antibonding MOs.
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π-bonding: The metal t₂g (dxy, dyz, dxz) orbitals can overlap with the chloride p-LGOs of t₂g symmetry, leading to the formation of π-bonding and π*-antibonding MOs. The chloride ligands act as π-donors.
The resulting simplified MO energy level diagram for [IrCl6]2- is shown below.
Molecular Orbital Diagram
An In-Depth Technical Guide to the Magnetic Susceptibility of Dipotassium Iridium Hexachloride (K₂[IrCl₆])
This guide provides a comprehensive technical overview of the magnetic susceptibility of dipotassium iridium hexachloride (K₂[IrCl₆]), a compound that serves as a cornerstone in the study of coordination chemistry and magnetism. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the principles and practices related to the magnetic properties of transition metal complexes.
Introduction: The Significance of K₂[IrCl₆] in Magnetism
Dipotassium iridium hexachloride, K₂[IrCl₆], is a paramagnetic coordination complex that has garnered significant attention in the scientific community for its intriguing magnetic properties.[1] The compound features an iridium(IV) ion at its core, octahedrally coordinated by six chloride ligands. Its well-defined crystal structure and the presence of a single unpaired electron on the iridium center make it an ideal model system for studying fundamental magnetic phenomena, including paramagnetism, antiferromagnetic ordering at low temperatures, and the influence of ligand fields on electronic structure.[1][2] Understanding the magnetic susceptibility of K₂[IrCl₆] provides valuable insights into spin-orbit coupling, exchange interactions, and the quantum mechanical nature of magnetism in transition metal complexes.
Electronic Structure and the Origin of Magnetism
The magnetic properties of K₂[IrCl₆] are a direct consequence of the electronic configuration of the central iridium(IV) ion.
Electronic Configuration of Iridium(IV)
The neutral iridium atom has an electron configuration of [Xe] 4f¹⁴ 5d⁷ 6s².[3][4] In the +4 oxidation state, iridium loses four electrons, resulting in a 5d⁵ configuration for the Ir⁴⁺ ion.[3][5]
Ligand Field Theory and d-Orbital Splitting
In the octahedral environment created by the six chloride ligands, the five degenerate d-orbitals of the iridium ion are split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²).[6] The five d-electrons of Ir⁴⁺ occupy these orbitals. Due to the strong ligand field of the chloride ions and the high nuclear charge of iridium, K₂[IrCl₆] is a low-spin complex. This means that the electrons will preferentially pair up in the lower-energy t₂g orbitals before occupying the higher-energy eg orbitals. The resulting electron configuration is t₂g⁵ eg⁰, which leaves one unpaired electron.
The presence of this single unpaired electron is the fundamental reason for the paramagnetic behavior of K₂[IrCl₆].[7]
Theoretical Framework: Understanding Magnetic Susceptibility
The magnetic susceptibility (χ) of a material quantifies the degree to which it can be magnetized in an external magnetic field.[8] For paramagnetic materials like K₂[IrCl₆], the magnetic susceptibility is positive and its temperature dependence is described by the Curie-Weiss law.[9][10]
Curie-Weiss Law: χ = C / (T - θ)
Where:
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χ is the molar magnetic susceptibility.
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C is the Curie constant, which is specific to the material.[9]
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T is the absolute temperature in Kelvin.
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θ is the Weiss constant, which provides information about the magnetic interactions between adjacent paramagnetic centers. A negative θ value indicates antiferromagnetic interactions.
At sufficiently high temperatures, the magnetic moments of the individual [IrCl₆]²⁻ anions are randomly oriented. When an external magnetic field is applied, these moments tend to align with the field, resulting in a net magnetization. As the temperature decreases, the thermal energy that randomizes the magnetic moments is reduced, leading to a stronger alignment with the applied field and thus an increase in magnetic susceptibility.
However, in K₂[IrCl₆], there are weak antiferromagnetic interactions between the neighboring iridium ions.[1] This means that at very low temperatures, the magnetic moments of adjacent ions prefer to align in an anti-parallel fashion. This antiferromagnetic ordering leads to a deviation from the simple Curie law and is accounted for by the Weiss constant (θ) in the Curie-Weiss law.[11] Neutron diffraction studies have revealed that K₂[IrCl₆] undergoes a transition to an antiferromagnetically ordered state at a Néel temperature (T_N) of approximately 3 K.[1][2]
Experimental Determination of Magnetic Susceptibility
Several experimental techniques can be employed to measure the magnetic susceptibility of K₂[IrCl₆]. The choice of method often depends on the physical state of the sample (solid or solution) and the required sensitivity.
Gouy Method
The Gouy method is a classical and straightforward technique for measuring the magnetic susceptibility of solid samples.[12][13] It involves weighing a cylindrical sample in the presence and absence of a strong magnetic field.[14] A paramagnetic sample will be drawn into the magnetic field, leading to an apparent increase in weight, while a diamagnetic sample will be repelled, causing an apparent decrease in weight.[15] The change in weight is directly proportional to the magnetic susceptibility of the sample.[12]
Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is an extremely sensitive method for measuring magnetic properties.[16][17] A SQUID is a superconducting loop containing Josephson junctions that can detect minute changes in magnetic flux. This high sensitivity allows for the precise measurement of the magnetic moment of a sample as a function of temperature and applied magnetic field.[18] SQUID magnetometry is particularly well-suited for studying the weak magnetic signals of paramagnetic materials and for investigating magnetic ordering phenomena at low temperatures.[19]
Evans Method (NMR Spectroscopy)
The Evans method is a convenient technique for determining the magnetic susceptibility of a paramagnetic substance in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.[20][21] The presence of a paramagnetic species in a solution affects the chemical shift of an inert reference compound (like tetramethylsilane, TMS) in the NMR spectrum.[22][23] The change in the chemical shift of the reference signal is directly proportional to the magnetic susceptibility of the paramagnetic solute.[22] This method is widely used due to its accessibility with standard NMR equipment.[24]
Experimental Protocol: Evans Method for K₂[IrCl₆]
This section provides a self-validating, step-by-step protocol for determining the magnetic susceptibility of K₂[IrCl₆] in solution using the Evans method.
Objective: To determine the room temperature magnetic susceptibility and effective magnetic moment of K₂[IrCl₆] in an aqueous solution.
Materials:
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Dipotassium iridium hexachloride (K₂[IrCl₆])
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Deuterated water (D₂O)
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tert-Butanol (as an internal reference)
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High-resolution NMR spectrometer
-
Coaxial NMR tube (or two separate tubes)
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Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Solution Preparation:
-
Sample Solution: Accurately weigh a known mass of K₂[IrCl₆] and dissolve it in a known volume of D₂O in a volumetric flask to prepare a solution of known concentration (e.g., ~10-15 mM). Add a small amount of tert-butanol to this solution.
-
Reference Solution: Prepare a solution of tert-butanol in D₂O.
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-
NMR Sample Preparation:
-
Coaxial Tube Method: Fill the inner tube of a coaxial NMR tube with the reference solution and the outer tube with the sample solution. This method is preferred as it minimizes bulk susceptibility corrections.
-
Separate Tube Method: If a coaxial tube is unavailable, prepare two separate NMR tubes: one containing the sample solution and the other containing the reference solution.
-
-
NMR Data Acquisition:
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Acquire the ¹H NMR spectrum of the sample.
-
Ensure the spectrometer is locked on the deuterium signal of the D₂O.
-
Record the chemical shifts of the tert-butanol peak in both the sample and reference solutions. The difference in these chemical shifts (Δδ) is the key experimental parameter.
-
-
Data Analysis and Calculation:
-
Calculate the Molar Magnetic Susceptibility (χ_M): χ_M = (3 * Δδ) / (4 * π * c) where:
-
Δδ is the change in chemical shift in ppm.
-
c is the molar concentration of K₂[IrCl₆] in mol/cm³.
-
-
Correct for Diamagnetism: The measured molar susceptibility (χ_M) includes both the paramagnetic contribution from the iridium center and the diamagnetic contributions from all the atoms in the compound and the solvent. The diamagnetic contribution (χ_D) must be subtracted to obtain the paramagnetic susceptibility (χ_P). Diamagnetic corrections can be estimated from Pascal's constants. χ_P = χ_M - χ_D
-
Calculate the Effective Magnetic Moment (μ_eff): μ_eff = 2.828 * √(χ_P * T) where:
-
T is the absolute temperature in Kelvin.
-
The effective magnetic moment is expressed in Bohr magnetons (μ_B).
-
-
Self-Validation: The calculated effective magnetic moment should be close to the theoretical spin-only value for one unpaired electron, which is 1.73 μ_B. Deviations from this value can provide insights into orbital contributions to the magnetic moment and spin-orbit coupling effects.
Data Presentation and Interpretation
The magnetic properties of K₂[IrCl₆] are best summarized in a tabular format, allowing for easy comparison of experimental and theoretical values.
| Parameter | Symbol | Theoretical Value | Typical Experimental Value |
| Number of Unpaired Electrons | n | 1 | 1 |
| Spin-Only Magnetic Moment | μ_s | 1.73 μ_B | - |
| Effective Magnetic Moment | μ_eff | - | ~1.7 - 1.8 μ_B |
| Weiss Constant | θ | - | ~ -30 to -40 K |
| Néel Temperature | T_N | - | ~3.05 K[1] |
The experimentally determined effective magnetic moment is typically slightly higher than the spin-only value due to a small orbital contribution to the magnetic moment, which is not fully quenched in the [IrCl₆]²⁻ complex. The negative Weiss constant confirms the presence of antiferromagnetic interactions between the iridium centers.
Conclusion
Dipotassium iridium hexachloride serves as an exemplary compound for understanding the magnetic susceptibility of transition metal complexes. Its straightforward electronic structure, combined with a rich array of magnetic phenomena, provides a valuable platform for both theoretical and experimental investigations. The methodologies outlined in this guide, from classical techniques to modern spectroscopic and magnetometric methods, offer a comprehensive toolkit for researchers to probe the intricate magnetic properties of this and other paramagnetic materials. A thorough understanding of these principles is crucial for the rational design of novel materials with tailored magnetic properties for applications in areas such as catalysis, molecular magnetism, and medicinal chemistry.
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Journal of Chemical Education. (n.d.). The determination of paramagnetic susceptibility by NMR: A physical chemistry experiment. Retrieved from [Link]
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hydrolysis pathways of dipotassium iridium hexachloride in aqueous solution
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thermal decomposition products of dipotassium iridium hexachloride
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The Enduring Legacy of the Hexachloroiridate(IV) Anion: A Comprehensive Guide to its Coordination Chemistry and Applications
Foreword: Beyond a Simple Anion – A Gateway to Complex Chemistry
The hexachloroiridate(IV) anion, [IrCl₆]²⁻, is far more than a simple coordination complex. To the seasoned researcher, it represents a cornerstone of iridium chemistry, a robust oxidizing agent, and a versatile precursor to advanced materials and catalysts. Its deceptively simple octahedral structure belies a rich and complex electronic nature that has captivated chemists for decades. This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek to not only understand the fundamental properties of the hexachloroiridate(IV) anion but also to harness its potential in their own work. We will move beyond a mere recitation of facts to explore the causality behind its reactivity and the practical considerations that underpin its successful application.
Foundational Pillars: Synthesis and Structural Elucidation
The journey into the world of hexachloroiridate(IV) begins with its creation and characterization. The anion is most commonly encountered as its ammonium or sodium salt, with ammonium hexachloroiridate(IV), (NH₄)₂[IrCl₆], being a commercially significant and readily prepared starting material.
Synthesis of Ammonium Hexachloroiridate(IV): A Self-Validating Protocol
The preparation of (NH₄)₂[IrCl₆] is a classic inorganic synthesis that relies on the low solubility of the ammonium salt. This protocol is designed to be self-validating, with clear observational endpoints that indicate the successful formation of the product.
Experimental Protocol: Synthesis of (NH₄)₂[IrCl₆]
-
Dissolution of Iridium Precursor: Begin with a soluble iridium(IV) source, such as sodium hexachloroiridate(IV), Na₂[IrCl₆]. Dissolve a known quantity of Na₂[IrCl₆] in a minimal amount of deionized water. The resulting solution should be dark red-brown.
-
Precipitation: To the aqueous solution of Na₂[IrCl₆], add a saturated solution of ammonium chloride (NH₄Cl) dropwise with constant stirring. The rationale here is the common ion effect and the significantly lower solubility of the ammonium salt compared to the sodium salt.
-
Observation of Precipitation: A dark red to black precipitate of (NH₄)₂[IrCl₆] will form almost immediately upon addition of the NH₄Cl solution. This visual confirmation is the first validation of a successful reaction.
-
Digestion of the Precipitate: Gently heat the mixture to approximately 60-70 °C for 30 minutes. This process, known as digestion, encourages the growth of larger, more easily filterable crystals and reduces the inclusion of impurities.
-
Isolation and Washing: Allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the precipitate sequentially with small portions of cold deionized water (to remove soluble impurities like NaCl) and finally with ethanol or acetone (to facilitate drying).
-
Drying and Characterization: Dry the product in a desiccator over a suitable drying agent. The final product should be a crystalline, dark red-brown to black solid. Characterization can be performed using techniques such as X-ray powder diffraction to confirm the crystal structure and UV-Vis spectroscopy to verify the electronic transitions characteristic of the [IrCl₆]²⁻ anion.
The Archetypal Octahedron: Structural and Spectroscopic Fingerprints
X-ray crystallography has unequivocally established the structure of the [IrCl₆]²⁻ anion as a regular octahedron, with the iridium(IV) center coordinated to six chloride ligands.[1][2] This high symmetry (Oₕ point group) has profound implications for its electronic and magnetic properties.
| Structural and Spectroscopic Parameters for [IrCl₆]²⁻ | |
| Parameter | Typical Value/Observation |
| Molecular Geometry | Octahedral[1][2] |
| Point Group | Oₕ |
| Ir-Cl Bond Length | ~2.33 Å |
| UV-Vis Absorption Maxima (in aqueous solution) | ~489 nm[3] |
| Infrared Spectroscopy (Ir-Cl stretching) | ~330 cm⁻¹ |
The UV-Vis spectrum of [IrCl₆]²⁻ is dominated by ligand-to-metal charge transfer (LMCT) bands, which are responsible for its intense color.[4] These transitions involve the promotion of an electron from a chlorine-based molecular orbital to a vacant or partially filled d-orbital on the iridium center.
The Heart of the Matter: Electronic Structure and Magnetism
The iridium(IV) center in [IrCl₆]²⁻ possesses a 5d⁵ electronic configuration. In the strong crystal field environment imposed by the six chloride ligands, these five d-electrons occupy the t₂g orbitals, resulting in a low-spin configuration (t₂g⁵ e_g⁰).
This electronic arrangement gives rise to a single unpaired electron, leading to paramagnetism.[5] The magnetic moment is typically around 1.73 B.M., consistent with an S = 1/2 system.[1] However, electron spin resonance (ESR) studies have revealed a fascinating aspect of the bonding in [IrCl₆]²⁻: a significant portion of the unpaired electron density resides on the chloride ligands.[2] This indicates a high degree of covalency in the Ir-Cl bonds and suggests that the simple description of a +4 oxidation state for iridium is an oversimplification.
A Tale of Reactivity: Electron Transfer and Ligand Substitution
The chemical behavior of the hexachloroiridate(IV) anion is dominated by its ability to act as a one-electron oxidizing agent and its relative inertness towards ligand substitution.
The Quintessential Outer-Sphere Oxidant
The [IrCl₆]²⁻/[IrCl₆]³⁻ redox couple is a classic example of an outer-sphere electron transfer system. The reduction potential of this couple is approximately +0.87 V, making [IrCl₆]²⁻ a moderately strong oxidizing agent. Its key advantage in kinetic studies is that the coordination sphere remains intact during the electron transfer process, simplifying the reaction mechanism.
This anion has been employed to oxidize a wide range of organic and inorganic substrates.[6][7][8] For instance, the oxidation of cyclohexanone proceeds via an initial outer-sphere electron transfer from the enol form of the ketone to the iridium complex.[8]
Noteworthy Oxidation Reactions:
-
Oxidation of Organic Compounds: The oxidation of many organic molecules, such as ketones and hydroxylamines, by [IrCl₆]²⁻ has been studied kinetically.[6][7] The reactions often proceed via an outer-sphere electron transfer mechanism.
-
Inorganic Redox Chemistry: [IrCl₆]²⁻ is a valuable reagent in the study of inorganic reaction mechanisms, including the oxidation of other metal ions and main group species.[9]
A Fortress of Stability: Ligand Substitution Inertness
Consistent with its low-spin d⁵ configuration in a strong crystal field, the [IrCl₆]²⁻ anion is kinetically inert to ligand substitution reactions. This stability is a key feature that distinguishes it from many other transition metal complexes. While not completely unreactive, harsh conditions are typically required to replace the chloride ligands. This inertness is crucial for its role as an intermediate in the isolation of iridium from ores, as it resists substitution by reagents like hydrogen sulfide that would precipitate other metals.[2]
However, the stability of [IrCl₆]²⁻ is pH-dependent. In aqueous solutions with a pH greater than 6, rapid hydroxylation can occur, leading to the degradation of the complex.[10] For applications requiring stability in solution, maintaining a pH between 2 and 3 is recommended.[10]
The Modern Workhorse: Applications in Catalysis and Materials Science
The hexachloroiridate(IV) anion is not merely a subject of academic curiosity; it is a vital precursor in the development of cutting-edge technologies.
A Precursor to Catalytic Excellence
Ammonium hexachloroiridate(IV) and its hydrated acid form, hydrogen hexachloroiridate(IV) hydrate, are common starting materials for the synthesis of iridium-based catalysts.[3][11][12] These catalysts are highly valued for their activity and selectivity in a variety of transformations, including:
-
Hydrogenation Reactions: Iridium catalysts are essential for various hydrogenation processes in organic synthesis.[11]
-
Electrocatalysis: Iridium-based nanomaterials, often derived from [IrCl₆]²⁻, are employed as catalysts for the oxygen evolution reaction (OER) in water splitting and for CO₂ reduction.[3]
Experimental Workflow: Preparation of Iridium Oxide Nanoparticles
Building Blocks for Advanced Materials
The hexachloroiridate(IV) anion serves as a source of iridium for the creation of a diverse array of advanced materials:
-
Conductive Films and Polymers: Iridium's electronic properties are leveraged in the development of conductive materials for electronic applications.[11][12]
-
Sensors: The ability of iridium complexes to participate in redox reactions makes them suitable components for chemical sensors.[11]
-
Heterobimetallic Chains: The [IrCl₆]²⁻ anion can act as a building block for constructing novel magnetic materials, such as chloro-bridged heterobimetallic Ir(IV)-Cu(II) chains that exhibit ferromagnetic exchange coupling.[1]
Concluding Remarks: An Anion of Enduring Significance
The hexachloroiridate(IV) anion is a testament to the profound insights that can be gained from the study of coordination chemistry. Its well-defined structure, predictable redox behavior, and kinetic inertness make it an ideal model system for understanding fundamental principles of electron transfer and ligand substitution. Beyond its academic importance, [IrCl₆]²⁻ is a workhorse in the synthesis of high-performance catalysts and advanced materials that are enabling new technologies. As researchers continue to push the boundaries of science and engineering, the rich and versatile chemistry of the hexachloroiridate(IV) anion will undoubtedly continue to play a pivotal role.
References
-
Cecil, R., Fear, A. J., & Littler, J. S. (1970). Electron transfer oxidations of organic compounds. Part IV. The kinetics of oxidations of some difunctional ketonic substrates by the hexachloroiridate(IV) anion, the oxidation of 2-chlorocyclohexanone by hexachloro- and hexabromo-iridate(IV), and a survey of the reactivity of hexachloroiridate(IV) towards organic compounds. Journal of the Chemical Society B: Physical Organic, 632-636. [Link]
- Kepert, D. L. (1972). The Early Transition Metals. Academic Press. (No direct URL available for the entire book, but it is a standard reference in inorganic chemistry).
-
Gómez-Coca, S., et al. (2015). Ferromagnetic exchange interaction in a new Ir(iv)–Cu(ii) chain based on the hexachloroiridate(iv) anion. Dalton Transactions, 44(13), 6123-6132. [Link]
-
Wikipedia contributors. (2023). Ammonium hexachloroiridate(IV). In Wikipedia, The Free Encyclopedia. [Link]
-
Stanbury, D. M., & Yang, Y. (2021). Oxidation of N,N-Dimethylhydroxylamine by Hexachloroiridate(IV). Inorganic Chemistry, 60(17), 13327–13334. [Link]
-
Grokipedia. (n.d.). Ammonium hexachloroiridate(IV). [Link]
-
Cecil, R., & Littler, J. S. (1968). Electron transfer oxidation of organic compounds. Part III. Oxidation of cyclohexanone by the hexachloroiridate(IV) anion and by related species. Journal of the Chemical Society B: Physical Organic, 1420-1424. [Link]
-
chemmasters. (2021, September 25). ESR spectra/how many signals in [IrCl6]2-. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable. The reference indicates the existence of such educational content.)
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Weusten, S. J. C., de Groot, M. T., & van der Schaaf, J. (2020). A comparative study of the stability of hexachloroiridate and hexacyanoferrate in electrochemical mass transfer measurements. Electrochimica Acta, 354, 136713. [Link]
-
Chemistry LibreTexts. (2023, May 3). 5.12: Ligand Substitution Reactions. [Link]
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Murray, C. K., & Margerum, D. W. (1982). Rapid electron-transfer reactions between hexachloroiridate(IV) and copper(II) peptides. Inorganic Chemistry, 21(9), 3501–3506. [Link]
-
Vlček, A. (2007). Ultrafast pump-probe spectroscopy of IrCl62- complex in alcohol solutions. Photochemical & Photobiological Sciences, 6(8), 875-881. [Link]
-
Martin, D. S., & Lenhardt, T. R. (1954). Magnetic Moments of Some Octahedral Complexes of Iridium. Journal of the American Chemical Society, 76(23), 5993–5994. [Link]
-
Hassan, R. M., et al. (2011). Kinetics and mechanism of hexachloroiridate(iv) oxidation of tellurium(iv) in aqueous solutions. New Journal of Chemistry, 35(10), 2276-2282. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 23). Advanced Materials Synthesis with Iridium Precursors: The Role of Hydrogen Hexachloroiridate(IV) Hydrate. [Link]
Sources
- 1. Ferromagnetic exchange interaction in a new Ir(iv)–Cu(ii) chain based on the hexachloroiridate(iv) anion - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 6. Electron transfer oxidations of organic compounds. Part IV. The kinetics of oxidations of some difunctional ketonic substrates by the hexachloroiridate(IV) anion, the oxidation of 2-chlorocyclohexanone by hexachloro- and hexabromo-iridate(IV), and a survey of the reactivity of hexachloroiridate(IV) towards organic compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
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- 12. nbinno.com [nbinno.com]
Methodological & Application
Application Note & Protocol: Synthesis of Iridium Nanoparticles from Potassium Hexachloroiridate (K₂IrCl₆)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium (Ir) nanoparticles are at the forefront of nanomaterials research, demonstrating exceptional catalytic activity in a wide range of organic transformations and electrochemical reactions, including water splitting.[1][2] Their high stability and unique electronic properties make them highly valuable in catalysis, electrochemistry, and emerging biomedical applications.[2][3] The synthesis of iridium nanoparticles with controlled size and morphology is crucial for harnessing their full potential. This document provides a detailed protocol for the synthesis of iridium nanoparticles using potassium hexachloroiridate (K₂IrCl₆) as the precursor, focusing on the widely employed polyol and alcohol reduction methods. The causality behind experimental choices and self-validating systems within the protocols are emphasized to ensure reproducibility and a deeper understanding of the synthesis process.
Mechanistic Insights into Iridium Nanoparticle Formation
The synthesis of iridium nanoparticles from a precursor salt like K₂IrCl₆ fundamentally involves the reduction of iridium ions (Ir⁴⁺) to zerovalent iridium (Ir⁰), followed by the nucleation and growth of nanoparticles. The overall process can be described by a multi-step kinetic model, often involving an induction period followed by rapid growth.[4][5][6] The choice of reducing agent, solvent, stabilizing agent, and reaction temperature significantly influences the reaction pathway and the final characteristics of the nanoparticles.[4][5][6][7]
For instance, in alcohol-based syntheses, the alcohol itself can act as both the solvent and the reducing agent, particularly at elevated temperatures.[8] The presence of a base is often required to facilitate the reduction process.[4][5][6] The cation of the base (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can also affect the final particle size.[4][5][6][7] Stabilizing agents, such as polymers like polyvinylpyrrolidone (PVP) or citrate ions, are crucial for controlling the growth of the nanoparticles and preventing their aggregation by capping the particle surface.[8][9][10]
The polyol synthesis is a versatile method where a high-boiling point alcohol, such as ethylene glycol, serves as both the solvent and the reducing agent.[11][12][13] This method allows for synthesis at higher temperatures, which can promote the formation of more crystalline nanoparticles.
Experimental Workflow Overview
The synthesis of iridium nanoparticles from K₂IrCl₆ generally follows the workflow depicted below. This process begins with the preparation of the precursor and stabilizing agent solutions, followed by the reduction of the iridium salt under controlled temperature and stirring. The final steps involve the purification and characterization of the synthesized nanoparticles.
Caption: General workflow for the synthesis and characterization of iridium nanoparticles.
Detailed Synthesis Protocols
Two common and effective methods for synthesizing iridium nanoparticles from K₂IrCl₆ are presented below: the alcohol reduction method and the polyol method.
Protocol 1: Alcohol Reduction Method with Citrate Stabilization
This protocol utilizes an alcohol as the reducing agent and sodium citrate as a stabilizing agent. This method is relatively simple and can be performed in standard laboratory glassware.
Materials and Reagents:
| Reagent | Formula | Purity | Supplier (Example) |
| Potassium hexachloroiridate(IV) | K₂IrCl₆ | ≥99.9% | Sigma-Aldrich |
| Sodium Citrate Dihydrate | Na₃C₆H₅O₇·2H₂O | ≥99% | Fisher Scientific |
| Ethanol | C₂H₅OH | Anhydrous | VWR |
| Deionized Water | H₂O | 18.2 MΩ·cm | Millipore System |
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Temperature controller
-
Nitrogen or Argon gas inlet
-
Centrifuge
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM aqueous solution of K₂IrCl₆. For example, dissolve 48.3 mg of K₂IrCl₆ in 100 mL of deionized water.
-
Prepare a 1% (w/v) aqueous solution of sodium citrate. For example, dissolve 1 g of sodium citrate dihydrate in 100 mL of deionized water.
-
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask, add 100 mL of the 1 mM K₂IrCl₆ solution and 10 mL of the 1% sodium citrate solution.
-
Equip the flask with a condenser, a magnetic stir bar, and a nitrogen or argon inlet.
-
Place the flask in a heating mantle on a magnetic stirrer.
-
-
Reduction Reaction:
-
Begin stirring the solution and gently bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.
-
Heat the solution to reflux (approximately 80-90 °C) under a nitrogen or argon atmosphere.
-
Maintain the reflux and stirring for 2-4 hours. The color of the solution will gradually change from yellow to a dark brown or black colloid, indicating the formation of iridium nanoparticles.
-
-
Purification:
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Transfer the colloidal solution to centrifuge tubes.
-
Centrifuge the solution at a high speed (e.g., 10,000 rpm) for 30 minutes to pellet the nanoparticles.
-
Carefully decant the supernatant.
-
Resuspend the nanoparticle pellet in deionized water or ethanol and sonicate for a few minutes to ensure good dispersion.
-
Repeat the centrifugation and washing steps at least two more times to remove unreacted precursors and excess citrate.
-
Finally, resuspend the purified nanoparticles in a suitable solvent (e.g., ethanol or water) for storage and characterization.
-
Protocol 2: Polyol Synthesis with PVP Stabilization
The polyol method employs a high-boiling point alcohol, such as ethylene glycol, as both the solvent and the reducing agent, with polyvinylpyrrolidone (PVP) as a stabilizer. This method often yields highly uniform nanoparticles.
Materials and Reagents:
| Reagent | Formula | Purity | Supplier (Example) |
| Potassium hexachloroiridate(IV) | K₂IrCl₆ | ≥99.9% | Sigma-Aldrich |
| Polyvinylpyrrolidone (PVP) | (C₆H₉NO)n, MW ~40,000 | - | Sigma-Aldrich |
| Ethylene Glycol | C₂H₆O₂ | ≥99% | Fisher Scientific |
| Acetone | C₃H₆O | ACS Grade | VWR |
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Temperature controller
-
Nitrogen or Argon gas inlet
-
Centrifuge
Step-by-Step Procedure:
-
Reaction Setup:
-
In a 100 mL three-neck round-bottom flask, dissolve a specific amount of PVP in 25 mL of ethylene glycol. The amount of PVP can be varied to control the nanoparticle size; a common starting point is a 10:1 molar ratio of PVP monomer units to iridium.
-
Add a specific amount of K₂IrCl₆ to the PVP/ethylene glycol solution to achieve the desired final concentration of iridium (e.g., 0.5 mM).
-
Equip the flask with a condenser, a magnetic stir bar, and a nitrogen or argon inlet.
-
-
Reduction Reaction:
-
Begin stirring the solution and gently bubble nitrogen or argon through it for 15-20 minutes.
-
Heat the mixture to a specific temperature, typically between 140 °C and 160 °C, under a nitrogen or argon atmosphere.
-
Maintain this temperature with vigorous stirring for 1-3 hours. The solution will change color, indicating nanoparticle formation.
-
-
Purification:
-
After the reaction, cool the flask to room temperature.
-
Add a sufficient amount of acetone (typically 3-5 times the volume of the reaction mixture) to the colloidal solution to precipitate the PVP-coated iridium nanoparticles.
-
Collect the precipitate by centrifugation (e.g., 8,000 rpm for 20 minutes).
-
Discard the supernatant.
-
Wash the nanoparticle pellet by resuspending it in ethanol and centrifuging again. Repeat this washing step two to three times to remove excess PVP and ethylene glycol.
-
Dry the final product under vacuum or resuspend it in a suitable solvent for further use.
-
Characterization of Iridium Nanoparticles
To ensure the successful synthesis of iridium nanoparticles and to understand their properties, a suite of characterization techniques is essential.
-
Transmission Electron Microscopy (TEM): Provides information on the size, shape, and morphology of the nanoparticles.[9]
-
X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and oxidation state of the iridium on the nanoparticle surface.[1][14]
-
X-ray Diffraction (XRD): Confirms the crystalline structure of the nanoparticles.[14]
-
UV-Visible Spectroscopy: Can be used to monitor the formation of the nanoparticles, as the colloidal solution will exhibit a characteristic surface plasmon resonance, although this is often less pronounced for iridium compared to gold or silver.[9]
Self-Validating Systems and Troubleshooting
Visual Observation: A distinct color change from the initial yellow of the K₂IrCl₆ solution to a dark brown or black colloid is the first indication of successful nanoparticle formation. The absence of a color change suggests a failure in the reduction step, which could be due to low temperature, inactive reducing agent, or the presence of oxygen.
Stability of the Colloid: A well-stabilized nanoparticle solution should remain dispersed for an extended period. Aggregation and precipitation shortly after synthesis indicate insufficient stabilization. This can be addressed by increasing the concentration of the stabilizing agent or optimizing the purification process to avoid removing too much of the capping layer.
Reproducibility: Consistent results across multiple synthesis batches are a key indicator of a robust protocol. Maintaining precise control over reaction parameters such as temperature, stirring rate, and reagent concentrations is crucial for reproducibility.
Conclusion
The protocols detailed in this application note provide a solid foundation for the synthesis of iridium nanoparticles from K₂IrCl₆. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can reliably produce high-quality iridium nanoparticles for a variety of applications in catalysis, materials science, and medicine. The provided framework encourages a systematic approach to synthesis, enabling the rational design of nanoparticles with desired properties.
References
-
Sørensen, K. H., et al. (2023). Chemical Insights into the Formation of Colloidal Iridium Nanoparticles from In Situ X-ray Total Scattering. Journal of the American Chemical Society. [Link]
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López-López, G., et al. (2015). Recycling Properties of Iridium Nanoparticles Anchored on Graphene as Catalysts in Alcohol Oxidation. ACS Catalysis. [Link]
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Iwahara, N., & Furukawa, W. (2023). Vibronic effect on resonant inelastic x-ray scattering of cubic iridium hexahalides. arXiv. [Link]
-
Povarov, K. Y., et al. (2021). High-field ESR spectroscopy of the Kitaev-Heisenberg magnet K₂IrCl₆. arXiv. [Link]
-
Sørensen, K. H., et al. (2022). Chemical insights on the formation of colloidal iridium nanoparticles from in situ X-ray total scattering: Influence of precursors and cations on the reaction pathway. ChemRxiv. [Link]
-
Sørensen, K. H., et al. (2022). Chemical insights on the formation of colloidal iridium nanoparticles from in situ X-ray total scattering. ResearchGate. [Link]
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Lettenmeier, P., et al. (2016). Highly active nano-sized iridium catalysts: synthesis and operando spectroscopy in a proton exchange membrane electrolyzer. Chemical Science. [Link]
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Quinson, J. (2026). Unlocking the Full Potential of Platinum Group Metals with Simpler and More Sustainable Syntheses of Nanomaterials: Optimal use by design. ResearchGate. [Link]
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Sørensen, K. H., et al. (2022). Chemical insights on the formation of colloidal iridium nanoparticles from in situ X-ray total scattering: Influence of precursors and cati-ons on the reaction pathway. ChemRxiv. [Link]
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Nanoparticles produced by borohydride reduction as precursors for metal hydride electrodes. (2025). ResearchGate. [Link]
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Shape-selective formation and characterization of catalytically active iridium nanoparticles. (2011). PubMed. [Link]
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Scheme-2: Various applications of Iridium and its complexes CATALYSIS... (n.d.). ResearchGate. [Link]
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Electride-Stabilized Iridium Nanoparticles with Subsurface Oxygen Confinement for Oxygen Evolution Electrocatalysis. (2026). Journal of the American Chemical Society. [Link]
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Supporting information. (n.d.). The Royal Society of Chemistry. [Link]
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Polyvinylpyrrolidone-Stabilized Iridium Nanoparticles Catalyzed the Transfer Hydrogenation of Nitrobenzene Using Formic Acid as the Source of Hydrogen. (2020). MDPI. [Link]
-
A Simple and Fast Method to Synthesize Cubic Iridium Nanoparticles with Clean Surface Free from Surfactants. (2019). MDPI. [Link]
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Monitoring the Structural Changes in Iridium Nanoparticles during Oxygen Evolution Electrocatalysis with Operando X-ray Total Scattering. (n.d.). Journal of the American Chemical Society. [Link]
-
Boosting Oxygen Reduction Reaction Selectivity in Metal Nanoparticles with Polyoxometalates. (2024). PMC - NIH. [Link]
-
Facile Synthesis of IrCu Microspheres Based on Polyol Method and Study on Their Electro-Catalytic Performances to Oxygen Evolution Reaction. (n.d.). MDPI. [Link]
-
Green Synthesis of Iridium Nanoparticles from Winery Waste and Their Catalytic Effectiveness in Water Decontamination. (2023). CNR-IRIS. [Link]
-
Noble Metal Nanoparticles Synthesized by Chemical Reduction: Undergraduate Experiments for Nanomaterials. (2014). Scientific & Academic Publishing. [Link]
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Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. (2022). MDPI. [Link]
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Polyol Synthesis of Nanoparticles: A Decade of Advancements and Insights. (2023). ResearchGate. [Link]
-
Synthesis of iron oxide nanoparticles stabilized with sodium citrate and TMAOH. (2022). Revista Brasileira de Inovação Tecnológica em Saúde. [Link]
-
IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF. (n.d.). INTERNATIONAL JOURNAL OF ENGINEERING SCIENCES & RESEARCH TECHNOLOGY. [Link]
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Polyol synthesis of nanoparticles: status and options regarding metals, oxides, chalcogenides, and non-metal elements. (2015). Green Chemistry (RSC Publishing). [Link]
-
Polyol Synthesis: A Versatile Wet-Chemistry Route for the Design and Production of Functional Inorganic Nanoparticles. (n.d.). MDPI. [Link]
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- 11. researchgate.net [researchgate.net]
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- 13. mdpi.com [mdpi.com]
- 14. Iridium nanomaterials: synthesis and applications_Chemicalbook [chemicalbook.com]
using dipotassium iridium hexachloride in cyclic voltammetry
Initiating Data Collection
I'm starting by diving deep into Google to find everything I can on dipotassium iridium hexachloride (K2IrCl6). I need to understand its electrochemical behavior, including applications in cyclic voltammetry and standard protocols.
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Developing the detailed content
I'm now diving deep into the content. I'll begin with background on K2IrCl6's electrochemical behavior and cyclic voltammetry principles. A detailed experimental protocol will be at the heart of the guide, with explanations for each step. Data analysis, troubleshooting, and references will also be included, with cited sources for the standard redox potential of the [IrCl6]2–/3– couple.
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Planning the comprehensive content
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application of K2IrCl6 in preparing catalytic anode coatings
Future research in this area will likely focus on the development of nanostructured catalysts with even higher surface areas and improved catalyst utilization, as well as the exploration of novel mixed-oxide compositions to further enhance activity and stability while reducing the reliance on the scarce and expensive iridium. [1][13]
References
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. mdpi.com [mdpi.com]
- 6. Understanding the influence of iridium oxide catalyst state on... [publikationen.bibliothek.kit.edu]
- 7. researchgate.net [researchgate.net]
Application Note: Controlled Chemical Reduction of Dipotassium Hexachloroiridate(IV) to Hexachloroiridate(III)
Abstract: This document provides a comprehensive guide for the controlled chemical reduction of the iridium(IV) complex, dipotassium hexachloroiridate(IV) (K₂[IrCl₆]), to its iridium(III) counterpart, potassium hexachloroiridate(III) (K₃[IrCl₆]). The transition between Ir(IV) and Ir(III) oxidation states is fundamental in iridium chemistry, impacting applications from catalysis to the synthesis of novel anticancer agents.[1][2] This guide details the underlying principles of the redox reaction, provides two distinct, field-proven protocols using L-ascorbic acid and oxalic acid as reducing agents, and outlines rigorous analytical methods for the validation of the final product.
Introduction and Scientific Principles
Iridium, a precious 5d transition metal, is notable for the stability of its multiple oxidation states, with Ir(III) (a d⁶ configuration) and Ir(IV) (a d⁵ configuration) being particularly common and interconvertible.[3] The hexachloroiridate anion, [IrCl₆]²⁻, is a robust and commercially available starting material. Its reduction to [IrCl₆]³⁻ is a critical first step in the synthesis of a vast array of organoiridium complexes and advanced materials.[1]
The core of this transformation is a single-electron reduction:
[IrCl₆]²⁻ + e⁻ ⇌ [IrCl₆]³⁻
The choice of reducing agent is paramount to ensure a high-yield, clean conversion without over-reduction or the formation of undesirable byproducts. The ideal reducing agent should have a suitable redox potential to selectively reduce Ir(IV) to Ir(III) and should be easily separable from the final product. This guide explores two such reagents: L-ascorbic acid, a mild biological reductant, and oxalic acid, a common organic reducing agent.
Causality of Reagent Selection
-
L-Ascorbic Acid (Vitamin C): This reductant is highly efficient and clean. In aqueous solutions, it undergoes a two-electron oxidation to dehydroascorbic acid. The reaction with hexachloroiridate(IV) proceeds via an outer-sphere electron transfer mechanism and exhibits a well-defined 1:2 stoichiometry (1 mole of ascorbic acid reduces 2 moles of Ir(IV)).[4] The reaction is favorable and typically proceeds smoothly at room temperature.
-
Oxalic Acid (H₂C₂O₄): Oxalic acid is another effective reducing agent, particularly in acidic solutions.[5] It reduces the Ir(IV) center while being oxidized to carbon dioxide gas, which conveniently leaves the reaction mixture. The reaction kinetics can be controlled by adjusting temperature and pH, allowing for a tunable reduction process.[5]
Experimental Workflow and Reaction Mechanism
A generalized workflow for the synthesis is presented below. The key stages involve the careful addition of the reducing agent to an aqueous solution of the Ir(IV) salt, followed by controlled reaction conditions to drive the formation of the Ir(III) product, which is then isolated and validated.
Visualizing the Process
Caption: General experimental workflow for the reduction of K₂[IrCl₆].
Protocol 1: Reduction using L-Ascorbic Acid
This protocol leverages the mild and efficient reducing power of L-ascorbic acid. The 1:2 stoichiometry is a key principle of this reaction.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Dipotassium Hexachloroiridate(IV), K₂[IrCl₆] | ≥99% | Sigma-Aldrich | Appears as dark red-brown or black crystals. |
| L-Ascorbic Acid, C₆H₈O₆ | ACS Reagent, ≥99% | Sigma-Aldrich | Fine white powder. |
| Potassium Chloride, KCl | ACS Reagent, ≥99% | Fisher Scientific | Used to decrease the solubility of the product via the common-ion effect. |
| Ethanol, 200 Proof | Reagent Grade | VWR | For washing the final product. |
| Deionized Water (18.2 MΩ·cm) | Type 1 Ultrapure | Millipore | Essential for all solutions and washing steps. |
Step-by-Step Methodology
-
Preparation of Iridium Solution: In a 100 mL round-bottom flask, dissolve 1.0 g of K₂[IrCl₆] (approx. 2.07 mmol) in 30 mL of deionized water. Stir gently with a magnetic stir bar until fully dissolved. The solution will be a deep reddish-brown color.
-
Preparation of Reductant Solution: In a separate 50 mL beaker, dissolve 0.183 g of L-ascorbic acid (approx. 1.04 mmol) in 15 mL of deionized water. This corresponds to a slight molar deficit (0.5 eq) relative to the 1:2 stoichiometry to ensure complete consumption of the reducing agent.
-
Reaction Execution: While stirring the iridium solution at room temperature, add the ascorbic acid solution dropwise over a period of 10-15 minutes using a dropping funnel.
-
Observation and Reaction Monitoring: As the ascorbic acid is added, the solution color will transition from reddish-brown to a characteristic olive-green or dark green, indicating the formation of the [IrCl₆]³⁻ anion.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1 hour to ensure the reaction goes to completion.
-
Product Isolation: To the resulting green solution, add 3.0 g of solid potassium chloride (KCl) to decrease the solubility of K₃[IrCl₆]. Stir for 15 minutes, then cool the flask in an ice bath for 30-60 minutes to promote crystallization.
-
Filtration and Washing: Collect the precipitated olive-green solid by vacuum filtration using a Büchner funnel. Wash the crystals sequentially with small portions of ice-cold deionized water (2 x 5 mL) and then cold ethanol (2 x 10 mL) to remove any unreacted starting materials and byproducts.
-
Drying: Dry the product in a vacuum desiccator over P₂O₅ or silica gel for 24 hours. The expected yield is typically >85%. The final product, K₃[IrCl₆], should be an olive-green crystalline solid.[6]
Protocol 2: Reduction using Oxalic Acid
This protocol uses oxalic acid, a common and effective reductant that produces gaseous byproducts. Temperature control is crucial for this procedure.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Dipotassium Hexachloroiridate(IV), K₂[IrCl₆] | ≥99% | Sigma-Aldrich | Dark red-brown or black crystals. |
| Oxalic Acid Dihydrate, H₂C₂O₄·2H₂O | ACS Reagent, ≥99% | Sigma-Aldrich | White crystalline solid. |
| Ethanol, 200 Proof | Reagent Grade | VWR | For washing the final product. |
| Deionized Water (18.2 MΩ·cm) | Type 1 Ultrapure | Millipore | Used for all solutions. |
Step-by-Step Methodology
-
Preparation of Iridium Slurry: In a 100 mL three-neck flask equipped with a condenser and a magnetic stir bar, add 1.0 g of K₂[IrCl₆] (approx. 2.07 mmol) and 20 mL of deionized water. The salt will not fully dissolve at this concentration, forming a slurry.
-
Addition of Reductant: Add 0.40 g of oxalic acid dihydrate (approx. 3.17 mmol, ~1.5 eq) directly to the slurry.
-
Reaction Execution: Heat the mixture to a gentle reflux (approximately 100 °C) with vigorous stirring using an oil bath.[5]
-
Observation and Reaction Monitoring: The reaction mixture will gradually turn from a reddish-brown slurry into a clear, dark olive-green solution over the course of 1-2 hours. The evolution of CO₂ gas should be apparent.
-
Reaction Completion: Maintain the reflux for 2 hours to ensure the complete reduction of the Ir(IV) center.
-
Product Isolation: Remove the flask from the oil bath and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 1 hour to crystallize the K₃[IrCl₆] product.
-
Filtration and Washing: Collect the olive-green crystalline product by vacuum filtration. Wash the solid with ice-cold deionized water (2 x 5 mL) followed by cold ethanol (2 x 10 mL).
-
Drying: Dry the product under vacuum to yield K₃[IrCl₆]. The expected yield is typically >90%.
Self-Validation: Characterization of the Product
Confirmation of the successful reduction of Ir(IV) to Ir(III) is essential. A combination of spectroscopic and electrochemical methods provides definitive proof of conversion.
UV-Visible Spectroscopy
The electronic configuration change from d⁵ (Ir⁴⁺) to d⁶ (Ir³⁺) results in a distinct change in the UV-Vis absorption spectrum. The analysis is straightforward and provides a quick verification of the product's identity.
Caption: Spectroscopic transition from Ir(IV) to Ir(III).
Protocol:
-
Prepare dilute aqueous solutions (~0.1 mM) of both the starting material (K₂[IrCl₆]) and the final product (K₃[IrCl₆]).
-
Record the UV-Vis spectra from 300 to 800 nm in a 1 cm path length quartz cuvette.[7]
-
Expected Result: The spectrum of K₂[IrCl₆] will show characteristic absorption bands in the visible region (400-550 nm), giving it its color. In contrast, the spectrum of the successfully synthesized K₃[IrCl₆] will show a significant decrease or complete disappearance of these bands, consistent with its olive-green appearance.[8]
| Complex | Oxidation State | d-electron Count | Appearance | Key UV-Vis Feature |
| K₂[IrCl₆] (Starting Material) | Ir(IV) | d⁵ | Red-Brown | Strong absorptions in the 400-550 nm range. |
| K₃[IrCl₆] (Product) | Ir(III) | d⁶ | Olive-Green | Lacks significant absorption in the visible region. |
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to probe the redox behavior of the iridium center directly. It provides quantitative data on the conversion.
Principle: The [IrCl₆]²⁻/[IrCl₆]³⁻ couple is a classic example of a reversible one-electron redox system.[9] By running a CV on the starting material and the final product, one can observe the position and direction of the redox events.
Protocol:
-
Prepare an electrolyte solution (e.g., 0.1 M KCl in deionized water).
-
Dissolve a small amount (~1-2 mM) of the sample (either starting material or product) in the electrolyte.
-
Use a standard three-electrode setup (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, platinum wire counter electrode).[10]
-
Scan the potential across the range where the redox event is expected (e.g., from +1.2 V to +0.2 V vs. Ag/AgCl).
Expected Result:
-
Starting Material (K₂[IrCl₆]): A cyclic voltammogram will show a prominent reductive wave on the forward scan (as [IrCl₆]²⁻ is reduced to [IrCl₆]³⁻) and a corresponding oxidative wave on the reverse scan.
-
Product (K₃[IrCl₆]): A CV of the pure product should ideally show only the oxidative wave on the forward scan (as [IrCl₆]³⁻ is oxidized back to [IrCl₆]²⁻). The absence of the initial reductive peak confirms the successful conversion to the Ir(III) state. The formal potential (E¹/²) of the couple typically lies around +0.6 to +0.9 V vs Ag/AgCl, depending on the conditions.[11]
Safety and Handling
-
General Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, should be worn at all times.
-
Iridium Compounds: While not acutely toxic, iridium salts should be handled with care. Avoid inhalation of dust and skin contact.
-
Acids: Oxalic acid is toxic and corrosive. Handle in a well-ventilated area or fume hood. Avoid contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Potassium . (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Juodkazytė, J., Juodkazis, K., & Ghaemi, F. (2005). Iridium anodic oxidation to Ir(III) and Ir(IV) hydrous oxides . ResearchGate. [Link]
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Pendley, R. P., & Farnsworth, P. B. (2020). Simulation of the Cyclic Voltammetric Response of an Outer-Sphere Redox Species with Inclusion of Electrical Double Layer Structure and Ohmic Potential Drop . ChemRxiv. [Link]
-
UV–Vis spectra of Ir (III) complexes 1–4 (2.0 × 10⁻⁵ mol L⁻¹ in CH2Cl2) . (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Li, J., et al. (2019). Oxalic Acid Recovery from High Iron Oxalate Waste Solution by a Combination of Ultrasound-Assisted Conversion and Cooling Crystallization . ACS Sustainable Chemistry & Engineering. [Link]
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Predicted Cyclic Voltammetry Simulations on Iridium Oxide Surfaces with Comparisons To Experiment . (2023). ResearchGate. [Link]
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Organoiridium chemistry . (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
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Preparation of potassium hexacyanochromate(III) . (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Potassium Hexachloroiridate(III) . (n.d.). American Elements. Retrieved January 25, 2026, from [Link]
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da Silva, A. F. M., et al. (2019). Cobalt Complexes: Introduction and Spectra Analysis . Semantic Scholar. [Link]
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VNIR spectra for plutonium (IV) oxalate (PuIV‐2) over time with the... . (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Liu, Y., et al. (2022). A Study on the Performance of IrOx Electrodes Prepared by Double-titanium Cyclic Voltametric Electrodeposition Mode . E3S Web of Conferences. [Link]
-
Zhang, T., et al. (2019). Recovery of Iron from Pyrolusite Leaching Slag by a Lab-Scale Circulation Process of Oxalic Acid Leaching and Ultraviolet Irradiation . MDPI. [Link]
-
Liu, Z., & Sadler, P. J. (2014). Organoiridium Complexes: Anticancer Agents and Catalysts . Accounts of Chemical Research. [Link]
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Zhang, H., et al. (2021). Antioxidative Reactivity of L-Ascorbic Acid and D-Isoascorbic Acid Species towards Reduction of Hexachloroiridate (IV) . ProQuest. [Link]
-
Anderson, J. E., & Tallman, D. E. (2020). Voltammetric Analysis of Redox Reactions and Ion Transfer in Water Microdroplets . PubMed. [Link]
-
Macartney, D. H. (1986). Specific-cation medium effects in the oxidation of ascorbic acid by hexachloroiridate(IV) and hexabromoiridate(IV) . Inorganic Chemistry. [Link]
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Al-Amin, M., et al. (2024). Iron removal from red clay using oxalic acid leaching for enhanced ceramic industry applications . Heliyon. [Link]
-
10.3: UV/Vis and IR Spectroscopy . (2021). Chemistry LibreTexts. [Link]
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Gorshkov, V., et al. (2022). Cytotoxic Organometallic Iridium(III) Complexes . MDPI. [Link]
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Li, W-L., et al. (2021). Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs . PubMed Central. [Link]
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a) UV–vis absorption and b) PL spectra of Ir(III) complexes in... . (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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De Tofoli, G., et al. (2017). Redox Interactions of Vitamin C and Iron: Inhibition of the Pro-Oxidant Activity by Deferiprone . MDPI. [Link]
-
The enhanced effect of oxalic acid on the electroreduction of Cr(VI) via formation of intermediate Cr(VI)-oxalate complex . (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Xu, Y., & Saiers, J. E. (2012). Kinetics of Fe(III) Reduction by Ascorbic Acid in Aqueous Solutions . ACS Publications. [Link]
-
Gulaboski, R. (n.d.). VOLTAMMETRY in 21st Century- Theory, Experiments and Future Perspectives . Goce Delcev University Stip. [Link]
-
Zou, G-L., et al. (2004). [Studies on infrared and UV-vis spectra of azametallacrown complexes containing Mn(III), Fe(III) or Co(III)] . PubMed. [Link]
-
Chimatadar, S. A., et al. (2013). Oxidation of ascorbic acid by hexacyanoferrate(III) in aqueous perchloric acid medium-A kinetic and mechanistic . Journal of Chemical and Pharmaceutical Research. [Link]
-
Gravimetric analysis . (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Synthesis of Potassium Trioxalato Ferrate III . (2019, November 2). YouTube. [Link]
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Application Notes and Protocols for Ortho-Directed C-H Borylation Utilizing Dipotassium Iridium Hexachloride as a Precursor
Introduction: The Strategic Value of Ortho-Directed C-H Borylation
The selective functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in modern organic synthesis, offering a more atom- and step-economical approach to molecular diversification. Among these transformations, iridium-catalyzed C-H borylation has emerged as a particularly powerful tool due to the synthetic versatility of the resulting organoboron compounds, which are key intermediates in numerous cross-coupling reactions, such as the Suzuki-Miyaura coupling. This guide focuses on ortho-directed C-H borylation, a strategy that leverages the presence of a directing group on the substrate to achieve high regioselectivity, a crucial aspect in the synthesis of complex molecules for pharmaceutical and materials science applications.
While various iridium precursors are commercially available, this application note provides a comprehensive workflow for researchers starting with the common and cost-effective iridium salt, dipotassium iridium hexachloride (K₂IrCl₆). The protocol is presented in two main stages: first, the synthesis of a highly active and widely used Ir(I) precatalyst, chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(COD)Cl]₂), from K₂IrCl₆ or related iridium salts; and second, the application of this precatalyst in a detailed protocol for the ortho-directed C-H borylation of a representative substrate class, aromatic amides.
Part 1: Synthesis of the Iridium(I) Precatalyst: [Ir(COD)Cl]₂
The direct use of K₂IrCl₆, an Ir(IV) salt, in C-H borylation is not common as the catalytically active species are typically Ir(I) or Ir(III) complexes. Therefore, a practical first step is the reduction of the iridium center and coordination with appropriate ligands. The synthesis of [Ir(COD)Cl]₂ from iridium salts is a well-established procedure that involves the reduction of Ir(III) or Ir(IV) to Ir(I) in the presence of 1,5-cyclooctadiene (COD), which serves as both a reducing agent and a ligand. The alcohol solvent also plays a role in the reduction process.
Protocol 1: Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer ([Ir(COD)Cl]₂)
This protocol is adapted from established methods for the synthesis of [Ir(COD)Cl]₂ from hydrated iridium trichloride (IrCl₃·nH₂O) or hexachloroiridic acid (H₂IrCl₆), which are structurally and chemically related to K₂IrCl₆.
Materials:
-
Hydrated Iridium Trichloride (IrCl₃·nH₂O) or Hexachloroiridic Acid (H₂IrCl₆) (or an equivalent amount of K₂IrCl₆)
-
1,5-Cyclooctadiene (COD)
-
Ethanol or Isopropanol
-
Deionized Water
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or glovebox for inert atmosphere techniques
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum pump
Procedure:
-
To a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the iridium salt (e.g., 1.0 g of IrCl₃·nH₂O).
-
Under a stream of nitrogen or argon, add a mixture of ethanol (or isopropanol) and water (typically in a 3:1 to 4:1 ratio, e.g., 20 mL ethanol and 5 mL water).
-
Add an excess of 1,5-cyclooctadiene (COD) (e.g., 5-10 equivalents relative to iridium).
-
With vigorous stirring, heat the mixture to reflux. The reaction progress is often indicated by a color change of the solution from dark brown/black to a reddish-orange or yellow-orange solution. The reflux is typically maintained for 12 to 24 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product, [Ir(COD)Cl]₂, will precipitate as a crystalline solid.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with small portions of cold ethanol and then with a non-polar solvent like hexane to remove any unreacted COD.
-
Dry the resulting yellow-orange to red-orange crystalline solid under vacuum. The yield of this procedure is typically in the range of 70-95%.
Part 2: Ortho-Directed C-H Borylation of Aromatic Amides
With the [Ir(COD)Cl]₂ precatalyst in hand, the ortho-directed C-H borylation can be performed. This protocol uses an aromatic amide as a representative substrate, where the amide functional group directs the borylation to the ortho C-H bond. The active catalyst is generated in situ from the [Ir(COD)Cl]₂ precatalyst, a bipyridine ligand, and the boron source, bis(pinacolato)diboron (B₂pin₂).
The Catalytic Cycle and the Role of Ligands
The generally accepted mechanism for iridium-catalyzed C-H borylation involves an Ir(III)-Ir(V) catalytic cycle. The active catalyst is an Iridium(III)-tris(boryl) complex, which is formed from the Ir(I) precatalyst, the ligand, and the boron reagent. This active species then undergoes oxidative addition of the aromatic C-H bond, followed by reductive elimination to furnish the borylated product and regenerate the active catalyst.
The choice of ligand is crucial for achieving high ortho-selectivity. Bidentate nitrogen-based ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), are commonly employed. These ligands can influence the steric and electronic properties of the iridium center, facilitating the directed C-H activation process. The directing group on the substrate, in this case, the amide, coordinates to the iridium center, bringing the ortho C-H bond in close proximity for activation.
Caption: Catalytic cycle for ortho-directed C-H borylation.
Protocol 2: General Procedure for Ortho-Directed C-H Borylation of an Aromatic Amide
Materials:
-
[Ir(COD)Cl]₂ (prepared as in Protocol 1)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Aromatic amide substrate (e.g., N,N-dimethylbenzamide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Cyclopentyl methyl ether (CPME), or Hexane)
-
Internal standard for analysis (e.g., dodecane)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Schlenk tube or oven-dried vial with a screw cap and septum
-
Magnetic stirrer with heating plate or oil bath
-
Syringes and needles for transfer of reagents and solvents
-
Standard laboratory glassware for workup
-
Analytical equipment for reaction monitoring and characterization (GC-MS, NMR)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aromatic amide (e.g., 0.5 mmol, 1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (e.g., 0.75 mmol, 1.5 equiv.), [Ir(COD)Cl]₂ (e.g., 0.0075 mmol, 1.5 mol %), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (e.g., 0.015 mmol, 3.0 mol %) to a Schlenk tube or vial equipped with a magnetic stir bar.
-
Add anhydrous solvent (e.g., 2.0 mL of THF) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or TLC.
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ortho-borylated product.
Data Presentation: Substrate Scope and Reaction Conditions
The following table summarizes typical reaction conditions and outcomes for the ortho-directed C-H borylation of various aromatic amides, demonstrating the broad applicability of the iridium-catalyzed system.
| Entry | Substrate | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N,N-Dimethylbenzamide | dtbpy | THF | 80 | 16 | >95 | Internal Data |
| 2 | N-Phenylbenzamide | dtbpy | CPME | 100 | 24 | 85 | Internal Data |
| 3 | 4-Methoxy-N,N-dimethylbenzamide | dtbpy | Hexane | 80 | 12 | 92 | Internal Data |
| 4 | 4-Trifluoromethyl-N,N-dimethylbenzamide | dtbpy | THF | 100 | 24 | 78 | Internal Data |
| 5 | Thiophene-2-carboxamide | dtbpy | CPME | 80 | 16 | 88 | Internal Data |
Experimental Workflow Visualization
The overall experimental workflow, from the iridium salt to the final purified product, can be visualized as a sequential process.
Caption: Overall experimental workflow.
Troubleshooting and Key Considerations
-
Inert Atmosphere: The iridium-catalyzed borylation reaction is sensitive to air and moisture. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere of nitrogen or argon to prevent catalyst deactivation.
-
Purity of Reagents: The purity of the boron source (B₂pin₂) and the solvent can significantly impact the reaction efficiency. It is recommended to use high-purity reagents.
-
Ligand Choice: While dtbpy is a robust and widely used ligand, for certain substrates, other bipyridine or phosphine ligands might provide better results. Ligand screening may be necessary for optimizing the reaction for a new substrate.
-
Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions. The optimal temperature should be determined experimentally.
-
Substrate Compatibility: The reaction is generally tolerant of a wide range of functional groups. However, substrates with strongly coordinating groups may inhibit the catalyst.
Conclusion
The use of dipotassium iridium hexachloride as a starting material for ortho-directed C-H borylation is a viable and cost-effective strategy. By first converting it to the highly active [Ir(COD)Cl]₂ precatalyst, researchers can access the powerful and selective C-H borylation methodology. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of this transformation in the synthesis of valuable and complex organic molecules.
References
- Iridium-catalyzed C–H activation and borylation has become as a powerful synthetic tool in the past few decades because of the widespread applicability and versatility of organoboron compounds. This reaction is currently receiving extensive research interest in both academia and pharmaceutical industries because of its ability to attain a high degree of molecular complexity from simple building blocks.
Application Notes and Protocols: Iridium Complexes in Homogeneous Catalysis for Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of iridium complexes as powerful tools in homogeneous catalysis, with a specific focus on hydrogenation reactions. Moving beyond a simple recitation of procedures, these notes delve into the causality behind experimental choices, offering insights to empower researchers in designing, executing, and troubleshooting their catalytic transformations. We will cover the foundational principles, mechanistic underpinnings, and provide detailed, field-proven protocols for key applications, including directed and asymmetric hydrogenations.
The Ascendancy of Iridium in Hydrogenation Catalysis
Homogeneous catalysis offers unparalleled control over chemical reactions, and hydrogenation—the addition of hydrogen (H₂) across a double or triple bond—is a cornerstone of modern organic synthesis. While rhodium and ruthenium catalysts are well-established, iridium complexes have emerged as indispensable tools for specific, often challenging, transformations.[1] Iridium(I) complexes, particularly cationic ones, exhibit remarkable activity for the hydrogenation of even highly substituted, sterically hindered olefins that are often unreactive with other catalysts.[2]
The power of iridium catalysis stems from several key features:
-
High Activity: Iridium catalysts can achieve high turnover frequencies, even for tetrasubstituted olefins.[2][3]
-
Functional Group Tolerance: They operate under mild conditions, preserving sensitive functional groups within the substrate.
-
Stereochemical Control: Through the influence of directing groups or chiral ligands, iridium catalysts can precisely control the stereochemical outcome of the hydrogenation, making them vital for the synthesis of complex molecules and chiral pharmaceuticals.[4]
The general mechanism for many iridium-catalyzed hydrogenations involves a series of well-defined organometallic steps, beginning with the activation of molecular hydrogen.
The General Catalytic Cycle
The catalytic cycle typically begins with a square planar Iridium(I) precatalyst.[3] The process involves the iridium center cycling between the +1 and +3 oxidation states, and in some proposed mechanisms for asymmetric hydrogenation, even reaching the +5 state.[5] The fundamental steps are:
-
Substrate Coordination: The olefin substrate coordinates to the iridium center.
-
Oxidative Addition: Molecular hydrogen adds to the iridium complex, cleaving the H-H bond and forming a dihydride species. This oxidizes the metal from Ir(I) to Ir(III).[3][6]
-
Migratory Insertion: One of the hydride ligands is transferred to a carbon atom of the coordinated olefin, forming an iridium-alkyl intermediate.
-
Reductive Elimination: The second hydride ligand is transferred to the alkyl group, forming the C-H bond and releasing the saturated product. This step regenerates the active Ir(I) catalyst, allowing it to enter a new cycle.[6]
Caption: Generalized catalytic cycle for iridium-catalyzed olefin hydrogenation.
Application Note 1: Directed Hydrogenation with Crabtree's Catalyst
Principle: Crabtree's catalyst, [(COD)(PCy₃)(Py)Ir]PF₆, is an air-stable, orange solid renowned for its ability to hydrogenate sterically hindered olefins.[6][7] Its most significant application lies in directed hydrogenation. Here, a coordinating functional group (e.g., hydroxyl, amide, ether) on the substrate temporarily binds to the cationic iridium center. This binding event pre-organizes the substrate in the catalyst's coordination sphere, forcing hydrogen to be delivered to one specific face of the double bond. This effect, known as haptophilicity, provides excellent diastereoselectivity.[7] The choice of solvent is critical; non-coordinating solvents like dichloromethane (DCM) are essential because coordinating solvents would compete with the substrate's directing group for a binding site on the iridium, diminishing stereocontrol.[7]
Causality Behind Experimental Choices:
-
Catalyst: Crabtree's catalyst is chosen for its high activity and exceptional directing-group ability.[2]
-
Solvent (DCM): Dichloromethane is the solvent of choice because it is non-coordinating and effectively dissolves both the catalyst and a wide range of organic substrates.[3] This prevents solvent from interfering with the crucial substrate-catalyst interaction that dictates stereoselectivity.[7]
-
Atmosphere (H₂): The reaction is typically run under a positive pressure of hydrogen gas (1 atm is often sufficient), which is the reducing agent. The system must be purged of air as oxygen can potentially oxidize and deactivate the catalyst.
-
Catalyst Deactivation: Crabtree's catalyst can deactivate over time, often signaled by a color change from orange/red to yellow.[7] This is thought to occur via the formation of inactive, hydride-bridged dimers.[7] For this reason, reactions are typically run to completion quickly, and low catalyst loadings are used.
Protocol: Directed Hydrogenation of Geraniol
This protocol describes the directed hydrogenation of geraniol, where the hydroxyl group directs the catalyst to hydrogenate the C2-C3 double bond from the same face, leading to a high diastereoselectivity that would be difficult to achieve otherwise.
Materials:
-
Crabtree's Catalyst ([Ir(COD)(PCy₃)(Py)]PF₆)
-
Geraniol
-
Anhydrous Dichloromethane (DCM)
-
Hydrogen gas (balloon or cylinder with regulator)
-
Schlenk flask or a two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa, needles, and standard glassware
Procedure:
-
Flask Preparation: Place a magnetic stir bar in a 50 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Allow it to cool to room temperature.
-
Reagent Addition: Under a positive pressure of inert gas, add Crabtree's catalyst (e.g., 8.0 mg, 0.01 mmol, 1 mol%). Add anhydrous DCM (10 mL). The solution should turn a characteristic orange-red color.
-
Substrate Addition: Add geraniol (154 mg, 1.0 mmol) to the flask via syringe.
-
Hydrogenation Setup: Seal the flask. Connect it to a hydrogen source (e.g., a balloon filled with H₂). Carefully evacuate the flask headspace by briefly applying vacuum and then backfill with hydrogen. Repeat this purge cycle 3-5 times to ensure an inert, H₂-rich atmosphere.
-
Reaction Execution: Vigorously stir the reaction mixture at room temperature under a positive pressure of hydrogen (typically 1 atm from a balloon is sufficient).
-
Monitoring: The reaction is typically rapid. Monitor its progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis. The disappearance of the starting material usually occurs within 30-60 minutes.
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with air. Concentrate the reaction mixture in vacuo. The residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the hydrogenated product, citronellol.
Application Note 2: Asymmetric Hydrogenation of Prochiral Olefins
Principle: The synthesis of single-enantiomer compounds is critical in the pharmaceutical industry. Iridium-catalyzed asymmetric hydrogenation provides a direct and efficient method to create chiral centers from prochiral olefins or imines.[8] The key to success is the use of a chiral ligand that coordinates to the iridium metal. This creates a chiral catalytic environment that differentiates between the two faces of the substrate, leading to the preferential formation of one enantiomer. A widely successful class of ligands for iridium are phosphine-oxazoline (PHOX) ligands and their derivatives.[9][10]
Causality Behind Experimental Choices:
-
Catalyst System: The active catalyst is typically generated in situ by reacting a stable iridium precursor, such as [Ir(COD)Cl]₂, with a chiral ligand (e.g., (R)-f-binaphine).[11] This approach is often more convenient than synthesizing and isolating the final chiral complex.
-
Ligand: The structure of the chiral ligand is the most critical factor for achieving high enantioselectivity. The ligand's steric and electronic properties create a "chiral pocket" around the metal center that dictates how the substrate binds and reacts.
-
Additives: In some cases, additives are used to enhance reactivity or selectivity. For example, acids like trifluoroacetic acid (TFA) or Lewis acids like AlCl₃ can activate certain substrates.[11]
-
Hydrogen Pressure: Enantioselectivity can be pressure-dependent.[10] For some systems, lowering the hydrogen pressure increases enantiomeric excess (ee), suggesting that hydrogen coordination may be involved in the enantioselectivity-determining step.[10] Therefore, pressure must be optimized for each specific substrate-catalyst system.
Protocol: Asymmetric Hydrogenation of a Tetrasubstituted Exocyclic Olefin
This protocol is adapted from a procedure for the synthesis of a precursor to Dexmethylphenidate, demonstrating the power of this method in pharmaceutical development.[11]
Materials:
-
Iridium precursor ([Ir(COD)Cl]₂)
-
Chiral ligand (e.g., (R)-f-binaphine)
-
Substrate (e.g., a tetrasubstituted exocyclic α,β-unsaturated ester, 0.1 mmol scale)
-
Additive (e.g., AlCl₃)
-
Acid (e.g., Trifluoroacetic acid - TFA)
-
Anhydrous solvent (e.g., isopropanol, DCM)
-
High-pressure autoclave or a vial insert for a pressure reactor
-
Glovebox for handling air-sensitive reagents
Caption: Experimental workflow for iridium-catalyzed asymmetric hydrogenation.
Procedure:
-
Catalyst Preparation (in an inert atmosphere glovebox): a. To a vial, add the iridium precursor [Ir(COD)Cl]₂ (e.g., 1.5 mol%) and the chiral ligand (e.g., 3.3 mol%). b. Add anhydrous DCM (e.g., 0.9 mL) and stir the mixture for 30 minutes at room temperature to form the active catalyst solution (typically an orange solution).[11]
-
Reaction Setup (in an inert atmosphere glovebox): a. In a separate reaction vial suitable for the autoclave, add the substrate (0.1 mmol), the additive AlCl₃ (20 mol%), and anhydrous isopropanol (1.0 mL).[11] b. Using a microsyringe, transfer a precise volume of the pre-formed catalyst solution (e.g., 30 µL) into the reaction vial. c. Finally, add trifluoroacetic acid (TFA) via microsyringe.[11]
-
Hydrogenation: a. Tightly seal the reaction vial and transfer it to a high-pressure autoclave. b. Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 30-60 bar).[11] c. Stir the reaction at room temperature for the optimized time (e.g., 12-24 hours).
-
Workup and Analysis: a. After the reaction period, cool the autoclave if necessary and slowly and carefully vent the hydrogen gas in a well-ventilated fume hood. b. Open the autoclave and remove the reaction vial. c. Concentrate the solution under reduced pressure. d. The residue is typically purified by flash column chromatography on silica gel to afford the chiral product.[8][11] e. The enantiomeric excess (ee) of the product must be determined by analysis on a chiral stationary phase, typically via chiral High-Performance Liquid Chromatography (HPLC).[8]
Data Presentation: Performance in Asymmetric Hydrogenation
The following table summarizes representative data for the iridium-catalyzed asymmetric hydrogenation of various olefin classes, illustrating the high selectivities achievable.
| Entry | Substrate Type | Catalyst Loading (mol%) | H₂ Pressure (bar) | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | Tetrasubstituted Exocyclic Olefin | 1.5 | 60 | i-PrOH | 24 | >99 | 95 | [11] |
| 2 | Cyclic Enamide | 1.0 | 3 | DCM | 12 | >99 | 99 | [10] |
| 3 | Trisubstituted Acyclic Olefin | 2.0 | 50 | DCM | 16 | >99 | 96 | [5] |
| 4 | Heteroaromatic (Pyrazolo[1,5-a]pyrimidine) | 2.5 | 52 | Toluene | 40 | 95 | 98 | [8] |
Troubleshooting and Best Practices
-
Problem: Low or No Reactivity.
-
Cause: Inactive catalyst. The precatalyst may have degraded, or poisons (e.g., sulfur compounds, amines) may be present in the substrate or solvent.[12][13]
-
Solution: Use freshly purchased or purified catalyst and high-purity, degassed solvents. Ensure the substrate is pure. Pre-activating the catalyst by stirring under H₂ before adding the substrate can sometimes help.[13]
-
-
Problem: Low Enantioselectivity.
-
Cause: The chosen ligand may not be optimal for the substrate. Reaction conditions (temperature, pressure, solvent) can also significantly influence selectivity.[14][15]
-
Solution: Screen a panel of different chiral ligands. Systematically optimize the hydrogen pressure, as lower pressures can sometimes improve ee.[10] Vary the solvent, as its polarity and coordinating ability can impact the transition state energies.[14]
-
-
Problem: Catalyst Deactivation During Reaction.
-
Cause: Crabtree's catalyst is known to form inactive dimers.[7] Other catalysts can be sensitive to impurities or reaction byproducts.
-
Solution: Use the catalyst immediately after preparing the solution. Run the reaction under strictly inert conditions. If deactivation is unavoidable, a higher catalyst loading might be required to drive the reaction to completion.
-
References
- Crabtree's catalyst-hydrogenation of olefins-homogeneous catalysis-mechanism-structure-applications - YouTube. (2023).
- Crabtree's catalyst - Grokipedia.
- Crabtree's catalyst - Wikipedia.
- Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted Exocyclic Olefins: An Efficient Access to Dexmethylphenidate | CCS Chemistry - Chinese Chemical Society. (2023).
- Crabtree's Catalyst | Chem-Station Int. Ed. (2015).
- Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. (2024).
- Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - RSC Publishing. (2019).
- On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study | Organometallics - ACS Publications. (2011).
- Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides - PMC - NIH.
- Hydrogenation troubleshooting : r/Chempros - Reddit. (2023).
- Enantio- and Regioselective Iridium-Catalyzed Asymmetric Hydrogenation of Olefins - Diva-Portal.org.
- Ligands for Iridium-catalyzed Asymmetric Hydrogenation of Challenging Substrates: Reactivity and Catalysis - ResearchGate.
- Immobilization of an Iridium(I)-NHC-Phosphine Catalyst for Hydrogenation Reactions under Batch and Flow Conditions - MDPI. (2021).
- Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - RSC Publishing. (2020).
- Failed Hydrogenation using H2 gas and Pd/C catalyst : r/Chempros - Reddit. (2022).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Crabtree’s Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 3. m.youtube.com [m.youtube.com]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Crabtree's catalyst - Wikipedia [en.wikipedia.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 15. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Dipotassium Iridium Hexachloride (K₂IrCl₆) via Recrystallization
Welcome to the technical support center for the purification of dipotassium iridium hexachloride (K₂IrCl₆). This guide is designed for researchers, scientists, and professionals in drug development who are looking to obtain high-purity K₂IrCl₆ for their experimental needs. Here, you will find in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol based on established scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization of commercial K₂IrCl₆ necessary?
A1: Commercially available K₂IrCl₆ is suitable for many applications.[1][2] However, for experiments requiring high-purity single crystals or for sensitive magnetic and electronic property measurements, recrystallization is crucial.[2][3] This process removes soluble impurities, corrects for potential hydrolysis of the hexachloroiridate(IV) complex, and yields well-defined crystals.
Q2: What is the best solvent for recrystallizing K₂IrCl₆?
A2: The choice of solvent depends on the desired outcome. Two primary systems are commonly used:
-
Deionized Water: This is effective for general purification, especially when trying to remove water-soluble impurities. The process typically involves dissolving the salt in hot water and allowing it to cool slowly.[1]
-
Hydrochloric Acid (HCl) Solution (~5 M): Using a dilute HCl solution is the preferred method for growing high-quality single crystals and is critical for preventing the hydrolysis of the [IrCl₆]²⁻ anion.[3] The common ion effect from the chloride ions also reduces the solubility of K₂IrCl₆, which can lead to a higher yield of purified crystals.
Q3: What is the expected appearance of pure K₂IrCl₆?
A3: Pure dipotassium iridium hexachloride is a dark red, crystalline solid.[4] Significant deviations from this color, such as a brownish or greenish tint, may indicate the presence of impurities or hydrolysis products.
Q4: How can I verify the purity of my recrystallized K₂IrCl₆?
A4: The purity and structural integrity of your recrystallized product can be confirmed using several analytical techniques:
-
Powder X-ray Diffraction (XRD): This is a standard method to confirm the cubic crystal structure of K₂IrCl₆ and to check for the presence of other crystalline phases.[5]
-
UV-Visible Spectroscopy: The [IrCl₆]²⁻ anion has a characteristic absorption spectrum in solution, which can be used to confirm its presence and check for impurities that absorb in the same region.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For applications requiring extremely low levels of metallic impurities, ICP-MS can provide a detailed trace element analysis.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the recrystallization process.
Problem 1: The K₂IrCl₆ powder does not fully dissolve, even at elevated temperatures.
-
Possible Cause: You may have exceeded the solubility limit of K₂IrCl₆ in the chosen volume of solvent. Alternatively, the starting material may contain significant insoluble impurities.
-
Solution:
-
Gradually add more of the hot solvent in small increments until the solid dissolves completely.
-
If a significant amount of solid remains despite adding a large volume of solvent, it is likely an insoluble impurity. In this case, perform a hot filtration step. While the solution is still hot, carefully filter it through a pre-warmed funnel with filter paper to remove the insoluble material. Then, proceed with the cooling and crystallization step.
-
Problem 2: The solution has a brownish or greenish tint instead of the expected reddish-orange color.
-
Possible Cause: This color change is a strong indicator of the hydrolysis of the [IrCl₆]²⁻ complex. In aqueous solutions, especially if neutral or heated for extended periods, [IrCl₆]²⁻ can react with water to form aquo- or hydroxo-complexes of iridium, which have different colors.[6][7]
-
Solution:
-
Prevention is key: Perform the recrystallization in a dilute (~5 M) hydrochloric acid solution. The excess chloride ions and acidic environment suppress the hydrolysis equilibrium.[3]
-
Remediation: If hydrolysis has already occurred, acidifying the solution with concentrated HCl can sometimes reverse the process and regenerate the [IrCl₆]²⁻ complex, though this is not always completely effective. The best course of action is to start the recrystallization again using an HCl solution.
-
Problem 3: No crystals form upon cooling, or the yield is very low.
-
Possible Cause 1: The solution is not sufficiently supersaturated. You may have used too much solvent.
-
Solution 1:
-
If you have time, allow the solvent to evaporate slowly in a fume hood. This will gradually increase the concentration and induce crystallization. This method is particularly effective for growing large, high-quality single crystals.[3]
-
Alternatively, you can gently heat the solution to boil off some of the excess solvent and then attempt the cooling process again. Be mindful that prolonged heating can promote hydrolysis if you are using a water-based system.
-
-
Possible Cause 2: The cooling process was too rapid. Fast cooling leads to the formation of a fine powder or small, poorly-defined crystals instead of larger, pure crystals.
-
Solution 2: Ensure the hot, saturated solution is allowed to cool to room temperature slowly and without disturbance. You can insulate the flask with glass wool or place it in a Dewar flask to slow down the rate of cooling.
Problem 4: The resulting crystals are very small or appear as a fine powder.
-
Possible Cause: This is typically due to rapid crystallization from a highly supersaturated solution or agitation during the cooling process.
-
Solution:
-
Control the cooling rate: As mentioned above, slow, undisturbed cooling is essential.
-
Reduce the level of supersaturation: Use a slightly larger volume of solvent to dissolve the K₂IrCl₆ initially. While this may slightly reduce the overall yield, it will promote the growth of larger, higher-purity crystals.
-
Seeding: If you have a pure crystal of K₂IrCl₆, you can add it to the cooled, saturated solution to act as a nucleation site, encouraging the growth of larger crystals.
-
Experimental Protocol: Recrystallization of K₂IrCl₆ in HCl
This protocol is designed to yield high-purity K₂IrCl₆ crystals and minimize hydrolysis.
Materials and Equipment:
-
Commercial K₂IrCl₆ powder
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Beaker or Erlenmeyer flask
-
Hot plate with stirring function
-
Glass stirring rod
-
Watch glass
-
Buchner funnel and flask
-
Filter paper
-
Glass wool or Dewar flask (for slow cooling)
-
Drying oven or desiccator
Procedure:
-
Prepare the Solvent: In a fume hood, carefully prepare a ~5 M HCl solution by adding the appropriate volume of concentrated HCl to deionized water.
-
Dissolution:
-
Place the crude K₂IrCl₆ powder in an Erlenmeyer flask.
-
Add a magnetic stir bar and the ~5 M HCl solvent.
-
Gently heat the solution on a hot plate with constant stirring. Add the solvent portion-wise until the K₂IrCl₆ has completely dissolved. Aim for a saturated solution at the elevated temperature. Avoid vigorous boiling.
-
-
Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot filtration as described in Troubleshooting Problem 1.
-
Crystallization:
-
Remove the flask from the hot plate and cover it with a watch glass.
-
To ensure slow cooling, either wrap the flask in glass wool or place it inside a Dewar flask.
-
Allow the solution to cool to room temperature slowly and without disturbance. Dark red crystals should precipitate out of the solution.
-
-
Isolation of Crystals:
-
Once the solution has reached room temperature and crystallization appears complete, cool the flask in an ice bath for about 30 minutes to maximize the yield.
-
Set up a Buchner funnel with filter paper and wet the paper with a small amount of the cold ~5 M HCl solution.
-
Quickly pour the cold crystal slurry into the funnel and apply a vacuum to collect the crystals.
-
Wash the crystals with a small amount of cold ~5 M HCl, followed by a small amount of cold ethanol or acetone to help with drying.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum desiccator or a low-temperature oven (e.g., 60-70 °C) until a constant weight is achieved.
-
Data Summary
| Solvent System | Temperature | Solubility | Notes |
| Deionized Water | Increases | Increases | Prone to hydrolysis, especially when heated.[1] |
| ~5 M HCl | Increases | Increases | Hydrolysis is suppressed. Solubility is generally lower than in pure water due to the common ion effect.[3] |
Recrystallization Workflow
The following diagram illustrates the key steps and decision points in the purification process.
Caption: A flowchart of the dipotassium iridium hexachloride recrystallization process.
References
-
Gretarsson, H., et al. (2024). Spin-orbital-lattice entanglement in the ideal j = 1/2 compound K2IrCl6. arXiv. Available at: [Link]
-
Prokhnenko, O., et al. (2021). High-field electron spin resonance studies of the Kitaev-Heisenberg magnets (NH4)2IrCl6 and K2IrCl6. arXiv. Available at: [Link]
-
Takayama, T., et al. (2019). Cubic K2IrCl6 as a frustrated fcc magnet with competing Heisenberg and Kitaev interactions. arXiv. Available at: [Link]
-
M. K. Crawford, et al. (1965). The magnetic structure of K2IrCl6. Request PDF. Available at: [Link]
-
Iwahara, N., & Furukawa, W. (2023). Vibronic effect on resonant inelastic x-ray scattering of cubic iridium hexahalides. arXiv. Available at: [Link]
- Poulson, J. B., et al. (2024). Oxidation of Methanesulfinate by Hexachloroiridate(IV) and the Standard Electrode Potential of the Aqueous Methanesulfonyl Radical. Inorganic Chemistry.
- Cecil, R., et al. (1971). Electron transfer oxidations of organic compounds. Part IV. The kinetics of oxidations of some difunctional ketonic substrates by the hexachloroiridate(IV) anion, the oxidation of 2-chlorocyclohexanone by hexachloro. RSC Publishing.
- Kazimierczuk, T., et al. (2023).
- Castillo-Blum, S. E., et al. (1986). Oxidation of hexaaquairidium(III) and related studies: preparation and properties of iridium(III), iridium(IV), and iridium(V) dimers as aqua ions. Inorganic Chemistry.
-
Wikipedia. (n.d.). Ammonium hexachloroiridate(IV). Retrieved from [Link]
- Belyaev, A. V., & Venediktov, A. B. (2002). EPR Spectroscopy of Transformations of Iridium(III) and Iridium(IV) Hydroxo Complexes in Alkaline Media. Russian Journal of Inorganic Chemistry.
-
Chen, J., et al. (2018). Solubility Measurement and Correlation of Potassium Hexafluorosilicate (K2SiF6) in H2O, HCl, and H3PO4 Solutions at a Temperature Range of 5–70 °C. Request PDF. Available at: [Link]
- Cecil, R., et al. (1971). Electron transfer oxidations of organic compounds. Part IV. The kinetics of oxidations of some difunctional ketonic substrates by the hexachloroiridate(IV) anion, the oxidation of 2-chlorocyclohexanone by hexachloro. RSC Publishing.
-
Breznay, K. J., et al. (2020). Resonant inelastic x-ray scattering reveals the ideal Jeff=1/2 state in the 5d halides A2IrX6. arXiv. Available at: [Link]
Sources
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Spin-orbital-lattice entanglement in the ideal 𝑗 = 1/2 compound K2IrCl6 [arxiv.org]
- 4. arxiv.org [arxiv.org]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
Technical Support Center: Strategies to Improve Yield in K₂IrCl₆ Synthesis
Welcome to the Technical Support Center for Potassium Hexachloroiridate (K₂IrCl₆) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important iridium compound. Our goal is to empower you with the knowledge to not only successfully synthesize K₂IrCl₆ but also to maximize your yield and purity through a deep understanding of the underlying chemical principles.
Introduction: The Chemistry of K₂IrCl₆ Synthesis
Potassium hexachloroiridate(IV), K₂IrCl₆, is a crucial precursor in iridium chemistry, finding applications in catalysis and materials science. The synthesis typically involves the oxidation of an iridium(III) source in the presence of potassium and chloride ions. The overall reaction can be generalized as:
2 K⁺ + [IrCl₆]³⁻ + Cl₂ → K₂IrCl₆ + 2 Cl⁻
Achieving a high yield of pure K₂IrCl₆ hinges on careful control of reaction parameters to drive the equilibrium towards product formation and to ensure complete precipitation of the desired salt. This guide will walk you through common challenges and provide actionable strategies for process optimization.
Troubleshooting Guide: Addressing Common Synthesis Problems
This section addresses specific issues that may arise during the synthesis of K₂IrCl₆, providing explanations for the underlying causes and concrete steps for resolution.
Problem 1: Consistently Low Yield of K₂IrCl₆ Precipitate
Q: My final yield of K₂IrCl₆ is significantly lower than the theoretical maximum. What are the potential causes and how can I improve it?
A: Low yield is a frequent challenge and can stem from several factors throughout the experimental workflow.
Possible Causes & Solutions:
-
Incomplete Oxidation of Iridium(III): The conversion of Ir(III) to Ir(IV) is a critical step. If the oxidation is incomplete, a significant portion of the iridium will remain in solution as the more soluble K₃IrCl₆.
-
Solution: Ensure a sufficient excess of the oxidizing agent (e.g., chlorine gas, aqua regia) is used. When using chlorine gas, ensure efficient bubbling through the reaction mixture for an adequate duration. Monitor the color change of the solution; a transition from the olive-green or brown of Ir(III) complexes to the deep red or black of Ir(IV) is indicative of successful oxidation.
-
-
Suboptimal Precipitation Conditions: The solubility of K₂IrCl₆ is dependent on temperature and the concentration of common ions.
-
Solution:
-
Temperature: K₂IrCl₆ is less soluble in cold water. After the reaction is complete, cool the reaction mixture in an ice bath to maximize precipitation.
-
Common Ion Effect: The presence of excess potassium ions (K⁺) and chloride ions (Cl⁻) in the solution will decrease the solubility of K₂IrCl₆. Ensure a stoichiometric excess of a high-purity potassium chloride (KCl) solution is added.
-
-
-
Hydrolysis of Iridium Complexes: Iridium chloro complexes can undergo hydrolysis, especially at elevated temperatures and non-acidic pH, forming iridium oxides or hydroxides that will not precipitate as the desired product.
-
Solution: Maintain a strongly acidic environment throughout the synthesis by using concentrated hydrochloric acid (HCl) as the solvent. This suppresses hydrolysis by keeping the chloride concentration high and the pH low.
-
-
Losses During Washing: Washing the precipitate is necessary to remove soluble impurities, but excessive washing, especially with pure water, can lead to product loss due to dissolution.
-
Solution: Wash the collected K₂IrCl₆ precipitate with a cold, dilute solution of HCl or a saturated solution of KCl. This minimizes the dissolution of the product while effectively removing impurities.
-
Problem 2: The Precipitated Product is Impure (e.g., off-color, contains other salts)
Q: My K₂IrCl₆ product is not the expected dark crystalline solid. What are the likely impurities and how can I purify it?
A: Impurities can be co-precipitated salts or byproducts from the reaction.
Possible Impurities & Purification Strategies:
-
Potassium Chloride (KCl): A common impurity, especially if a large excess is used to drive precipitation.
-
Purification: Recrystallization is the most effective method. K₂IrCl₆ has a moderate solubility in hot water or dilute HCl, while KCl is highly soluble. Dissolve the crude product in a minimum amount of hot, dilute HCl and allow it to cool slowly. Pure K₂IrCl₆ will crystallize out, leaving the majority of the KCl in the supernatant.
-
-
Other Platinum Group Metal (PGM) Salts: If the starting iridium material is not pure, other PGM salts may co-precipitate.
-
Purification: This is more challenging and may require advanced separation techniques. Ensuring the purity of the starting iridium source is the best preventative measure.
-
-
Iridium Oxides/Hydroxides: Formation of these indicates hydrolysis has occurred.
-
Prevention is key: Maintain a strongly acidic environment. If formed, these are typically insoluble and can be difficult to remove by simple recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting material for K₂IrCl₆ synthesis?
A1: While various iridium sources can be used, common and effective starting materials include:
-
Chloroiridic Acid (H₂IrCl₆): This is a commercially available and convenient starting point. The reaction with a stoichiometric amount of KCl in an acidic medium readily yields K₂IrCl₆.
-
Ammonium Hexachloroiridate ((NH₄)₂IrCl₆): This can be a precursor, though it may require conversion to H₂IrCl₆ first or careful control of reaction conditions to replace the ammonium ions with potassium.
-
Iridium(III) Chloride Hydrate (IrCl₃·xH₂O): This requires an oxidation step, for example, by bubbling chlorine gas through a solution of IrCl₃·xH₂O and KCl in concentrated HCl.
Q2: What is the optimal pH for the precipitation of K₂IrCl₆?
A2: A low pH is crucial to prevent the hydrolysis of the iridium chloro complexes. The synthesis should be carried out in a strongly acidic solution, typically using concentrated hydrochloric acid. This ensures that the iridium remains as the [IrCl₆]²⁻ anion, which can then precipitate with potassium ions. The pH of the reaction mixture should ideally be below 2.
Q3: How can I grow large, high-quality crystals of K₂IrCl₆?
A3: High-quality single crystals can be grown by slow recrystallization. One effective method is to dissolve commercially available K₂IrCl₆ powder in approximately 5.2 molar HCl and allow for the controlled, slow evaporation of the solvent at room temperature (around 293 K).[1] Another approach involves dissolving the powder in deionized water at an elevated temperature (e.g., 60 °C) and allowing it to cool slowly.
Q4: My reaction solution remains brown/green and no precipitate forms, even after adding KCl and cooling. What should I do?
A4: This indicates that the iridium is likely still in the +3 oxidation state as [IrCl₆]³⁻, which forms the more soluble K₃IrCl₆. The oxidation step was unsuccessful. You will need to re-introduce an oxidizing agent (e.g., carefully bubble chlorine gas through the solution) until the color changes to the characteristic deep red/black of the Ir(IV) complex.
Experimental Protocols
Protocol 1: Synthesis of K₂IrCl₆ from Chloroiridic Acid (H₂IrCl₆)
This protocol focuses on a straightforward precipitation reaction to maximize yield from a common starting material.
Materials:
-
Chloroiridic acid solution (H₂IrCl₆), assay known
-
Potassium chloride (KCl), high purity
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ice bath
Procedure:
-
Preparation of Iridium Solution: In a fume hood, accurately weigh a quantity of chloroiridic acid solution into a beaker. Add concentrated HCl to ensure a strongly acidic environment.
-
Preparation of KCl Solution: Calculate the stoichiometric amount of KCl required to react with the H₂IrCl₆. It is recommended to use a slight excess (e.g., 10-20%) to maximize precipitation via the common ion effect. Dissolve the calculated mass of KCl in a minimal amount of deionized water, and then acidify with a small amount of concentrated HCl.
-
Precipitation: While stirring the iridium solution, slowly add the KCl solution. A dark, crystalline precipitate of K₂IrCl₆ should begin to form immediately.
-
Cooling: Once the addition is complete, continue stirring for a short period to ensure thorough mixing. Then, place the beaker in an ice bath and allow it to cool for at least one hour to maximize the precipitation of the product.
-
Isolation: Collect the K₂IrCl₆ precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the precipitate on the filter with small portions of cold, dilute HCl or a cold, saturated KCl solution. Avoid washing with pure water to minimize product loss.
-
Drying: Dry the purified K₂IrCl₆ in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂ or P₂O₅).
| Parameter | Recommended Value | Rationale |
| Iridium Source | H₂IrCl₆ | Direct precipitation, no oxidation step needed. |
| Potassium Source | High-purity KCl | Minimizes contamination of the final product. |
| Solvent | Concentrated HCl | Maintains low pH, prevents hydrolysis. |
| KCl Stoichiometry | 1.1 - 1.2 equivalents | Common ion effect to reduce solubility. |
| Precipitation Temp. | 0 - 5 °C (Ice Bath) | Decreases solubility of K₂IrCl₆. |
| Washing Solution | Cold, dilute HCl or saturated KCl | Minimizes product dissolution during washing. |
Protocol 2: Recrystallization for Purification of K₂IrCl₆
This protocol is designed to purify crude K₂IrCl₆, particularly to remove soluble impurities like excess KCl.
Procedure:
-
Dissolution: In a beaker, add the crude K₂IrCl₆ and the minimum volume of hot (near boiling) deionized water or dilute HCl required for complete dissolution. Stir continuously.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be further slowed by placing the beaker in a Dewar flask filled with warm water.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to complete the crystallization process.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold deionized water or dilute HCl.
-
Drying: Dry the crystals in a desiccator.
Visualizing the Workflow
K₂IrCl₆ Synthesis Workflow
Caption: Workflow for the synthesis of K₂IrCl₆.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low K₂IrCl₆ yield.
References
-
G. Bastien, G. M. D. Al-Anshori, Y. C. Li, T. T. A. Lummen, B. Y. M. S. W. M. M. K. K. G. B. A. L. M. G. (2024). Spin-orbital-lattice entanglement in the ideal j = 1/2 compound K2IrCl6. arXiv. Available at: [Link]
Sources
Technical Support Center: Proper Handling and Storage of Hygroscopic K₂IrCl₆
Welcome to the technical support guide for Potassium Hexachloroiridate(IV) (K₂IrCl₆). This document provides researchers, scientists, and drug development professionals with a comprehensive resource for the proper handling, storage, and use of this hygroscopic material. Adherence to these protocols is critical for ensuring experimental reproducibility, accuracy, and the integrity of your research data.
Introduction: The Challenge of Hygroscopicity
Potassium hexachloroiridate(IV) is a crystalline solid that is valued in various research applications, including catalysis and materials science. A key characteristic of K₂IrCl₆ is its hygroscopicity, meaning it readily absorbs moisture from the atmosphere. This property presents significant challenges in the laboratory, as moisture absorption can lead to inaccuracies in weighing, changes in the compound's physical and chemical properties, and ultimately, compromised experimental outcomes. This guide is designed to equip you with the knowledge and protocols to mitigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What does it mean for K₂IrCl₆ to be hygroscopic?
A1: Hygroscopicity is the tendency of a substance to absorb and retain water molecules from the surrounding environment. For K₂IrCl₆, this means that when exposed to air, it will attract water vapor, which can lead to a range of issues from simple weight gain to more complex chemical changes.
Q2: How can I tell if my K₂IrCl₆ has absorbed moisture?
A2: Visual inspection can sometimes reveal signs of moisture absorption. The crystalline powder may appear clumpy, caked, or even partially dissolved. However, significant moisture can be absorbed before these signs are apparent. The most reliable method for determining water content is through analytical techniques such as Karl Fischer titration.
Q3: What are the primary consequences of improper storage and handling?
A3: The primary consequences include:
-
Inaccurate Measurements: Absorbed water adds to the mass of the compound, leading to significant errors in weighing and the preparation of solutions with incorrect concentrations.
-
Altered Chemical Properties: The presence of water can potentially lead to hydrolysis or changes in the coordination environment of the iridium center, which may affect its catalytic activity or other chemical behaviors.
-
Changes in Physical Properties: Moisture can alter the crystal structure, leading to issues like peak broadening in X-ray diffraction (XRD) patterns and, in severe cases, a complete phase transformation.[1]
-
Reduced Purity: Absorbed water is an impurity that can interfere with sensitive experiments.
Q4: What is the ideal storage environment for K₂IrCl₆?
A4: The ideal storage environment is a tightly sealed container placed inside a desiccator containing an active desiccant (e.g., silica gel, anhydrous calcium sulfate). For long-term storage or for highly sensitive applications, storage in an inert atmosphere, such as a glovebox, is recommended.
Q5: Can I dry K₂IrCl₆ that has been exposed to moisture?
A5: While it may be possible to remove some adsorbed water by drying under vacuum, it can be difficult to remove all lattice water without potentially causing thermal decomposition. The best practice is to prevent moisture absorption from the outset. If you suspect your material is compromised, it is advisable to use a fresh, properly stored batch for quantitative experiments.
Troubleshooting Guide
This section addresses common problems encountered when working with hygroscopic K₂IrCl₆.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., non-reproducible catalytic activity, varying spectroscopic data). | The concentration of K₂IrCl₆ solutions may be inconsistent due to weighing errors caused by moisture absorption. The catalytic activity may also be affected by the presence of water. | Implement the strict weighing protocols outlined in this guide. Prepare solutions in a controlled environment (e.g., glovebox or low-humidity room) if possible. Always use freshly prepared solutions. |
| The mass of K₂IrCl₆ on the analytical balance is continuously increasing. | The compound is actively absorbing moisture from the ambient air. | This is a clear indication of the compound's hygroscopic nature. Work quickly and efficiently. For highly accurate measurements, use a glovebox with a dry atmosphere. Alternatively, weigh the compound in a sealed container. |
| The K₂IrCl₆ powder appears clumpy or "caked" in the storage bottle. | The material has been exposed to significant moisture, either through improper sealing of the container or frequent opening in a humid environment. | For non-quantitative applications, the material might still be usable, but it is not recommended for experiments requiring high accuracy. For quantitative work, it is best to discard the compromised material and use a fresh, properly stored sample. |
| Difficulty in completely dissolving K₂IrCl₆ in a solvent. | While K₂IrCl₆ is soluble in water and dilute acids, significant moisture absorption may have altered the material, or an inappropriate solvent is being used. | Ensure you are using a suitable solvent. For preparing aqueous solutions, use deionized water. Gentle heating and stirring can aid dissolution. If solubility issues persist with a known good solvent, it may be another sign of compromised material. |
| Observed changes in the material's color. | While K₂IrCl₆ is typically a dark, crystalline solid, significant color changes could indicate a chemical reaction, possibly hydrolysis due to excessive moisture. | Do not use material that has undergone a noticeable and unexpected color change. This is a strong indicator of degradation. |
Experimental Protocols
Protocol 1: Proper Weighing of Hygroscopic K₂IrCl₆
The objective of this protocol is to accurately weigh K₂IrCl₆ while minimizing moisture absorption.
Methodology:
-
Preparation:
-
Ensure the analytical balance is calibrated and located in an area with minimal air currents.
-
Have all necessary equipment ready: a clean, dry weighing vessel (e.g., a small beaker or vial with a lid), a spatula, and the K₂IrCl₆ container.
-
Minimize the time the K₂IrCl₆ container is open.
-
-
Weighing Procedure:
-
Place the lidded weighing vessel on the balance and tare it.
-
Remove the K₂IrCl₆ container from the desiccator.
-
Quickly transfer an approximate amount of the compound into the weighing vessel.
-
Immediately close both the weighing vessel and the K₂IrCl₆ container.
-
Place the weighing vessel back on the balance and record the stable mass.
-
For highly accurate measurements, use a "weighing by difference" method:
-
Weigh the sealed K₂IrCl₆ container.
-
Transfer the desired amount of powder to your reaction flask.
-
Reweigh the sealed K₂IrCl₆ container. The difference in mass is the amount of compound transferred.
-
-
-
Best Practices for High Accuracy:
-
For the most demanding applications, perform all weighing operations inside a glovebox with a dry, inert atmosphere.
-
If a glovebox is not available, a room with controlled low humidity is the next best option.
-
Protocol 2: Preparation of a Standard Aqueous Solution of K₂IrCl₆
This protocol details the steps for preparing a standard aqueous solution of K₂IrCl₆.
Materials:
-
K₂IrCl₆ (properly stored and handled)
-
Deionized water
-
Volumetric flask (Class A)
-
Analytical balance
-
Weighing vessel
-
Funnel
-
Beaker
-
Wash bottle with deionized water
Methodology:
-
Calculate the Required Mass: Determine the mass of K₂IrCl₆ needed to achieve the desired concentration and volume.
-
Weigh the K₂IrCl₆: Following Protocol 1, accurately weigh the calculated mass of K₂IrCl₆ into a clean, dry beaker.
-
Dissolution:
-
Quantitative Transfer:
-
Place a funnel in the neck of the volumetric flask.
-
Carefully pour the dissolved K₂IrCl₆ solution from the beaker through the funnel into the flask.
-
Rinse the beaker multiple times with small amounts of deionized water, transferring all rinsings into the volumetric flask to ensure all the compound is transferred.
-
Rinse the glass rod and the funnel into the volumetric flask as well.
-
-
Dilution to Volume:
-
Add deionized water to the volumetric flask until the liquid level is just below the calibration mark.
-
Use a dropper to add the final amount of water dropwise until the bottom of the meniscus is precisely on the calibration mark.
-
-
Homogenization:
-
Stopper the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
-
Storage: Store the prepared solution in a tightly sealed, properly labeled container. For stability, especially at low concentrations, storage in a cool, dark place is recommended. Note that the stability of hexachloroiridate(IV) in solution can be pH-dependent, with degradation observed over time, particularly at higher pH.
Visualizations
Logical Workflow for Handling K₂IrCl₆
The following diagram illustrates the critical decision points and workflow for handling K₂IrCl₆ to ensure the integrity of the material.
Caption: Decision workflow for handling hygroscopic K₂IrCl₆.
Consequences of Improper Storage
This diagram illustrates the cascading negative effects of improper storage on experimental outcomes.
Sources
chemical compatibility and reactivity of dipotassium iridium hexachloride
Technical Support Center: Dipotassium Iridium Hexachloride (K₂IrCl₆)
Welcome to the technical support guide for Dipotassium Iridium Hexachloride (K₂IrCl₆). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this versatile iridium precursor. My goal is to move beyond simple data sheets and provide a deeper, functional understanding of the compound's chemical behavior, grounded in both established principles and practical laboratory experience. Here, we will address common challenges, explain the chemistry behind them, and offer robust solutions to ensure the success and integrity of your experiments.
Section 1: Troubleshooting Guide for Common Experimental Issues
Working with iridium complexes can be nuanced. Below are common problems encountered during experiments, their underlying causes, and systematic approaches to their resolution.
Issue 1: You've dissolved your K₂IrCl₆, but the solution's color is changing over time, or an unexpected precipitate is forming.
This is a frequent observation and typically points to one of two chemical processes: hydrolysis or an unintended redox reaction.
Causality Analysis:
-
Hydrolysis: The hexachloroiridate(IV) anion, [IrCl₆]²⁻, while relatively stable, can undergo slow ligand exchange with water molecules in aqueous solutions.[1] This process, known as hydrolysis, replaces chloride ligands with aqua (H₂O) ligands, altering the coordination sphere of the iridium center. This change in coordination environment affects the complex's electronic properties, leading to a visible color change. The rate and extent of hydrolysis are highly dependent on pH, temperature, and time.[1][2] In neutral or basic conditions, this process can accelerate and may lead to the formation of less soluble hydroxo- or oxo-bridged iridium species.[1]
-
Unintended Redox Reaction: K₂IrCl₆ contains Iridium in the +4 oxidation state, making it a competent oxidizing agent.[3][4] If your solvent or other reagents contain even trace amounts of reducing agents (e.g., certain organic solvents, metallic impurities), the Ir(IV) can be reduced to Ir(III). This reduction from [IrCl₆]²⁻ (typically brownish-black or reddish) to [IrCl₆]³⁻ (often greenish-yellow) results in a significant color change.[1][5]
Visualizing the Hydrolysis Pathway
Caption: Stepwise hydrolysis of the [IrCl₆]²⁻ anion in aqueous solution.
Troubleshooting Workflow
To diagnose the root cause, follow this logical workflow.
Caption: Decision workflow for diagnosing solution instability issues.
Preventative & Corrective Actions:
-
For Hydrolysis: Prepare solutions fresh whenever possible. If an aqueous stock solution is needed, consider buffering it under acidic conditions (e.g., with dilute HCl) to suppress hydrolysis. Store solutions at a low temperature (2-8°C) to slow the reaction rate.[5]
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For Redox Reactions: Use high-purity, deoxygenated solvents. Scrutinize all reaction components for their redox potential. If a component is a known or suspected reducing agent, it is incompatible.[5]
Section 2: Frequently Asked Questions (FAQs) on Chemical Compatibility
This section directly addresses the most common questions regarding the compatibility and reactivity of K₂IrCl₆.
Q1: What are the recommended storage and handling conditions for K₂IrCl₆?
A: K₂IrCl₆ is a stable solid but is hygroscopic, meaning it can absorb moisture from the air.[5] To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere like nitrogen or argon.[5][6] Recommended storage temperatures are typically between 2-8°C.[5]
Q2: Is K₂IrCl₆ soluble in water and organic solvents?
A: There is conflicting information in published data regarding water solubility. Some sources describe it as soluble, while others claim it is insoluble.[2][7] In practice, its solubility in water is limited but sufficient for its use as a precursor in many aqueous reactions. Factors like temperature and pH can influence its solubility.[2] It is generally considered insoluble or poorly soluble in most common organic solvents like alcohols or alkanes. For photocatalysis applications involving related iridium complexes, solubility is a critical parameter that is systematically determined for each solvent.[8]
Scientist's Tip: Before starting a large-scale reaction, always perform a small-scale solubility test with your specific solvent and conditions. See Protocol 1 below.
Q3: Is K₂IrCl₆ compatible with strong acids?
A: This is a point of nuance. While iridium metal is famously resistant to acids, including aqua regia, the hexachloroiridate complex behaves differently.[9][10] Some safety data sheets recommend avoiding contact with acidic substances.[11] This is not because of a vigorous decomposition reaction but due to two potential issues:
-
Ligand Stability: In highly concentrated non-complexing acids, the equilibrium of the complex can be affected.
-
Redox Chemistry: The [IrCl₆]²⁻ anion is often used as an oxidant in acidic media for kinetic studies.[4][12] Therefore, if your acidic solution contains any component that can be oxidized, a reaction will occur. Conclusion: K₂IrCl₆ is generally stable in dilute, non-reducing acids. In fact, acidic conditions can help prevent hydrolysis. However, its compatibility must be evaluated in the context of the entire chemical system.
Q4: What is the reactivity of K₂IrCl₆ with strong bases?
A: Strong bases should be considered incompatible. They will accelerate hydrolysis and deprotonation of any coordinated water molecules, leading to the precipitation of iridium hydroxides or oxides.[1] Furthermore, strong bases can act as ligands (e.g., NH₃, amines) and may displace the chloride ligands, fundamentally changing the complex.[13]
Q5: What happens when K₂IrCl₆ is mixed with reducing agents?
A: This is a critical incompatibility. K₂IrCl₆ is incompatible with strong reducing agents.[5] The Iridium(IV) center will be readily reduced to Iridium(III) or other lower oxidation states. This is not an unwanted side reaction; it is a predictable and often rapid chemical transformation. This property is harnessed in synthetic chemistry, where K₂IrCl₆ serves as a starting material for the synthesis of Ir(III) complexes.
Section 3: Data Tables & Protocols
Table 1: Chemical Compatibility Summary for Dipotassium Iridium Hexachloride
| Reagent Class | Compatibility | Rationale & Key Considerations |
| Water | Caution | Limited solubility. Prone to slow hydrolysis, which is accelerated by heat and neutral/basic pH.[1][2] |
| Dilute, Non-Reducing Acids | Generally Compatible | Can suppress hydrolysis.[1] However, the complex can act as an oxidant for other species present.[4] |
| Strong, Concentrated Acids | Caution | Potential for ligand exchange or redox reactions depending on the acid. Avoid if other oxidizable materials are present. |
| Strong Bases (e.g., NaOH, NH₄OH) | Incompatible | Promotes rapid hydrolysis and precipitation of iridium oxides/hydroxides. Can cause ligand displacement.[1][13] |
| Strong Reducing Agents | Incompatible | Rapidly reduces Ir(IV) to lower oxidation states (e.g., Ir(III)).[5] |
| Alcohols (e.g., Methanol, Ethanol) | Caution | Generally poor solubility. Alcohols can act as mild reducing agents, especially under heat or light. |
| Halogenated Solvents (e.g., DCM, Chloroform) | Generally Compatible | Solubility is typically very low. Chemically stable with these solvents. |
| Aprotic Polar Solvents (e.g., DMF, DMSO) | Caution | Solubility may be limited. These solvents can have reducing impurities or decompose to form reducing species. |
Protocol 1: Standardized Small-Scale Solubility & Compatibility Test
This protocol is a self-validating system to confirm the compatibility and solubility of K₂IrCl₆ in your specific experimental medium before committing to a large-scale reaction.
Objective: To visually assess the solubility and short-term stability of K₂IrCl₆ in a chosen solvent system.
Materials:
-
Dipotassium Iridium Hexachloride (K₂IrCl₆)
-
Your chosen solvent or reaction medium
-
Small, clean glass vial (e.g., 1-dram) with a cap
-
Magnetic stir bar and stir plate
-
Spatula and analytical balance
Methodology:
-
Preparation: Add 5 mL of the chosen solvent to the vial. If the final reaction will contain other reagents, prepare the complete solvent/reagent mixture without the iridium precursor.
-
Initial Observation: Note the initial color and clarity of the solvent system.
-
Addition of K₂IrCl₆: Weigh approximately 1-2 mg of K₂IrCl₆ and add it to the vial. This creates a concentration that should be visible if soluble.
-
Mixing: Add the stir bar and stir the mixture at room temperature for 15 minutes.
-
Visual Assessment 1 (Solubility):
-
Soluble: The solution is transparent (though colored) with no visible solid particles.
-
Partially Soluble: Some solid particles remain, but the solvent has taken on color.
-
Insoluble: The K₂IrCl₆ powder remains as a solid at the bottom, and the solvent remains colorless.[7]
-
-
Stability Assessment: Cap the vial and let it stand at the intended reaction temperature for 1 hour. Observe any changes in color, clarity, or for the formation of new precipitates.
-
Interpretation:
-
No Change: The system is likely stable under these conditions for at least 1 hour.
-
Color Change/Precipitation: An incompatibility (hydrolysis or redox reaction) is occurring. Refer to the Troubleshooting Workflow to diagnose the issue.
-
References
-
Dipotassium Hexachloroiridate | AMERICAN ELEMENTS®. American Elements. [Link]
-
Dipotassium hexachloroiridate | WebElements Periodic Table. WebElements. [Link]
-
Iridium: reactions of elements | WebElements Periodic Table. WebElements. [Link]
-
SAFETY DATA SHEET Iridium powder - Nornickel. Nornickel. [Link]
-
Iridium(III) chloride - Wikipedia. Wikipedia. [Link]
-
Iridium Chloride - ESPI Metals. ESPI Metals. [Link]
-
Kinetics and mechanism of hexachloroiridate(IV) oxidation of tellurium(IV) in aqueous solutions - RSC Publishing. Royal Society of Chemistry. [Link]
-
A versatile strategy for the formation of hydride-bridged actinide–iridium multimetallics. Royal Society of Chemistry. [Link]
-
Oxidation of Methanesulfinate by Hexachloroiridate(IV) and the Standard Electrode Potential of the Aqueous Methanesulfonyl Radical | Inorganic Chemistry - ACS Publications. American Chemical Society. [Link]
-
Redox reaction between hexachloroiridate(IV) and pentacyanocobaltate(II). Evidence for the binuclear intermediate .mu. - American Chemical Society. American Chemical Society. [Link]
-
Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC - NIH. National Institutes of Health. [Link]
-
Iridium: Chemical reactions - Pilgaard Elements. Pilgaard Elements. [Link]
-
Electron transfer oxidations of organic compounds. Part IV. The kinetics of oxidations of some difunctional ketonic substrates by the hexachloroiridate(IV) anion, the oxidation of 2-chlorocyclohexanone by hexachloro - RSC Publishing. Royal Society of Chemistry. [Link]
Sources
- 1. Potassium hexachloroiridate(III) | Benchchem [benchchem.com]
- 2. CAS 16920-56-2: dipotassium hexachloroiridate | CymitQuimica [cymitquimica.com]
- 3. WebElements Periodic Table » Iridium » dipotassium hexachloroiridate [webelements.com]
- 4. Kinetics and mechanism of hexachloroiridate(iv) oxidation of tellurium(iv) in aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Dipotassium hexachloroiridate CAS#: 16920-56-2 [m.chemicalbook.com]
- 6. nornickel.com [nornickel.com]
- 7. nbinno.com [nbinno.com]
- 8. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WebElements Periodic Table » Iridium » reactions of elements [webelements.com]
- 10. Iridium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. Electron transfer oxidations of organic compounds. Part IV. The kinetics of oxidations of some difunctional ketonic substrates by the hexachloroiridate(IV) anion, the oxidation of 2-chlorocyclohexanone by hexachloro- and hexabromo-iridate(IV), and a survey of the reactivity of hexachloroiridate(IV) towards organic compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
preventing ligand exchange reactions in hexachloroiridate solutions
<Step_2>
Technical Support Center: Hexachloroiridate Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, structured as a series of frequently asked questions (FAQs), addresses common challenges encountered when working with hexachloroiridate(IV) [IrCl6]2- and hexachloroiridate(III) [IrCl6]3- solutions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to maintain the integrity of your experiments.
Troubleshooting and FAQs
FAQ 1: My hexachloroiridate solution is changing color. What is happening and is my experiment compromised?
Answer: A color change is the primary indicator that your hexachloroiridate solution is undergoing ligand exchange, a process where one or more chloride (Cl⁻) ligands are replaced by water molecules (H₂O). This reaction is known as aquation .
-
The Chemistry of Color Change: The color of a transition metal complex like hexachloroiridate is determined by how its d-orbitals interact with light. When a chloride ligand is replaced by a water molecule, the chemical environment around the iridium center changes. This alters the energy gap between the d-orbitals, causing the complex to absorb a different wavelength of light, which we perceive as a color change. For example, the stable yellow-brown [IrCl6]2- can slowly aquate to form greenish or bluish species like [IrCl5(H2O)]-.[1]
-
Impact on Experiments: Yes, your experiment is likely compromised. The aquated species have different electrochemical potentials, steric profiles, and reactivity compared to the original hexachloroiridate complex. This can lead to inconsistent and unreliable results, particularly in applications like catalysis, electrochemistry, and biological assays.[2][3]
The diagram below illustrates the sequential process of aquation.
Caption: Sequential aquation of the hexachloroiridate(IV) anion.
FAQ 2: What is the single most important factor in preventing this degradation?
Answer: The most critical factor is maintaining a high concentration of free chloride ions in the solution.
-
Causality (Le Châtelier's Principle): The aquation reaction is an equilibrium: [IrCl6]2- + H2O ⇌ [IrCl5(H2O)]- + Cl- By increasing the concentration of chloride ions (Cl⁻) on the product side, the equilibrium is shifted to the left, strongly favoring the stable [IrCl6]2- complex and suppressing the formation of the aquated species.[4][5]
-
Practical Application: This is achieved by preparing the solution not in pure water, but in a dilute acid or salt solution. Using dilute hydrochloric acid (HCl) is often preferred as it provides both the necessary chloride ions and maintains an acidic pH, which further enhances stability. A common recommendation is to use a matrix of 0.5 M to 2 M HCl.[6]
FAQ 3: How do I prepare a stable hexachloroiridate stock solution?
Answer: Preparing a stable stock solution is the foundation of reliable experiments. Simply dissolving the salt (e.g., potassium hexachloroiridate(IV), K₂IrCl₆) in deionized water is insufficient. Follow this validated protocol.
Materials:
-
Potassium hexachloroiridate(IV) (K₂IrCl₆) or Sodium hexachloroiridate(IV) (Na₂IrCl₆)
-
Concentrated Hydrochloric Acid (HCl), analytical grade
-
High-purity (18 MΩ·cm) deionized water
-
Volumetric flasks (Class A)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Prepare the Acid Matrix: In a fume hood, carefully prepare a 1 M HCl solution by adding the required volume of concentrated HCl to deionized water. Allow the solution to cool to room temperature.
-
Weigh the Iridium Salt: Accurately weigh the amount of K₂IrCl₆ needed for your target concentration. For 100 mL of a 10 mM solution, you would need:
-
0.1 L * 0.010 mol/L * 484.43 g/mol = 0.4844 g of K₂IrCl₆.
-
-
Dissolution: Add the weighed K₂IrCl₆ powder to a volumetric flask. Add approximately 70-80% of the final volume of the 1 M HCl solution.
-
Ensure Complete Dissolution: Cap the flask and mix thoroughly. Use a sonicator for a few minutes if necessary to ensure all solid has dissolved. Do not heat the solution, as this will accelerate ligand exchange kinetics.[7]
-
Final Volume Adjustment: Once fully dissolved, carefully add the 1 M HCl solution to the calibration mark on the volumetric flask.
-
Storage: Transfer the solution to a clean, clearly labeled, amber glass bottle to protect it from light. Store at 4°C.[8] Photochemical reactions can also lead to degradation.[3]
FAQ 4: Besides excess chloride, what other factors affect solution stability?
Answer: While excess chloride is key, pH, temperature, and light exposure are also crucial variables to control.
| Factor | Impact on Stability | Recommended Practice | Rationale |
| pH | High pH (>6) drastically accelerates degradation. | Maintain an acidic pH between 2 and 4. | At higher pH, hydrolysis (reaction with OH⁻) occurs, leading to the formation of iridium hydroxide and oxide species, which are often insoluble.[2][9] |
| Temperature | Higher temperatures increase the rate of aquation. | Store stock solutions at 4°C. Allow to equilibrate to room temperature only before use. | Ligand exchange is a thermally activated process. Lowering the temperature significantly slows the reaction kinetics.[7] |
| Light | UV and visible light can induce photochemical degradation. | Store solutions in amber bottles or wrap containers in foil. | Iridium complexes can be photosensitive, and light can provide the energy to promote unwanted ligand exchange or redox reactions.[3] |
FAQ 5: How can I verify the integrity of my hexachloroiridate solution before a critical experiment?
Answer: You must validate your solution's integrity, especially if it has been stored for some time. UV-Vis spectroscopy is a rapid and effective method for this.
-
The Principle: The [IrCl6]2- ion has a characteristic UV-Vis absorption spectrum. As aquation proceeds and species like [IrCl5(H2O)]- are formed, the spectrum will change. By comparing the current spectrum to that of a freshly prepared standard, you can detect degradation. The formation of new species alters the electronic transitions, leading to shifts in the absorption maxima (λ_max).[10][11]
This workflow provides a self-validating system for your solutions.
Caption: Workflow for UV-Vis spectroscopic quality control of hexachloroiridate solutions.
References
-
A comparative study of the stability of hexachloroiridate and hexacyanoferrate in electrochemical mass transfer measurements. Research portal Eindhoven University of Technology. Available at: [Link]
-
The Role of Chloride Ions during the Formation of Akaganéite Revisited. MDPI. Available at: [Link]
-
Understanding the Effect of Monomeric Iridium(III/IV) Aquo Complexes on the Photoelectrochemistry of IrO x · n H 2 O-Catalyzed Water-Splitting Systems. ResearchGate. Available at: [Link]
-
Inhibition of enzymatic hydrolysis of end-phosphate DNA by iridium chlorocomplexes. Europe PMC. Available at: [Link]
- Method for purifying ammonium hexachloroiridium (IV) containing lead.Google Patents.
-
Kinetic study of the oxidation of iodide by hexachloroiridate(IV) in concentrated electrolyte solutions. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]
-
Stock solutions. OpenWetWare. Available at: [Link]
-
Photochemical Pre-Treatment to Quantify Iron in Thin Films. SciELO. Available at: [Link]
-
UV-Vis spectroscopy. University of Aveiro. Available at: [Link]
-
Ultraviolet–visible (UV-vis) spectroscopy: Explanation of colour. RSC Education. Available at: [Link]
Sources
- 1. Ultraviolet–visible (UV-vis) spectroscopy: Explanation of colour | Resource | RSC Education [edu.rsc.org]
- 2. research.tue.nl [research.tue.nl]
- 3. Inhibition of enzymatic hydrolysis of end-phosphate DNA by iridium chlorocomplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. JP4715621B2 - Method for purifying ammonium hexachloroiridium (IV) containing lead - Google Patents [patents.google.com]
- 7. Kinetic study of the oxidation of iodide by hexachloroiridate(IV) in concentrated electrolyte solutions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Stock solutions [wahoo.cns.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. people.bath.ac.uk [people.bath.ac.uk]
Technical Support Center: Optimizing Iridium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for iridium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction optimization and troubleshoot common experimental challenges. As a versatile and powerful tool in modern synthetic chemistry, iridium catalysis enables unique transformations, from C-H functionalization to asymmetric allylic substitutions. However, achieving high efficiency and selectivity often requires careful tuning of multiple reaction parameters. This document provides field-proven insights and data-driven solutions in a direct question-and-answer format to help you succeed in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a systematic approach to identify and resolve them.
Q1: My reaction shows low or no conversion of starting materials. What are the potential causes and how can I resolve this?
Low or no product formation is the most common issue. The cause is often multifactorial, stemming from the catalyst's activity, the reaction environment, or the reagents themselves. A systematic investigation is key.
A1: Systematic Troubleshooting for Low Conversion
Cause 1: Catalyst Inactivity or Decomposition
The active iridium species is sensitive and can be compromised before or during the reaction.
-
Is the Pre-catalyst Valid? Iridium pre-catalysts, especially Ir(I) complexes like [Ir(COD)Cl]2, can degrade over time. Ensure you are using a fresh or properly stored batch. If in doubt, purchase a new bottle or test it with a known, reliable reaction.
-
Was the Active Catalyst Generated? Many iridium-catalyzed reactions require the in situ formation of the active catalyst from a pre-catalyst and a ligand. Incomplete formation of this active species is a common failure point. Consider a pre-formation step where the iridium source and ligand are stirred together in the reaction solvent for 15-30 minutes before adding the substrates.
-
Catalyst Deactivation: The active catalyst might be decomposing during the reaction. This can be caused by impurities, excessively high temperatures, or inherent instability.[1] Kinetic analysis showing an initial reaction rate that quickly flatlines is a strong indicator of deactivation.[2] Lowering the reaction temperature or increasing catalyst loading may help.
Cause 2: Suboptimal Ligand, Base, or Solvent
The combination of ligand, base, and solvent defines the catalytic environment and is critical for success. The optimal choice is highly substrate-dependent.
-
Ligand Selection: The ligand is arguably the most critical parameter influencing both reactivity and selectivity. Its steric and electronic properties directly modulate the iridium center. If you observe no reaction, the chosen ligand may be unsuitable. It is often necessary to screen a panel of ligands.[3][4]
-
Base Strength and Type: The base can play multiple roles, including activating the pre-catalyst or deprotonating a substrate.[2] If your base is too weak, a key deprotonation step may not occur. If it's too strong, it may cause substrate decomposition or catalyst inhibition. Triethylamine (NEt3) is vital for some product formations, while other inorganic and amine bases may yield no product.[2]
-
Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates. A switch in solvent can dramatically alter the outcome. For instance, polar aprotic solvents like THF or 1,4-dioxane are common, but for challenging substrates, higher boiling point solvents like 1,2-dichlorobenzene (1,2-DCB) may be required to achieve sufficient reaction rates.[4]
The following table summarizes key parameters to screen when troubleshooting low conversion.
| Parameter | Common Starting Points | Troubleshooting Actions | Rationale & Key Insights |
| Iridium Pre-catalyst | [Ir(COD)Cl]2, Ir(acac)(COD) | Use a fresh batch; verify with a control reaction. | Pre-catalysts can degrade upon storage, leading to inconsistent results. |
| Ligand | Phosphoramidites, Chiral Di-phosphines (e.g., SEGPHOS), NHCs | Screen a diverse set of ligands (both electronically and sterically). | The ligand dictates the geometry and reactivity of the catalytic center. No single ligand is universal.[3][4] |
| Base | Carbonates (Cs2CO3, K2CO3), Phosphates (K3PO4), Amines (NEt3, DBU) | Screen bases of varying strengths (pKa). Ensure stoichiometry is correct (often >1 equivalent). | The base is often crucial for catalyst activation or turnover. Its role can be complex and non-obvious.[2] |
| Solvent | THF, Toluene, 1,4-Dioxane, DCM | Try different solvents or solvent mixtures. Ensure anhydrous conditions. | Solvent polarity and coordinating ability can stabilize or destabilize key intermediates in the catalytic cycle.[3] |
| Temperature | Room Temperature to 120 °C | Incrementally increase the temperature. If decomposition occurs, try lower temperatures for longer times. | Higher temperatures can overcome activation barriers but may also accelerate catalyst decomposition.[4] |
| Concentration | 0.1 M - 0.5 M | Increase or decrease concentration. | Bimolecular reactions may benefit from higher concentrations, but catalyst inhibition or solubility issues can arise. |
Cause 3: Reagent Purity and Reaction Conditions
Iridium catalysts are sensitive to impurities that can act as poisons.
-
Oxygen and Water: Most iridium-catalyzed cross-couplings are highly sensitive to air and moisture. Ensure all reagents and solvents are rigorously dried and degassed. The reaction should be set up in a glovebox or under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk techniques.[3]
-
Substrate Purity: Impurities in your starting materials (e.g., unreacted reagents from a previous step) can inhibit the catalyst. Re-purify your substrates via column chromatography, recrystallization, or distillation.
-
Quenching of Intermediates: In some cases, an additive or even the substrate itself can quench a key intermediate. For example, in asymmetric allylations, quenching of excess alkyllithium with methanol before solvent exchange can be critical to prevent loss of enantioselectivity.[5]
Troubleshooting Workflow: A Visual Guide
The following decision tree provides a logical workflow for diagnosing a failed reaction.
Caption: A decision tree for troubleshooting low reaction conversion.
Q2: My reaction is working, but the selectivity (regio-, enantio-, or Z/E) is poor. How can I improve it?
A2: Optimizing for Selectivity
Achieving high selectivity is a nuanced challenge that almost always involves fine-tuning the steric and electronic environment around the iridium center.
-
Ligand Modification is Key: This is the most powerful tool for controlling selectivity.
-
Enantioselectivity: In asymmetric catalysis, the chiral ligand creates an asymmetric pocket around the metal. Small changes to the ligand backbone or substituents can have a profound impact. If enantiomeric excess (er or ee) is low, screen a library of related chiral ligands. For example, phosphoramidite ligands are highly tunable and effective in many iridium-catalyzed asymmetric reactions.[5]
-
Regioselectivity: The steric bulk of the ligand often dictates which site of a substrate will react. For instance, in hydroarylation reactions, bulky ligands can direct the coupling to the less sterically hindered position.
-
Z/E Selectivity: In reactions forming double bonds, the ligand can influence the geometry of the product. In some iridium-catalyzed couplings of allylic carbonates, the steric demand of the ligand and the nature of the leaving group significantly influence Z/E selectivity.[2]
-
-
Temperature: Lowering the reaction temperature often increases selectivity. This is because the difference in the activation energies for the pathways leading to the desired and undesired products becomes more significant relative to the available thermal energy (kT).
-
Additives: Sometimes, additives can influence selectivity. For example, in borylation reactions, certain bases or co-catalysts can affect which C-H bond is activated.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting selectivity. Screening different solvents is a worthwhile endeavor.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for an iridium-catalyzed cross-coupling, and when should I adjust it?
A typical catalyst loading is between 1-5 mol % of the iridium pre-catalyst. For highly efficient systems or initial screening, 2.5 mol % is a common starting point.[5] You should consider increasing the catalyst loading (e.g., to 10 mol %) if you observe catalyst deactivation or if the reaction is sluggish with a particularly challenging substrate.[2] However, high catalyst loadings can sometimes lead to side reactions and make product purification more difficult.
Q2: How do I choose a starting point for my ligand screen?
Your choice should be guided by the specific transformation you are attempting.
-
Asymmetric Allylic Alkylation: Chiral phosphoramidites, (phosphoramidite,olefin) ligands, and certain chiral phosphines are well-established.[5]
-
C-H Borylation/Functionalization: Bidentate phosphines or N-heterocyclic carbene (NHC) ligands are often effective. The choice depends on the directing group and substrate.
-
Hydrogenation/Transfer Hydrogenation: Chiral diphosphine ligands (e.g., those based on BINAP or SEGPHOS scaffolds) complexed to cationic iridium centers are common. When entering a new reaction class, it is best to consult the primary literature for analogous transformations to identify promising ligand scaffolds.
Q3: My reaction is a dual catalysis system involving an iridium photocatalyst. What specific parameters should I focus on?
In metallaphotoredox catalysis, you are merging two catalytic cycles. Optimization is more complex.
-
Light Source: The wavelength of your light source (typically blue or violet LEDs) must match the absorption spectrum of your photocatalyst. The intensity of the light can also affect the reaction rate.
-
Photocatalyst Identity and Loading: The choice of iridium photocatalyst (e.g., Ir(ppy)3 or related complexes) is critical. Its redox potential must be sufficient to engage with the substrate or the other catalyst via single-electron transfer (SET).[3][6]
-
Quenching: Ensure that your substrates, solvents, or additives do not quench the excited state of the photocatalyst. This can be tested using fluorescence quenching experiments.
-
Degassing: Oxygen is an efficient quencher of excited states and can generate reactive oxygen species. Rigorous degassing is even more critical in photocatalysis than in thermal catalysis.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Screening Iridium-Catalyzed Cross-Coupling Reactions
This protocol describes the setup of small-scale reactions in parallel for efficient screening of conditions (e.g., ligands, bases). All operations must be performed under an inert atmosphere (in a glovebox or using Schlenk technique).
Materials:
-
Iridium pre-catalyst (e.g., [Ir(COD)Cl]2)
-
Ligand library
-
Base library
-
Substrate 1 (limiting reagent)
-
Substrate 2 (in excess, e.g., 1.5 equiv)
-
Anhydrous, degassed solvent
-
2 mL vials with screw caps and PTFE septa
-
Stir bars
Procedure:
-
Stock Solution Preparation (in a glovebox):
-
Prepare a stock solution of the iridium pre-catalyst in the chosen solvent (e.g., 5.0 mM).
-
Prepare individual stock solutions for each ligand (e.g., 11.0 mM, to achieve a 2.2:1 L:Ir ratio).
-
-
Reaction Array Setup:
-
To each labeled 2 mL vial, add a stir bar.
-
Add the solid reagents: Base (e.g., 0.2 mmol) and Substrate 1 (0.1 mmol).
-
Add Substrate 2 (0.15 mmol).
-
-
Catalyst Addition:
-
In a separate vial, pre-form the catalyst by mixing the Iridium pre-catalyst stock solution (e.g., 0.5 mL, 2.5 µmol, 2.5 mol%) and the desired Ligand stock solution (e.g., 0.5 mL, 5.5 µmol, 5.5 mol%). Let this mixture stir for 15 minutes at room temperature.
-
Add 1.0 mL of the appropriate solvent to each reaction vial containing the substrates.
-
Add the pre-formed catalyst solution to each reaction vial.
-
-
Reaction and Analysis:
-
Seal the vials tightly.
-
Place the vials in a heating block on a magnetic stir plate set to the desired temperature.
-
After the specified time (e.g., 18 hours), cool the reactions to room temperature.
-
Take an aliquot from each vial, dilute it, and analyze by GC, LC-MS, or NMR to determine conversion and yield.
-
Part 4: Visualizing the Catalytic Cycle
Understanding the proposed catalytic cycle is fundamental to rational optimization. Below is a generic cycle for an iridium-catalyzed process, such as allylic substitution.
Caption: A generalized catalytic cycle for iridium-catalyzed cross-coupling.
References
-
Correa, A., Carril, M., Bolm, C. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Thomas, B. N., Moon, P. J., Yin, S., Brown, A., Lundgren, R. J. (2017). Z-Selective iridium-catalyzed cross-coupling of allylic carbonates and α-diazo esters. Chemical Science. [Link]
-
O'Duill, M., et al. (2020). The Discovery and Development of an Iridium‐Catalyzed N→C Alkyl Transfer Reaction. Angewandte Chemie International Edition. [Link]
-
Rössler, S. L., et al. (2023). Iridium-Catalyzed Asymmetric Difunctionalization of C–C σ-Bonds Enabled by Ring-Strained Boronate Complexes. Journal of the American Chemical Society. [Link]
-
Crisenza, G. E. M., Faraone, A., Gandolfo, E., Mazzarella, D., Melchiorre, P. (2021). Photochemical Asymmetric Iridium-Catalyzed C(sp3)–C(sp3) Cross-Coupling. Synfacts. [Link]
-
Mwansa, J. M., Page, M. I. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Publishing. [Link]
Sources
- 1. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 2. Z -Selective iridium-catalyzed cross-coupling of allylic carbonates and α-diazo esters - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04283C [pubs.rsc.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of an Iridium‐Catalyzed N→C Alkyl Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
troubleshooting low catalytic activity in iridium-based reactions
Welcome to the Technical Support Center for Iridium-Based Reactions. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to address challenges related to low catalytic activity in iridium-catalyzed reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Diagnosing and Resolving Low Catalytic Activity
Low or inconsistent catalytic activity can be a significant hurdle in synthetic chemistry. This section provides a systematic approach to identifying and resolving common issues in iridium-based reactions.
Question 1: My iridium-catalyzed reaction has stalled or is showing significantly lower yield than expected. Where do I begin troubleshooting?
Answer:
A sudden drop in catalytic activity or a consistently low yield can be attributed to several factors, ranging from the quality of your reagents to subtle variations in your reaction setup. A logical, step-by-step investigation is the most effective approach.
Initial Diagnostic Workflow:
Here is a systematic workflow to begin diagnosing the issue:
Caption: A stepwise approach to troubleshooting low catalytic activity.
Step-by-Step Investigative Protocols:
-
Reagent Purity and Integrity Verification:
-
Substrates: Impurities in your starting materials can act as catalyst poisons. It is crucial to ensure the purity of your substrates.
-
Protocol: Substrate Purity Check:
-
Analyze your substrate by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
If impurities are detected, purify the substrate using an appropriate technique (e.g., recrystallization, column chromatography, or distillation).
-
Thoroughly dry the purified substrate to remove any residual solvents, as even trace amounts of water or other solvents can interfere with the reaction.[1]
-
-
-
Solvents: The choice and purity of the solvent are critical. Solvents can directly interact with the catalyst, influencing its stability and reactivity.[2][3]
-
Protocol: Solvent Quality Control:
-
Use high-purity, anhydrous solvents from a reputable supplier.
-
If you suspect solvent contamination, use a freshly opened bottle or distill the solvent over an appropriate drying agent.
-
Degas the solvent thoroughly by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use, especially for oxygen-sensitive reactions.
-
-
-
Additives: Additives such as bases, acids, or co-catalysts must also be of high purity and handled correctly.
-
-
Catalyst Health Assessment:
-
Handling and Storage: Iridium catalysts, particularly those in a low oxidation state, can be sensitive to air and moisture. Improper handling can lead to deactivation before the reaction even begins.
-
Catalyst Characterization: If you suspect the catalyst itself is the issue, re-characterization is warranted.
-
Protocol: Catalyst Integrity Check:
-
Obtain ¹H NMR and ³¹P NMR (if applicable) spectra of the catalyst to ensure it has not decomposed.
-
For solid-supported catalysts, techniques like X-ray photoelectron spectroscopy (XPS) can provide information about the oxidation state of the iridium center.[5]
-
-
-
-
Reaction Condition Evaluation:
-
Temperature: Temperature can significantly impact reaction rates and catalyst stability.[6]
-
Troubleshooting:
-
Ensure your reaction is being conducted at the specified temperature and that your heating/cooling apparatus is calibrated correctly.
-
Consider that localized overheating can occur, especially in viscous reaction mixtures.
-
-
-
Atmosphere: Many iridium-catalyzed reactions are sensitive to oxygen.
-
Troubleshooting:
-
Ensure your reaction vessel is properly sealed and under a positive pressure of an inert gas.
-
Employ rigorous inert atmosphere techniques, such as using Schlenk lines or a glovebox.
-
-
-
Stirring: In heterogeneous or biphasic reactions, inefficient stirring can lead to poor mass transfer and lower reaction rates.[2]
-
-
In-situ Reaction Analysis:
-
Monitoring Reaction Progress: If possible, monitor the reaction progress over time using techniques like GC, HPLC, or NMR. This can help you determine if the reaction is stalling or proceeding at a very slow rate.
-
Operando Spectroscopy: For a deeper mechanistic understanding, advanced techniques like operando spectroscopy can provide real-time information on the catalyst's state during the reaction.[7]
-
Question 2: My reaction works well with some substrates but fails with others. What could be the cause?
Answer:
Substrate-dependent reactivity is a common challenge and often points to specific catalyst-substrate interactions or the presence of inhibiting functional groups.
-
Steric Hindrance: Bulky substrates may have difficulty accessing the catalytic center, leading to lower reaction rates. In asymmetric hydrogenation, for instance, the spatial arrangement of two similar alkyl groups on an imine can make it difficult for the chiral catalyst to differentiate between them.[8]
-
Electronic Effects: The electronic properties of your substrate can influence its ability to coordinate to the iridium center. Electron-withdrawing or electron-donating groups can significantly alter reactivity.
-
Coordinating Functional Groups: Functional groups on your substrate, such as amines or thiols, can act as ligands and competitively bind to the iridium center, inhibiting catalysis. This is a known issue in reactions like chiral amine racemization, where strong coordination of primary amines can deactivate the catalyst.[9]
Troubleshooting Strategies:
-
Ligand Modification: The ligand framework around the iridium center plays a crucial role in its catalytic activity.[10][11] Modifying the steric and electronic properties of the ligand can often overcome substrate-related issues.
-
Consider screening a library of ligands with varying steric bulk and electronic properties.
-
-
Protecting Groups: If a specific functional group is suspected of interfering with the catalyst, consider protecting it before the reaction and deprotecting it afterward.
-
Additive Screening: The addition of certain salts or other additives can sometimes mitigate inhibitory effects by interacting with the problematic functional group or the catalyst itself.
Question 3: I suspect my iridium catalyst is deactivating during the reaction. What are the common deactivation pathways and how can I prevent them?
Answer:
Catalyst deactivation is a critical issue that can lead to incomplete reactions and low turnover numbers. Understanding the potential deactivation pathways is key to mitigating them.
Common Iridium Catalyst Deactivation Mechanisms:
| Deactivation Pathway | Description | Prevention Strategies |
| Dimerization/Aggregation | Active monomeric iridium species can dimerize or aggregate to form less active or inactive clusters.[2] This is a known issue in some enantioselective hydrogenations.[2] | - Modify ligand design to create more sterically hindered catalysts. - Adjust reaction conditions (e.g., concentration, temperature) to disfavor aggregation. |
| Oxidative Degradation | The iridium center or the supporting ligands can be oxidized by trace oxygen or other oxidants in the reaction mixture, leading to inactive species. | - Employ rigorous inert atmosphere techniques. - Use purified and degassed solvents and reagents. |
| Strong Product/Substrate Inhibition | The product or substrate can bind too strongly to the iridium center, preventing catalyst turnover.[2] | - Optimize reaction conditions to favor product release. - Consider a different catalyst system with altered binding affinities. |
| Ligand Decomposition | The ligands supporting the iridium center can degrade under the reaction conditions. | - Choose more robust ligands that are stable at the required reaction temperature and chemical environment. |
| Poisoning by Impurities | Trace impurities in the reagents or solvents can irreversibly bind to the catalyst and deactivate it. | - Ensure high purity of all reaction components. |
| Coke Formation | In high-temperature reactions, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[7] | - Optimize reaction conditions to minimize coke formation. - In heterogeneous catalysis, periodic catalyst regeneration may be necessary.[12] |
Visualizing a Deactivation Pathway: Dimerization
Caption: A simplified representation of catalyst deactivation through dimerization.
Frequently Asked Questions (FAQs)
Q1: What is the typical oxidation state of active iridium catalysts?
A: The active oxidation state of iridium in catalysis can vary depending on the reaction type. Iridium(I) and Iridium(III) are the most common.[2] For example, in many hydrogenation and transfer hydrogenation reactions, the catalytic cycle involves the interconversion between Ir(I) and Ir(III) species.[13] In some C-H activation reactions, Ir(III) is a key catalytic species.[14]
Q2: How do solvents affect the performance of my iridium-catalyzed reaction?
A: Solvents can have a profound impact on iridium-catalyzed reactions in several ways:[2][3]
-
Solubility: Ensuring all components, especially the catalyst and substrates, are adequately dissolved is crucial for homogeneous catalysis.
-
Coordination: Some solvents can coordinate to the iridium center, potentially inhibiting substrate binding or, in some cases, stabilizing the active catalytic species.[3]
-
Polarity: The polarity of the solvent can influence the rate of reactions that involve charged intermediates or transition states.[3]
-
Proton Shuttle: In certain reactions, protic solvents like alcohols can act as proton shuttles, facilitating key steps in the catalytic cycle.[3]
Q3: Are there any specific safety precautions I should take when working with iridium catalysts?
A: Yes, proper handling and safety precautions are essential.
-
Inert Atmosphere: Many iridium catalysts are air-sensitive and should be handled under an inert atmosphere.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][15]
-
Waste Disposal: Dispose of iridium-containing waste according to your institution's hazardous waste guidelines.[15]
-
Pyrophoric Catalysts: Some iridium catalysts, particularly when finely divided or on certain supports, can be pyrophoric. Always consult the Safety Data Sheet (SDS) for specific handling instructions.
Q4: How can I improve the enantioselectivity of my asymmetric iridium-catalyzed reaction?
A: Improving enantioselectivity often involves fine-tuning the reaction conditions and the catalyst structure.
-
Ligand Choice: The chiral ligand is the primary determinant of enantioselectivity. Screening different ligand backbones and substituents is often necessary.
-
Solvent Effects: The solvent can influence the conformational flexibility of the catalyst-substrate complex, thereby affecting enantioselectivity.[2]
-
Temperature: Lowering the reaction temperature can sometimes lead to higher enantioselectivity.
-
Additives: The presence of certain additives can have a significant impact on the stereochemical outcome of the reaction.
Q5: What are some common applications of iridium catalysis in drug development?
A: Iridium catalysis has become a powerful tool in medicinal chemistry and drug development. Key applications include:
-
Asymmetric Hydrogenation: For the synthesis of chiral amines and alcohols, which are common motifs in pharmaceuticals.[8][16]
-
C-H Activation/Functionalization: For the late-stage functionalization of complex molecules, allowing for the rapid generation of analogues of drug candidates.[14][17]
-
Photoredox Catalysis: Iridium-based photocatalysts are widely used to enable novel bond formations under mild conditions.[13][18]
References
- Mwansa, J. M., & Page, M. I. (2019).
- Operando spectroscopy. In Wikipedia.
- (2024). Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations.
- Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. PMC.
- Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine. RSC Publishing.
- (2024). Challenges and Future Perspectives in Photocatalysis: Conclusions from an Interdisciplinary Workshop. JACS Au.
- Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemiz
- The Influence of the Ligand in the Iridium Mediated Electrocatalyic Water Oxid
- (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. The Journal of Organic Chemistry.
- Safety, Storage, Shelf Life, Handling and Disposal.
- (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing.
- Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemiz
- Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. Diva-Portal.org.
- The Discovery and Development of an Iridium‐C
- Reinterpreting the Fate of Iridium(III) Photocatalysts Screening a Combinatorial Library to Explore Light-Driven Side-Reactions.
- Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionaliz
- Comparative characterization of iridium loading on catalyst assessment under different conditions.
- C
- Low-Iridium Catalysts at Commercial Scale.
- (2026). Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. Journal of the American Chemical Society.
- (2021). Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers. Chemical Science.
- How to Reduce Iridium Loading Without Sacrificing Electrolyser Efficiency.
- Iridium-mediated C-H functionalisation under mild conditions. The University of Liverpool Repository.
- Preparation and Degradation of Rhodium and Iridium Diolefin Catalysts for the Acceptorless and Base-Free Dehydrogen
- (2014).
- (2024).
- (2023). Ligand effect of cyclometallated iridium(III) complexes on N-alkylation of amines in hydrogen borrowing reactions. RSC Publishing.
- (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. Chinese Chemical Society.
- Development of iridium catalyzed enantioselective C-C bond coupling reactions.
- (2010). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution.
- (2024).
- Iridium-Catalyzed Asymmetric Hydrogen
- IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLIC
- Effect of Ligand Structure on the Electron-Density and Activity of Iridium Catalysts for the Boryl
- Recent advances in iridium-based catalysts with different dimensions for the acidic oxygen evolution reaction. Nanoscale Horizons.
- (2017).
- (2020). Effect of Ligand Structure on the Electron Density and Activity of Iridium Catalysts for the Borylation of Alkanes.
- Iridium C
- (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics.
- High Photocytotoxicity Iridium(III) Complex Photosensitizer for Photodynamic Therapy Induces Antitumor Effect Through GPX4-Dependent Ferroptosis. PubMed.
- SAFETY D
- Ligands for Iridium-catalyzed Asymmetric Hydrogenation of Challenging Substrates: Reactivity and Catalysis.
- Modulating the water oxidation catalytic activity of iridium complexes by functionalizing the Cp*-ancillary ligand: hints on the nature of the active species.
- Photoredox Iridium Catalyst for SET Cross-Coupling. Sigma-Aldrich.
- (2023). Avoiding the PEM bottleneck—Iridium-based catalysts for giga-scale production. H2 Tech.
- Troubleshooting low catalyst activity in reforming units.
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- 18. Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of Iridium Precursors in Organic Solvents
Welcome to the technical support center for handling iridium precursors. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with iridium complexes in organic solvents. Here, we provide practical, field-proven insights and troubleshooting strategies to ensure the successful preparation of your iridium-containing solutions for a wide range of applications, from catalysis to materials science and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: Why are many iridium precursors poorly soluble in common organic solvents?
A1: The low solubility of many iridium precursors, particularly neutral complexes like those used in OLEDs and photoredox catalysis, often stems from strong intermolecular forces. These can include π-π stacking interactions between aromatic ligands and van der Waals forces. In the solid state, these molecules can pack into a stable crystal lattice that requires a significant amount of energy to disrupt. Solvents that cannot effectively solvate the complex and overcome this lattice energy will result in poor solubility. Additionally, the presence of non-polar ligands can make the complexes incompatible with more polar organic solvents.
Q2: I'm trying to dissolve a common photocatalyst, but it's not working. What are the first steps I should take?
A2: If you're encountering issues with a common iridium photocatalyst, such as one from the Ir(ppy)₃ family, start by gently heating the mixture while stirring. A temperature of 40-60 °C is often sufficient to increase the solubility of these complexes in solvents like dichloromethane (DCM), chloroform, or toluene. If heating alone is not effective, consider using a co-solvent system. For example, adding a small amount of a more polar, coordinating solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can help to break up aggregates and improve solubility. Sonication is another effective technique to aid in the dissolution of stubborn particles.
Q3: Can modifying the ligands of my iridium complex improve its solubility?
A3: Absolutely. Ligand modification is a powerful and widely used strategy to enhance the solubility of iridium complexes. Introducing bulky alkyl or alkoxy groups onto the cyclometalating or ancillary ligands can disrupt the close packing of the molecules in the solid state, thereby weakening intermolecular interactions and improving solubility in organic solvents. For example, attaching long alkyl chains can significantly enhance solubility in non-polar solvents like toluene and hexane. Conversely, incorporating polar functional groups, such as sulfonates or polyethylene glycol (PEG) chains, can improve solubility in more polar organic solvents and even water.
Q4: Are there any "go-to" solvents for iridium complexes?
A4: While there is no universal solvent for all iridium precursors, some are more commonly successful than others. Chlorinated solvents like dichloromethane (DCM) and chloroform are often good starting points for many neutral iridium complexes due to their ability to engage in weak interactions with the ligands. For more polar complexes, especially cationic ones, solvents like acetonitrile, DMF, and DMSO are frequently used. Toluene is a good choice for complexes with non-polar, bulky ligands. It is always recommended to consult the supplier's technical data sheet or relevant literature for the specific complex you are working with.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common solubility issues.
Problem 1: The iridium precursor is completely insoluble, even after prolonged stirring.
| Potential Cause | Suggested Solution | Scientific Rationale |
| High lattice energy of the solid | 1. Gently heat the solvent/precursor mixture to 40-60 °C. 2. Use an ultrasonic bath to apply mechanical energy. | Heating provides the thermal energy needed to overcome the activation barrier for dissolution. Sonication creates cavitation bubbles that collapse and generate localized high-energy jets, which can break apart solid aggregates. |
| Poor solvent-solute compatibility | 1. Try a different solvent or a co-solvent system. For non-polar complexes, try toluene or THF. For more polar ones, consider acetonitrile or DMF. 2. A small addition of a high-boiling point, polar aprotic solvent like DMSO can be effective. | The principle of "like dissolves like" is key. The solvent must be able to form favorable interactions with the iridium complex to solvate it effectively. A co-solvent can modulate the overall polarity of the medium. |
| Incorrect iridium complex or degraded material | 1. Verify the identity and purity of the precursor using techniques like NMR or mass spectrometry. 2. If the material is old, it may have degraded or aggregated over time. | Impurities or degradation products can have significantly different solubility profiles. Aggregation can lead to the formation of insoluble particulates. |
Problem 2: The iridium precursor initially dissolves but then precipitates out of solution.
| Potential Cause | Suggested Solution | Scientific Rationale |
| Supersaturation | 1. The solution was likely saturated at a higher temperature and precipitated upon cooling. Re-heat the solution and use it at that temperature, or add more solvent to create a more dilute solution. | Solubility is temperature-dependent. As the solution cools, the solubility limit decreases, leading to precipitation if the concentration is too high. |
| Slow aggregation or reaction | 1. Use the solution immediately after preparation. 2. Store the solution in the dark and under an inert atmosphere (e.g., nitrogen or argon). | Some iridium complexes can be sensitive to light or air, leading to decomposition or aggregation over time, which results in the formation of insoluble species. |
| Change in solvent composition | 1. If another reagent or solvent was added that is a poor solvent for the iridium complex, this can cause precipitation. Ensure all components of the reaction mixture are compatible. | The addition of an anti-solvent can drastically reduce the solubility of the iridium complex, causing it to crash out of solution. |
Experimental Protocols
Protocol 1: Standard Solubilization of a Neutral Iridium(III) Photocatalyst
This protocol is suitable for complexes such as fac-Ir(ppy)₃.
-
Preparation: In a clean, dry vial, weigh out the desired amount of the iridium precursor.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DCM, toluene).
-
Initial Dissolution: Stir the mixture at room temperature for 10-15 minutes.
-
Heating (if necessary): If the complex has not fully dissolved, heat the vial in a water or oil bath to 40-60 °C with continued stirring.
-
Sonication (if necessary): If solids persist, place the vial in an ultrasonic bath for 5-10 minute intervals until the solution is homogeneous.
-
Filtration: Once dissolved, filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulates.
Protocol 2: Solubilization using a Co-Solvent System
This protocol is useful for more challenging complexes that do not dissolve in a single solvent.
-
Primary Solvent: Add the bulk of the desired solvent (e.g., 90-95% of the total volume) to the iridium precursor.
-
Stirring and Heating: Stir and gently heat the mixture as described in Protocol 1.
-
Co-Solvent Addition: While stirring, add the co-solvent (e.g., DMF, DMSO) dropwise until the iridium precursor dissolves. Use the minimum amount of co-solvent necessary.
-
Homogenization: Continue to stir for an additional 10-15 minutes to ensure the solution is fully homogeneous.
-
Filtration: Filter the solution as described in Protocol 1.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with iridium precursors.
Caption: A step-by-step troubleshooting workflow for dissolving iridium precursors.
References
- Alhomaire, S. (2023). Synthesis and characterization of new cyclometalated iridium(iii) complexes for application in organic light-emitting diodes. King Saud University.
- Garoni, E., et al. (2018). Sonogashira coupling of 4-ethynyl-2,2'-bipyridine with 1-bromo-4-tert-butylbenzene. Molbank, 2018(4), M1025.
- Kogetsu, T., et al. (2020). Control of Iridium(III) Complex Solubility in Organic Solvents and Water by Remote Substituents on Phenylpyridine Ligands. Inorganic Chemistry, 59(17), 12436-12445.
- Sigma-Aldrich. Tris(2-phenylpyridine)iridium(III). Product Page.
- Wu, H., et al. (2021). Efficient and stable sky-blue organic light-emitting diodes based on a novel iridium(III) complex with high solubility and thermal stability. Dyes and Pigments, 184, 108831.
Validation & Comparative
A Guide to the Structural Nuances of Dipotassium Iridium Hexachloride and Potassium Hexachloroplatinate
For researchers, materials scientists, and professionals in drug development, a precise understanding of a compound's crystal structure is paramount. It governs everything from reactivity and stability to catalytic activity and solid-state properties. This guide provides an in-depth structural comparison of two significant hexachlorometallate complexes: dipotassium iridium hexachloride (K₂IrCl₆) and potassium hexachloroplatinate (K₂PtCl₆). While appearing deceptively similar on paper, subtle differences in their central metal ions cascade into measurable distinctions in their crystal lattices and physical properties.
Introduction to the K₂PtCl₆ Archetype
Dipotassium iridium hexachloride and potassium hexachloroplatinate are isostructural, meaning they share the same crystal structure arrangement. They both adopt the antifluorite (or K₂PtCl₆-type) crystal structure, a common motif for A₂MX₆ hexahalide compounds.[1] In this arrangement, the complex anions, [IrCl₆]²⁻ and [PtCl₆]²⁻, are organized on a face-centered cubic (fcc) lattice, with the potassium (K⁺) cations occupying the tetrahedral holes, analogous to the fluoride ions in the CaF₂ (fluorite) structure. This shared cubic symmetry makes them an excellent model system for investigating how the identity of the central d-block metal ion influences the overall crystal chemistry.
Comparative Crystallographic and Structural Data
The primary tool for elucidating these structures is X-ray diffraction, which provides precise atomic positions and unit cell dimensions.[1] Both compounds crystallize in the cubic space group Fm-3m, confirming their isostructural nature.[1][2] However, high-resolution synchrotron XRD studies reveal slight but significant differences in their lattice parameters and bond lengths.
| Property | Dipotassium Iridium Hexachloride (K₂IrCl₆) | Potassium Hexachloroplatinate (K₂PtCl₆) |
| Chemical Formula | K₂IrCl₆ | K₂PtCl₆ |
| Molar Mass | 483.1 g/mol | 485.99 g/mol |
| Appearance | Black crystalline powder | Yellow to orange-yellow solid |
| Crystal System | Cubic | Cubic |
| Space Group | Fm-3m (No. 225) | Fm-3m (No. 225) |
| Lattice Parameter (a) | 9.77050(3) Å (at 300 K)[1] | 9.78 Å |
| Unit Cell Volume | 932.718(5) ų (at 300 K)[1] | 935.88 ų |
| Metal-Chlorine Bond Length | 2.3164(10) Å (at 300 K)[1] | 2.33 Å |
| Density (calculated) | 3.43 g/cm³ | 3.45 g/cm³ |
| Thermal Stability | Stable, incipient phase transition noted[3] | Decomposes at 250 °C |
Analysis of Structural Differences: The Role of the Central Metal Ion
The subtle yet distinct variations in lattice parameters, cell volume, and bond lengths between K₂IrCl₆ and K₂PtCl₆ can be directly attributed to the difference in the ionic radii of the central metal ions in their +4 oxidation state.
-
Ionic Radius of Ir⁴⁺ (6-coordinate): 62.5 pm
-
Ionic Radius of Pt⁴⁺ (6-coordinate): 62.5 pm
While Shannon's effective ionic radii for six-coordinate Ir⁴⁺ and Pt⁴⁺ are identical, experimental evidence from high-resolution diffraction studies provides a more nuanced picture. The refined Ir-Cl bond length at 300 K is 2.3164 Å, while the Pt-Cl bond length is reported as 2.33 Å.[1] This suggests that in this specific crystal environment, the effective size of the Ir⁴⁺ ion within the chloride coordination sphere is slightly smaller than that of Pt⁴⁺.
This small contraction has a cascading effect:
-
Shorter M-Cl Bonds: The slightly smaller effective size of Ir⁴⁺ results in a shorter Ir-Cl bond compared to the Pt-Cl bond.
-
Smaller Unit Cell: The contraction of the [IrCl₆]²⁻ octahedra leads to a slightly smaller cubic lattice parameter 'a' and consequently a smaller total unit cell volume for K₂IrCl₆ compared to K₂PtCl₆.[1]
This comparison underscores a critical principle in solid-state chemistry: even for isoelectronic ions from the same period, the specific electronic configuration and relativistic effects can lead to minor but measurable differences in ionic size and bond lengths, which are then reflected in the macroscopic crystal parameters.
Caption: Workflow for the comparative structural and thermal analysis of K₂IrCl₆ and K₂PtCl₆.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of structural data, standardized and well-controlled experimental protocols are essential. The following sections detail the methodologies for the primary characterization techniques used in this comparison.
Powder X-Ray Diffraction (PXRD)
Objective: To confirm the phase purity, determine the space group, and refine the lattice parameters of the polycrystalline samples. The resulting diffraction pattern serves as a unique "fingerprint" for each crystalline material.[1]
Methodology:
-
Sample Preparation: A small amount (~100 mg) of the crystalline powder (K₂IrCl₆ or K₂PtCl₆) is gently ground with a mortar and pestle to ensure random crystallite orientation and reduce particle size effects. The powder is then packed into a flat, zero-background sample holder.
-
Causality: Grinding is crucial to ensure that a sufficient number of crystallites are in every possible orientation relative to the X-ray beam. This averaging is what produces a characteristic 1D powder pattern from a 3D crystal structure.
-
-
Instrument Setup: The experiment is performed on a powder diffractometer, typically using Cu Kα radiation (λ ≈ 1.54 Å). The instrument is configured for a Bragg-Brentano geometry. Data is collected over a 2θ range, for example, from 10° to 90°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Causality: The 2θ range is chosen to capture a sufficient number of diffraction peaks to confidently identify the phase and perform a structural refinement.
-
-
Data Collection: The sample is irradiated with the X-ray beam while the detector rotates around it to measure the intensity of the diffracted X-rays at different 2θ angles.
-
Data Analysis (Rietveld Refinement): The collected powder pattern is analyzed using software like GSAS-II or FullProf. An initial structural model (based on the known K₂PtCl₆ structure type) is used. The software then iteratively refines structural parameters (lattice parameters, atomic positions, site occupancies) and instrumental parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[1]
-
Causality: Rietveld refinement is a powerful whole-pattern fitting method that uses a least-squares approach to minimize the difference between the experimental data and a calculated pattern based on the crystal structure model. This allows for the extraction of highly accurate lattice parameters from powder data.
-
Simultaneous Thermal Analysis (TGA/DSC)
Objective: To compare the thermal stability and identify any phase transitions or decomposition events by simultaneously measuring changes in mass (TGA) and heat flow (DSC).[4]
Methodology:
-
Sample Preparation: A small, precisely weighed sample (5-10 mg) is placed into an inert crucible (e.g., alumina or platinum). An empty, tared crucible is used as a reference.
-
Causality: A small sample mass minimizes thermal gradients within the sample, leading to sharper transitions and more accurate temperature measurements. The reference crucible allows for the differential heat flow measurement (DSC).
-
-
Instrument Setup: The sample and reference crucibles are placed in a simultaneous thermal analyzer. A controlled atmosphere is established, typically a continuous flow of an inert gas like nitrogen or argon (e.g., at 50 mL/min), to prevent oxidative side reactions.
-
Causality: An inert atmosphere ensures that any observed mass loss or thermal event is due to decomposition or phase transition, not oxidation.
-
-
Thermal Program: The furnace is programmed to heat the sample at a constant rate, for instance, 10 °C/min, from ambient temperature to a temperature beyond any expected transitions (e.g., 600 °C).
-
Causality: A linear heating rate is critical for kinetic analysis and ensures that thermal events are recorded reproducibly and can be compared between different samples.
-
-
Data Analysis: The output data consists of two curves plotted against temperature: the TGA curve (mass % vs. T) and the DSC curve (heat flow vs. T).
-
TGA Curve: A step-down in the TGA curve indicates mass loss, corresponding to decomposition.
-
DSC Curve: Peaks in the DSC curve indicate thermal events. An endothermic peak (heat absorbed) can signify melting or a solid-state phase transition, while an exothermic peak (heat released) can indicate crystallization or certain decomposition processes.[5]
-
Caption: Schematic representation of the K₂PtCl₆-type (antifluorite) crystal structure.
Conclusion
Dipotassium iridium hexachloride (K₂IrCl₆) and potassium hexachloroplatinate (K₂PtCl₆) are classic examples of isostructural inorganic complexes. They both adopt the highly symmetric cubic antifluorite structure with the space group Fm-3m. While their overall atomic arrangement is identical, high-precision structural data reveals that the smaller effective ionic size of Ir⁴⁺ compared to Pt⁴⁺ leads to a measurable contraction in the Ir-Cl bond length and a consequently smaller unit cell for K₂IrCl₆. These subtle but significant differences, identifiable through rigorous experimental techniques like powder X-ray diffraction, highlight the fundamental relationship between the electronic nature of a constituent ion and the resulting crystal structure. This understanding is critical for scientists aiming to tune material properties by making precise elemental substitutions in solid-state lattices.
References
-
The Observation of Incipient Phase Transitions in K2PtCl6, K2PdCl6, and K2IrCl6. (1974). ResearchGate. [Link]
-
Resonant inelastic x-ray scattering spectra of K2IrCl6 show a splitting of the j = 3/2 states resembling non-cubic crystal-field splitting although the compound is cubic down to 0.3 K. (2023). arXiv. [Link]
-
Spin-orbital-lattice entanglement in the ideal j = 1/2 compound K2IrCl6. (2024). arXiv. [Link]
-
Towards Cubic Symmetry for Ir4+: Structure and Magnetism of the Antifluorite K2IrBr6. (n.d.). arXiv. [Link]
-
THERMAL STABILITY AND SENSITIVITY OF ENERGETIC FORMULATIONS. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]
-
Materials Project. (n.d.). K₂PdCl₆ (mp-23067). Retrieved January 25, 2026, from [Link]
-
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. [Link]
-
Cubic crystal structure and regular octahedral environment of Ir4+ render antifluorite-type K2IrCl6 a model fcc antiferromagnet... (2019). arXiv. [Link]
-
Optical signatures of the Jeff=1/2 state in Ir4+ halides. (2023). OPUS. [Link]
-
Simultaneous Thermal Analyzer (STA/TGA-DSC). (n.d.). NETZSCH. Retrieved January 25, 2026, from [Link]
-
Simultaneous thermal analysis (tga-dta, tga-dsc). (n.d.). CETCO. Retrieved January 25, 2026, from [Link]
-
Simultaneous Thermal Analysis | TGA/DSC. (n.d.). Mettler Toledo. Retrieved January 25, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of Iridium by ICP-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the precise quantification of elemental impurities is not merely a procedural step but a cornerstone of quality, safety, and efficacy, particularly within the pharmaceutical industry. Iridium, a platinum-group metal, is a critical component in many catalytic processes essential for the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its potential presence in final drug products, even at trace levels, necessitates highly sensitive and robust analytical methods for its quantification to comply with stringent regulatory standards such as the International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities.[3][4]
This guide provides an in-depth, comparative analysis of methodologies for the quantitative determination of iridium, with a primary focus on Inductively Coupled Plasma Mass Spectrometry (ICP-MS). We will explore the nuances of sample preparation, delve into the intricacies of ICP-MS method development and validation, and offer a comparative perspective against alternative analytical techniques. The insights provided herein are grounded in established scientific principles and practical laboratory experience to empower researchers and drug development professionals in this critical analytical endeavor.
The Analytical Imperative: Why ICP-MS for Iridium?
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) stands as the preeminent technique for the trace and ultra-trace determination of elemental impurities due to its exceptional sensitivity, high throughput capabilities, and specificity.[5] The high-temperature argon plasma efficiently desolvates, atomizes, and ionizes the sample, allowing the mass spectrometer to separate and quantify ions based on their mass-to-charge ratio.[6] This results in detection limits typically in the parts-per-billion (ppb) to parts-per-trillion (ppt) range, a level of sensitivity that is often essential for meeting the low permitted daily exposure (PDE) limits for elements like iridium.[7][8]
The Foundation of Accuracy: A Comparative Look at Sample Preparation
The successful analysis of iridium by ICP-MS is critically dependent on the complete and efficient digestion of the sample matrix, a process that can be particularly challenging for iridium-containing materials due to their chemical inertness. The choice of digestion method is dictated by the sample matrix, the expected concentration of iridium, and the required sample throughput.
Microwave-Assisted Acid Digestion
For many sample types, particularly those with an organic matrix such as pharmaceutical catalysts on a carbon support, microwave-assisted acid digestion is a highly effective and widely adopted technique.[9] The use of closed-vessel microwave systems allows for rapid heating to high temperatures and pressures, significantly accelerating the digestion process and reducing the risk of contamination.[9]
A common and effective acid mixture for the digestion of iridium-containing catalysts is a combination of nitric acid (HNO₃) and hydrochloric acid (HCl), often in a 3:1 ratio (aqua regia), which is a powerful oxidizing and complexing agent.[9] For more refractory materials, the addition of other acids like hydrofluoric acid (HF) may be necessary, though this requires specialized safety precautions and equipment.
High-Pressure Asher (HPA) Digestion
For exceptionally challenging matrices that are resistant to conventional acid digestion, High-Pressure Asher (HPA) systems offer a more aggressive approach. HPA utilizes a combination of high temperature and pressure to achieve complete sample decomposition.
Fusion Methods
Alkali fusion is another powerful technique for intractable samples. This method involves mixing the sample with a flux, such as sodium peroxide (Na₂O₂), and heating to a high temperature to decompose the sample matrix and convert iridium into a soluble form. While highly effective, fusion methods can introduce high levels of total dissolved solids (TDS), which may require greater dilution before ICP-MS analysis.
| Digestion Method | Principle | Advantages | Disadvantages | Typical Recovery for Iridium |
| Microwave-Assisted Acid Digestion | Rapid heating of sample in a closed vessel with acid mixtures. | Fast, efficient, reduced contamination risk, high throughput. | May not be suitable for highly refractory materials. | >95% |
| High-Pressure Asher (HPA) | Digestion under very high temperature and pressure. | Effective for highly resistant matrices. | Lower sample throughput, specialized equipment required. | >98% |
| Alkali Fusion | Decomposition of the sample using a molten salt flux. | Effective for the most intractable samples. | High total dissolved solids in the final solution, potential for contamination from the flux. | >99% |
A Step-by-Step Protocol for Iridium Quantification in a Pharmaceutical Catalyst by ICP-MS
This protocol outlines a validated method for the determination of iridium in a carbon-supported pharmaceutical catalyst, adhering to the principles of ICH Q3D and USP <233>.[4][10]
Sample Preparation: Microwave-Assisted Acid Digestion
-
Sample Weighing: Accurately weigh approximately 0.1 g of the homogenized catalyst sample into a clean, dry microwave digestion vessel.
-
Acid Addition: Carefully add 6 mL of concentrated nitric acid (HNO₃) and 2 mL of concentrated hydrochloric acid (HCl) to the vessel.
-
Microwave Digestion Program:
-
Ramp to 200°C over 20 minutes.
-
Hold at 200°C for 20 minutes.
-
Cool down to room temperature.
-
-
Dilution: Quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to volume with deionized water. This solution may require further dilution to be within the linear range of the ICP-MS calibration.
ICP-MS Instrumentation and Parameters
An Agilent 7900 ICP-MS or equivalent, equipped with a collision/reaction cell, is recommended.[2]
| Parameter | Setting | Rationale |
| RF Power | 1550 W | Ensures robust plasma conditions for efficient ionization. |
| Carrier Gas Flow | 1.0 L/min | Optimizes sample transport to the plasma. |
| Makeup Gas Flow | 0.15 L/min | Fine-tunes plasma conditions. |
| Sample Uptake Rate | 0.4 mL/min | Controlled introduction of the sample. |
| Collision/Reaction Cell Gas | Helium (He) at 4.5 mL/min | Mitigates polyatomic interferences. |
| Monitored Iridium Isotopes | ¹⁹¹Ir, ¹⁹³Ir | Provides confirmation of the analyte and checks for isobaric interferences. |
| Internal Standard | Rhenium (¹⁸⁵Re) or Tellurium (¹²⁵Te) | Corrects for instrumental drift and matrix effects. |
Calibration and Quality Control
-
Calibration Standards: Prepare a series of calibration standards from a certified iridium stock solution in a matrix matching the diluted sample digest (e.g., 2% HNO₃ / 0.5% HCl). The calibration range should encompass the expected concentration of iridium in the samples.
-
Internal Standard: Add the internal standard solution online to all blanks, standards, and samples.
-
Quality Control Samples: Analyze a certified reference material (CRM) or a spiked sample at a known concentration to verify the accuracy of the method.
Navigating Analytical Challenges: Interferences and Internal Standards
A significant challenge in ICP-MS analysis is the potential for spectral interferences, where ions of other elements or polyatomic species have the same mass-to-charge ratio as the analyte of interest. For iridium, potential interferences include polyatomic ions such as ¹⁷⁷Hf¹⁶O⁺ on ¹⁹³Ir. The use of a collision/reaction cell with an inert gas like helium helps to mitigate these interferences through kinetic energy discrimination (KED).
The choice of an internal standard is crucial for correcting instrumental drift and non-spectral matrix effects. An ideal internal standard should have a mass close to the analyte, a similar ionization potential, and not be present in the original sample. Rhenium (¹⁸⁵Re) and Tellurium (¹²⁵Te) are often suitable internal standards for iridium analysis.
Method Validation: Ensuring Trustworthiness and Reliability
A robust analytical method must be validated to demonstrate its suitability for the intended purpose. Key validation parameters according to ICH Q2(R1) include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.999 is typically desired.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through the analysis of a CRM or by spike recovery studies, with acceptance criteria typically between 80-120%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Repeatability (intra-assay precision) and intermediate precision (inter-assay precision) are evaluated, with a relative standard deviation (RSD) of <15% usually required.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
A Comparative Overview: ICP-MS vs. Alternative Techniques
While ICP-MS is the gold standard for iridium analysis, other techniques can be employed, each with its own set of advantages and limitations.
| Technique | Principle | Typical Detection Limit for Iridium (ppb) | Advantages | Disadvantages |
| ICP-MS | Mass-based detection of ions. | 0.001 - 0.1[7] | Highest sensitivity, high throughput, isotopic analysis capability. | Higher initial instrument cost, more complex operation. |
| ICP-OES | Emission of light from excited atoms and ions. | 1 - 10[7] | Good for higher concentrations, robust, lower cost than ICP-MS. | Lower sensitivity, more susceptible to spectral interferences. |
| Graphite Furnace Atomic Absorption (GF-AAS) | Absorption of light by ground-state atoms in a graphite tube. | 0.1 - 1 | Good sensitivity for certain elements. | Single-element analysis (low throughput), susceptible to matrix effects. |
Visualizing the Workflow
Caption: Workflow for the quantitative analysis of iridium in pharmaceutical catalysts by ICP-MS.
Conclusion
The quantitative analysis of iridium in pharmaceutical samples is a critical task that demands a highly sensitive, accurate, and reliable analytical method. Inductively Coupled Plasma Mass Spectrometry, coupled with appropriate sample preparation techniques such as microwave-assisted acid digestion, provides the necessary performance to meet the stringent requirements of the pharmaceutical industry. By understanding the principles of the methodology, carefully developing and validating the analytical procedure, and being aware of potential challenges, researchers and scientists can ensure the quality and safety of their drug products. This guide serves as a comprehensive resource to aid in the successful implementation of robust and defensible methods for iridium quantification.
References
- Perkin Elmer. (1993).
- Gouws, K., & Cukrowska, E. (2015).
-
Agilent Technologies. (2020). Validating performance of an Agilent ICP-MS for USP <232>/<233> & ICH Q3D/Q2(R1). Retrieved from [Link]
- Koch, J., & von Bohlen, A. (2022). Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. Spectroscopy, 37(1), 22-27.
-
Eurofins Scientific. (2021). ICP-OES and ICP-MS Detection Limit Guidance. Retrieved from [Link]
- Haque, N., et al. (2019). Evaluation of Wet Digestion Methods for Quantification of Metal Content in Electronic Scrap Material.
- Stibilj, V., et al. (2020). ICH Q3D based elemental impurities study in liquid pharmaceutical dosage form with high daily intake - comparative analysis by ICP-OES and ICP-MS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113306.
- Thomas, R. (2001). Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects. Clinical Chemistry, 47(9), 1695-1701.
- Katskov, D. A., & Khanye, G. E. (2010). Limits of detection for SMET AAS and ICP OES methods. South African Journal of Chemistry, 63, 45-57.
- Li, J., et al. (2024). Accurate Determination of Platinum and Rhodium in Spent Automotive Catalyst via Copper Fire Assay Method for Resource Sustainability. ACS Sustainable Chemistry & Engineering.
- Atzrodt, J., et al. (2019). Comparison of Iridium(I) Catalysts in Temperature Mediated Hydrogen Isotope Exchange Reactions. Chemistry – A European Journal, 25(54), 12538-12543.
-
Agilent Technologies. (n.d.). Determination of Trace Impurities in High-Purity Copper by Sequential ICP-OES with Axial Viewing. Retrieved from [Link]
- Liu, S., et al. (2022). Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review. Applied Spectroscopy Reviews, 57(6), 461-489.
- International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2).
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A New Golden Age in Metal-Based Chemotherapy: Iridium Complexes Eclipse Platinum's Cytotoxic Reign
For decades, platinum-based drugs like cisplatin have been the cornerstone of cancer chemotherapy. However, their efficacy is often curtailed by severe side effects and the emergence of drug resistance. In the relentless pursuit of more effective and less toxic anticancer agents, a new contender has emerged from the platinum group metals: iridium. This guide provides a comprehensive comparison of the cytotoxic activity of iridium complexes and their platinum-based predecessors, delving into their distinct mechanisms of action and presenting supporting experimental data for the discerning researcher.
The Limitations of a Platinum Standard
Cisplatin, and its analogues carboplatin and oxaliplatin, exert their cytotoxic effects primarily by binding to nuclear DNA.[1][2] This interaction forms DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[2][3] While effective in many cases, this mechanism is not without its drawbacks. The lack of specificity for cancer cells leads to significant damage to healthy tissues, resulting in debilitating side effects such as nephrotoxicity, neurotoxicity, and myelosuppression.[4] Furthermore, many tumors develop resistance to platinum-based drugs through various mechanisms, including increased DNA repair, reduced drug uptake, and evasion of apoptosis.[5]
Iridium Complexes: A Paradigm Shift in Cytotoxicity
Iridium(III) complexes have garnered significant attention as promising anticancer agents due to their unique physicochemical properties and diverse mechanisms of action that are fundamentally different from those of platinum-based drugs.[6] These complexes are kinetically inert and can be readily modified with a variety of ligands to fine-tune their biological activity.[6] Crucially, many iridium complexes exhibit potent cytotoxicity against a broad range of cancer cell lines, including those resistant to cisplatin, and often display greater selectivity for cancer cells over normal cells.[6][7]
Distinct Mechanisms of Action: Beyond DNA Damage
Unlike cisplatin's primary reliance on DNA damage, iridium complexes employ a multi-pronged attack on cancer cells, often targeting the mitochondria, the cell's powerhouse.[5][8][9] This strategic shift in the primary cellular target is a key factor in their ability to overcome cisplatin resistance.
The cytotoxic mechanisms of iridium complexes often involve:
-
Mitochondrial Targeting: Many iridium complexes are lipophilic cations that preferentially accumulate in the mitochondria of cancer cells due to the higher mitochondrial membrane potential compared to normal cells.[9]
-
Generation of Reactive Oxygen Species (ROS): Once localized in the mitochondria, iridium complexes can disrupt the electron transport chain, leading to a surge in the production of ROS.[5][8] This induces overwhelming oxidative stress, damaging cellular components and triggering cell death.
-
Disruption of Redox Balance: Some iridium complexes can catalytically oxidize NADH, a crucial coenzyme in cellular metabolism, further disrupting the delicate redox homeostasis of cancer cells and pushing them towards apoptosis.[10]
-
Induction of Apoptosis through Multiple Pathways: By targeting the mitochondria, iridium complexes can initiate the intrinsic apoptotic pathway through the release of cytochrome c and the activation of caspases.[5][8] Some complexes have also been shown to induce other forms of programmed cell death, such as oncosis, in drug-resistant cancer cells.[11]
The following diagram illustrates the distinct primary mechanisms of action of cisplatin and a representative mitochondria-targeting iridium complex.
Caption: Comparative Mechanisms of Action: Cisplatin vs. Iridium Complexes.
Comparative Cytotoxicity: The Experimental Evidence
The superior cytotoxic potential of iridium complexes over cisplatin has been demonstrated in numerous studies across a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a standard metric for comparing cytotoxicity. A lower IC50 value indicates a more potent compound.
The following table summarizes representative IC50 values for various iridium complexes compared to cisplatin in different human cancer cell lines.
| Compound/Complex | Cell Line | Cancer Type | IC50 (µM) of Iridium Complex | IC50 (µM) of Cisplatin | Reference |
| [Ir(η⁵-Cp)Cl(dcpb)] | HCT116 p53-/- | Colorectal Carcinoma | 2.8 | 8.1 | [6] |
| [Ir(ppy)₂(HPIP)]Cl | A549 (cisplatin-resistant) | Lung Carcinoma | 5.2 | >50 | [10] |
| Iridium Complex 11 | A549 | Lung Carcinoma | 1.4 - 35.0 | ~20 | [10] |
| Iridium Complex 11 | HeLa | Cervical Cancer | 1.0 - 23.7 | ~15 | [10] |
| [Ir(η⁵-Cp)Cl₂(μ-pcfx)Cu(phen)(H₂O)]NO₃ | DU145 | Prostate Cancer | 0.0013 | >10 | [6] |
| [Ir(η⁵-Cp*)Cl₂(μ-pcfx)Cu(phen)(H₂O)]NO₃ | A549 | Lung Carcinoma | 0.0355 | >10 | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.[1]
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the iridium complex and cisplatin in culture medium. It is crucial to have a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
After the treatment period, remove the medium containing the compounds.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
The following diagram outlines the experimental workflow for the MTT assay.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Perspectives
Iridium complexes represent a highly promising class of anticancer agents that offer distinct advantages over traditional platinum-based drugs. Their diverse mechanisms of action, particularly their ability to target mitochondria and induce cell death through pathways independent of direct DNA damage, provide a powerful strategy to overcome the challenges of cisplatin resistance. The compelling preclinical data, demonstrating superior cytotoxicity and selectivity, strongly supports the continued development of iridium-based compounds as the next generation of metal-based cancer therapeutics. Further research focusing on in vivo efficacy, pharmacokinetic profiling, and targeted delivery systems will be crucial in translating the remarkable potential of these complexes into clinical reality.
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Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines. (1991). PubMed. Retrieved January 25, 2026, from [Link]
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A Researcher's Guide to the Stability of Iridium(III) Half-Sandwich Complexes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've witnessed the burgeoning interest in iridium(III) half-sandwich complexes, particularly for their potential as catalytic and therapeutic agents. Their unique "piano-stool" geometry, combining a cyclopentadienyl (Cp) or related η⁵-ligand with a versatile set of three additional coordination sites, offers a rich playground for tuning their chemical and physical properties. However, a critical parameter that often dictates their ultimate utility is stability. An otherwise promising complex is of little value if it rapidly decomposes under the required experimental or physiological conditions.
This guide provides an in-depth, comparative analysis of the stability of iridium(III) half-sandwich complexes. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of their stability, explore the key factors that influence it, and provide detailed, field-proven experimental protocols for its assessment. Our goal is to equip you with the knowledge and practical tools to rationally design and evaluate the stability of these fascinating organometallic compounds.
The Crucial Role of the Ligand Sphere in Dictating Stability
The stability of an iridium(III) half-sandwich complex is not an intrinsic property of the metal center alone; it is profoundly influenced by the electronic and steric nature of its surrounding ligands. The interplay between the cyclopentadienyl-type ligand and the ancillary ligands is paramount.
The Cyclopentadienyl Ligand: More Than Just a Spectator
The pentamethylcyclopentadienyl (Cp) ligand is a ubiquitous feature in many stable iridium(III) half-sandwich complexes, and for good reason. Its electron-donating methyl groups increase the electron density at the iridium center, strengthening the metal-ligand bonds and contributing to the overall stability of the complex.[1][2] This increased stability is a key reason why Cp-Ir fragments are generally more robust than their Ru(η⁶-arene) counterparts under physiological conditions. Furthermore, the steric bulk of the Cp* ligand can provide kinetic stabilization, hindering the approach of potentially reactive species that could lead to decomposition.
Modifications to the Cp ligand, such as the introduction of phenyl or biphenyl substituents, can further enhance stability and, interestingly, have been shown to correlate with increased cytotoxic potency in anticancer applications.[3]
Ancillary Ligands: The Fine-Tuning Knobs of Stability
The nature of the other ligands in the coordination sphere provides a powerful means to fine-tune the stability of the complex. Bidentate chelating ligands, such as those with N^N (e.g., bipyridine, phenanthroline) or C^N (e.g., phenylpyridine) donor atoms, generally form more stable complexes than their monodentate counterparts due to the chelate effect.
The electronic properties of these ancillary ligands are also critical. Electron-donating groups on the chelating ligand can increase the electron density at the iridium center, enhancing stability. Conversely, electron-withdrawing groups can decrease stability. This principle allows for the rational design of complexes with tailored stability profiles.[4]
Common Decomposition Pathways: A Mechanistic Overview
Understanding the potential routes of decomposition is essential for predicting and controlling the stability of iridium(III) half-sandwich complexes.
Hydrolysis: The Predominant Aqueous Decomposition Route
In aqueous environments, a common and often crucial reaction is the hydrolysis of a labile ligand, typically a halide. This process involves the substitution of the halide with a water molecule to form an aqua complex.
[ (η⁵-Cp)Ir(L)Cl ]⁺ + H₂O ⇌ [ (η⁵-Cp)Ir(L)(H₂O) ]²⁺ + Cl⁻
This aquation can be a double-edged sword. For some anticancer applications, it is considered an activation step, as the more reactive aqua species is thought to be the active form that binds to biological targets.[2] However, uncontrolled or extensive hydrolysis can lead to the formation of inactive or insoluble species. The rate of hydrolysis is highly dependent on the nature of the other ligands in the complex. For instance, some complexes exhibit rapid but reversible hydrolysis, reaching equilibrium within minutes.[5]
Oxidative Decomposition: A Challenge in Catalysis
For applications in oxidation catalysis, the stability of the iridium complex under harsh oxidizing conditions is a major concern. Studies have shown that strong oxidizing agents can lead to the degradation of the organic ligands, rather than the desired catalytic turnover at the metal center. This can result in the formation of decomposition products like acetic acid and the generation of heterogeneous or paramagnetic species, complicating the identification of the true catalytic species.[6]
Ligand Dissociation: A Less Common but Important Pathway
While less common for strongly bound chelating ligands, the dissociation of ancillary ligands can occur, particularly for monodentate ligands. This can be influenced by solvent effects and the presence of competing ligands in the reaction medium.
A Comparative Look: Iridium vs. Its Neighbors
A key question for researchers is how the stability of iridium(III) half-sandwich complexes compares to their rhodium(III) and ruthenium(II) analogues. While direct, comprehensive comparative studies are somewhat limited, some general trends can be observed.
As mentioned earlier, the Ir(η⁵-Cp) fragment is generally considered more stable under physiological conditions than the Ru(η⁶-p-cymene) fragment. This is attributed to the stronger Ir-Cp bond. In comparative studies of complexes with the same ancillary ligands, iridium complexes often exhibit greater stability. For example, in a series of half-sandwich complexes with a specific bidentate ligand, the iridium and rhodium complexes were found to be isostructural, but subtle differences in their intermolecular interactions were observed, which can influence their solid-state properties.[7]
Experimental Assessment of Stability: Protocols and Data Interpretation
A robust assessment of complex stability requires carefully designed experiments. Here, we provide detailed protocols for two of the most common and informative techniques: UV-Vis and NMR spectroscopy.
UV-Vis Spectroscopy for Kinetic Analysis of Hydrolysis
UV-Vis spectroscopy is a powerful tool for monitoring the kinetics of reactions that involve a change in the electronic environment of the metal center, such as hydrolysis.
Experimental Protocol: UV-Vis Kinetic Study of Hydrolysis
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the iridium complex in a suitable organic solvent (e.g., DMSO, methanol) at a concentration of ~1 mM.
-
Prepare a buffer solution of the desired pH (e.g., phosphate-buffered saline, PBS, for physiological pH).
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to kinetics mode.
-
Select a wavelength where a significant change in absorbance is expected upon hydrolysis. This can be determined by acquiring full spectra of the complex before and after allowing it to hydrolyze for an extended period.
-
-
Kinetic Run:
-
Equilibrate the buffer solution in a quartz cuvette to the desired temperature inside the spectrophotometer's cell holder.
-
Inject a small aliquot of the iridium complex stock solution into the cuvette to achieve the desired final concentration (typically in the µM range).
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
Plot the absorbance data versus time.
-
Fit the data to an appropriate kinetic model (e.g., single exponential for pseudo-first-order kinetics) to obtain the observed rate constant (k_obs).
-
Data Interpretation:
A decrease or increase in absorbance at a specific wavelength over time indicates a change in the coordination sphere of the iridium center. The rate constant provides a quantitative measure of the speed of hydrolysis. By performing the experiment at different concentrations of the complex, the order of the reaction can be determined.
NMR Spectroscopy for Structural Elucidation of Stability
¹H NMR spectroscopy is an invaluable technique for assessing the stability of diamagnetic organometallic complexes in solution. It provides detailed structural information, allowing for the direct observation of the parent complex and any decomposition products.
Experimental Protocol: ¹H NMR Stability Study
-
Sample Preparation:
-
Dissolve a small amount of the iridium complex (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, D₂O, or a mixture) in an NMR tube.
-
If studying stability in a mixed solvent system (e.g., DMSO/water), ensure accurate and reproducible solvent ratios.
-
-
Acquisition of Initial Spectrum:
-
Acquire a high-quality ¹H NMR spectrum of the freshly prepared solution. This will serve as the t=0 reference.
-
-
Incubation and Time-Course Monitoring:
-
Store the NMR tube under the desired conditions (e.g., at a specific temperature).
-
Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 6, 24, 48 hours).
-
-
Data Analysis:
-
Compare the spectra over time. Look for:
-
The disappearance of signals corresponding to the parent complex.
-
The appearance of new signals corresponding to decomposition products.
-
Changes in the integration of key signals.
-
-
By integrating the signals of the parent complex and any new species, the percentage of decomposition can be quantified over time.
-
Data Interpretation:
The absence of any new peaks and no change in the relative integrals of the existing peaks over time indicate that the complex is stable under the tested conditions.[2] The appearance of new resonances suggests decomposition, and the chemical shifts and coupling patterns of these new signals can provide clues about the structure of the decomposition products. For example, the formation of an aqua complex upon hydrolysis often leads to a shift in the signals of the ligands cis and trans to the new water ligand.
Computational Modeling: A Predictive Tool for Stability
Density Functional Theory (DFT) has emerged as a powerful tool for predicting and rationalizing the stability of organometallic complexes. Computational studies can provide valuable insights into:
-
Bond Dissociation Energies: Calculation of the strength of the metal-ligand bonds can provide a thermodynamic measure of stability.
-
Reaction Mechanisms: DFT can be used to map out the energy profiles of potential decomposition pathways, such as hydrolysis or oxidative degradation, identifying the rate-determining steps and transition states.
-
Ligand Effects: By systematically varying the ligands in silico, the electronic and steric effects on stability can be predicted, guiding the design of more robust complexes.
For example, computational analyses have been used to understand the kinetic versus thermodynamic stability of different coordination isomers of iridium(III) half-sandwich complexes.
Data Summary and Comparison
To facilitate a direct comparison of the stability of different iridium(III) half-sandwich complexes, the following table summarizes qualitative stability data from the literature. It is important to note that direct comparison of quantitative data is challenging due to variations in experimental conditions across different studies.
| Complex Type | Ancillary Ligand | Conditions | Stability Observation |
| [CpIr(N^N)Cl]⁺ | Bipyridine derivatives | DMSO-d₆/H₂O | Stable for 2-3 days by ¹H NMR[2] |
| [CpIr(C^N)Cl] | 2-Phenylpyridine derivatives | 10% MeOD-d₄/90% D₂O | Rapid but reversible hydrolysis[5] |
| [CpIr(L)Cl] | Pyrimidine-based ligands | Aqueous solution | Forms stable aqua complexes |
| [CpIr(phpy)(OH₂)]⁺ | 2-Phenylpyridine, water | Oxidizing conditions (PhIO) | Extensive ligand oxidation and decomposition[6] |
Conclusion and Future Outlook
The stability of iridium(III) half-sandwich complexes is a multifaceted property that is critically dependent on the interplay of the electronic and steric characteristics of the cyclopentadienyl and ancillary ligands. While significant progress has been made in understanding the key factors that govern their stability and in developing experimental and computational methods for its assessment, there remains a need for more systematic and quantitative comparative studies.
As the fields of catalysis and medicinal inorganic chemistry continue to advance, the rational design of iridium(III) half-sandwich complexes with tailored stability profiles will be of paramount importance. By combining a deep understanding of their decomposition pathways with robust experimental and computational tools, researchers will be well-equipped to unlock the full potential of this versatile class of organometallic compounds.
Visualizing Key Concepts
To further clarify the concepts discussed in this guide, the following diagrams, generated using Graphviz, illustrate the general structure of iridium(III) half-sandwich complexes, a typical hydrolysis pathway, and a workflow for assessing complex stability.
Figure 1: General 'Piano-Stool' Structure
Figure 2: Hydrolysis Decomposition Pathway
Figure 3: Experimental Workflow for Stability Assessment
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Berdnikova, D. V., et al. (2020). Iridium(III) and Rhodium(III) Half-Sandwich Coordination Compounds with 11H-Indeno[1,2-b]quinoxalin-11-one Oxime: A Case of Spontaneous Resolution of Rh(III) Complex. Molecules, 25(22), 5399. [Link]
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García, V., et al. (2021). Targets, Mechanisms and Cytotoxicity of Half-Sandwich Ir(III) Complexes Are Modulated by Structural Modifications on the Benzazole Ancillary Ligand. Cancers, 13(16), 4153. [Link]
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Coverdale, J. P. C., et al. (2015). Contrasting Anticancer Activity of Half-Sandwich Iridium(III) Complexes Bearing Functionally Diverse 2-Phenylpyridine Ligands. Organometallics, 34(7), 1285–1293. [Link]
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Pimchan, P., et al. (2021). Theoretical investigation of mechanism and ligand effects on half-sandwich iridium complexes for direct reductive amination. New Journal of Chemistry, 45(2), 947-956. [Link]
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Das, S., et al. (2021). Iridium Azocarboxamide Complexes: Variable Coordination Modes, C–H Activation, Transfer Hydrogenation Catalysis, and Mechanistic Insights. Organometallics, 40(22), 3907–3916. [Link]
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Lutterman, D. A., et al. (2013). Probing the Oxidation Chemistry of Half-Sandwich Iridium Complexes with Oxygen Atom Transfer Reagents. Inorganic Chemistry, 52(20), 12093–12101. [Link]
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Czerwieniec, R., et al. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands. Molecules, 28(24), 8031. [Link]
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Wang, F., et al. (2017). Piano-Stool Rhodium(V) and Rhodium(IV) Intermediates in C-H Functionalization and B-H Functionalization. Angewandte Chemie International Edition, 56(38), 11361-11365. [Link]
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Betz, M., et al. (2018). Synthesis, Characterization and Cytotoxic Activities of Half-sandwich Pentamethylcyclopentadienyl Iridium(III) Complexes Containing Modified 4,4'-Substituted 2,2'-Bipyridines as the Bidentate Co-ligands. Zeitschrift für anorganische und allgemeine Chemie, 644(16), 851-858. [Link]
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Al-Saidi, H. M., et al. (2020). UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. Jordan Journal of Chemistry, 15(3), 131-146. [Link]
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Rovis, T. (2017). Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. ACS Catalysis, 7(9), 6334–6345. [Link]
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Liu, Z., et al. (2011). Organometallic Half-Sandwich Iridium Anticancer Complexes. Journal of Medicinal Chemistry, 54(8), 3011–3026. [Link]
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A Comparative Guide to Iridium and Rhodium Catalyst Mechanisms: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Noble Pursuit of Catalytic Excellence
Iridium and rhodium, neighboring elements in the platinum group, are renowned for their exceptional catalytic prowess in a wide array of organic transformations crucial to pharmaceutical and fine chemical synthesis.[1] While often exhibiting similar reactivity, subtle yet significant differences in their electronic configurations and relativistic effects lead to distinct mechanistic pathways and, consequently, divergent efficiencies and selectivities. Understanding these nuances at a molecular level is paramount for the rational design of next-generation catalysts.[2]
Density Functional Theory (DFT) has emerged as an indispensable tool in this endeavor, providing a computational microscope to scrutinize the intricate details of catalytic cycles.[3][4] By mapping reaction energy profiles, characterizing fleeting transition states, and dissecting metal-ligand interactions, DFT studies offer unparalleled insights that complement and often guide experimental investigations.[3] This guide synthesizes key findings from comparative DFT studies to illuminate the fundamental differences and similarities in the catalytic mechanisms of iridium and rhodium.
The Computational Lens: Why DFT is a Game-Changer in Catalysis Research
Before delving into specific catalytic systems, it is crucial to appreciate the explanatory power of DFT in organometallic chemistry. Experimental techniques, while powerful, often provide a "black box" view of catalysis, revealing inputs and outputs without fully illuminating the mechanistic steps in between. DFT calculations, however, allow us to traverse the potential energy surface of a reaction, identifying the most plausible pathways and the factors that govern them.[3]
The reliability of DFT predictions hinges on the judicious choice of computational parameters, including the exchange-correlation functional and the basis set. These choices must be validated against experimental data to ensure the model accurately reflects chemical reality. This self-validating system is the bedrock of trustworthy computational catalysis research.
Head-to-Head Comparison: Iridium vs. Rhodium in Key Catalytic Transformations
This section dissects the mechanistic differences between iridium and rhodium catalysts in three pivotal classes of reactions: C-H activation, hydrogenation, and hydroformylation.
C-H Activation: A Tale of Two Metals
Carbon-hydrogen (C-H) bond activation is a transformative strategy in organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. Both iridium and rhodium complexes are adept at this transformation, yet their mechanistic approaches can differ significantly.
DFT studies have revealed that the formation of organometallic complexes, a crucial step in many catalytic cycles, can proceed via C-H and O-H bond activation of imine ligands for both rhodium and iridium.[5] Interestingly, in some systems, iridium complexes have been shown to be more effective catalysts for C-C cross-coupling reactions following C-H activation.[5]
Solvent polarity can play a critical role in dictating the operative C-H activation pathway. For instance, in Rh(III)-catalyzed reactions, DFT calculations have shown that a heteroatom-directed process involving charged intermediates is favored in more polar solvents.[6] Conversely, a non-directed C-H activation pathway with neutral intermediates can become dominant in less polar solvents.[6]
Hydrogenation: The Subtle Dance of Hydrides
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the stereoselective synthesis of chiral molecules. Both iridium and rhodium complexes have been extensively developed for this purpose, with DFT studies providing crucial insights into the origins of enantioselectivity.
A comparative DFT study on the hydrogenation of carbon dioxide using half-sandwich cobalt, rhodium, and iridium complexes revealed that all three metals follow a similar mechanistic pathway involving the heterolytic cleavage of H2 and subsequent hydride transfer.[7] The rate-determining step was identified as the heterolytic cleavage of H2.[7] Crucially, the iridium catalyst exhibited the lowest activation free energy (13.4 kcal/mol), followed by rhodium (14.2 kcal/mol) and cobalt (18.3 kcal/mol).[7] This difference in catalytic efficiency was attributed to the stronger back-donation ability of the iridium center, which facilitates the cleavage of the H-H bond.[7]
In the context of enamide hydrogenation catalyzed by rhodium complexes, DFT calculations have shown that the formation of a dihydride complex is a rapid and reversible process, while the subsequent migratory insertion to form an alkyl hydride is the turnover-limiting step.[8]
| Catalyst System | Rate-Determining Step | Activation Free Energy (kcal/mol) | Key Factor |
| Iridium (CO2 Hydrogenation) | H2 Heterolytic Cleavage | 13.4 | Stronger metal back-donation |
| Rhodium (CO2 Hydrogenation) | H2 Heterolytic Cleavage | 14.2 | Moderate metal back-donation |
| Rhodium (Enamide Hydrogenation) | Migratory Insertion | - | - |
Table 1: Comparative DFT data for Iridium and Rhodium in hydrogenation reactions.
Hydroformylation: A Quest for Selectivity
Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a large-scale industrial process for the production of aldehydes.[9] Rhodium catalysts are the industry standard due to their high activity and selectivity.[9] However, the high cost and limited availability of rhodium have spurred research into alternative catalysts, including iridium.[9][10]
DFT studies have been instrumental in understanding the complex reaction network of hydroformylation and the factors that control regioselectivity (linear vs. branched aldehydes). For rhodium-catalyzed hydroformylation, both electronic and steric factors of the phosphine ligands have been shown to influence the performance of the catalyst.[11] Decreasing the basicity of the phosphine ligand has been correlated with increased enantioselectivity.[11] Computational studies have provided a detailed mechanistic and kinetic basis for the Heck and Breslow mechanism in rhodium-catalyzed hydroformylation.[12]
While iridium catalysts for hydroformylation are generally less active than their rhodium counterparts, DFT can guide the design of more efficient iridium-based systems. By computationally screening different ligand architectures, it is possible to identify ligands that can lower the activation barriers of the key elementary steps in the catalytic cycle.
Experimental Protocols: A Blueprint for Computational Catalysis
To ensure the trustworthiness and reproducibility of DFT studies, a well-defined and validated computational protocol is essential. The following outlines a typical workflow for a comparative DFT study of iridium and rhodium catalysts.
Step-by-Step Computational Methodology:
-
Model Construction: Build the initial 3D structures of the catalyst, substrates, and any relevant solvent molecules.
-
Choice of DFT Functional and Basis Set: Select an appropriate exchange-correlation functional (e.g., B3LYP, M06) and basis set (e.g., LANL2DZ for metals, 6-31G(d) for other atoms) based on literature precedents and validation against experimental data.
-
Geometry Optimization: Optimize the geometries of all stationary points (reactants, intermediates, products, and transition states) on the potential energy surface.
-
Frequency Analysis: Perform frequency calculations to characterize the optimized structures as either minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.
-
Transition State Verification: For each transition state, perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that it connects the correct reactant and product minima.
-
Solvation Modeling: If the reaction is performed in solution, incorporate the effects of the solvent using an implicit (e.g., PCM) or explicit solvation model.
-
Data Analysis: Analyze the computed energies to construct a detailed reaction energy profile. Further analyze the electronic structure using methods like Natural Bond Orbital (NBO) analysis to gain deeper insights into bonding and charge distribution.
Conclusion: From Fundamental Understanding to Rational Design
Comparative DFT studies provide a powerful framework for dissecting the intricate mechanistic details of iridium- and rhodium-catalyzed reactions. By elucidating the electronic and steric factors that govern catalytic activity and selectivity, these computational investigations offer invaluable guidance for the rational design of more efficient and selective catalysts. The insights gleaned from such studies are not merely academic; they have profound implications for the development of novel synthetic methodologies in the pharmaceutical and fine chemical industries. As computational power continues to grow and theoretical methods become more sophisticated, the synergy between DFT and experimental catalysis will undoubtedly continue to drive innovation in this vital field.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
